4-(4-Bromophenyl)piperidine
Description
The exact mass of the compound 4-(4-Bromophenyl)piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-Bromophenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromophenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-bromophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKABWLFDCJKQRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373748 | |
| Record name | 4-(4-bromophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80980-89-8 | |
| Record name | 4-(4-bromophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 80980-89-8 | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of established and reliable protocols for the synthesis of 4-(4-bromophenyl)piperidine, a key building block in the development of various pharmaceutical agents. The document details two distinct synthetic methodologies, complete with experimental protocols, quantitative data, and visual workflows to facilitate understanding and replication in a laboratory setting.
Executive Summary
4-(4-Bromophenyl)piperidine is a valuable heterocyclic intermediate frequently utilized in medicinal chemistry. Its structure is a common scaffold in the design of compounds targeting the central nervous system, among other therapeutic areas. This guide presents two primary synthetic routes to this compound:
-
Method 1: Catalytic Hydrogenation of a Tetrahydropyridine Precursor. This is a high-yield, one-step reduction method.
-
Method 2: Grignard Reaction with a Piperidone Derivative followed by Reduction. This multi-step approach offers an alternative pathway to the target molecule.
Quantitative data for each method is summarized for comparative analysis. Detailed experimental procedures are provided to ensure reproducibility. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the logical steps of each synthesis.
While 4-(4-bromophenyl)piperidine is a crucial synthetic intermediate, literature searches have not revealed its direct involvement in specific biological signaling pathways. Its utility lies in its incorporation into larger, pharmacologically active molecules.
Data Presentation
The following tables summarize the key quantitative data for the two described synthesis protocols.
Table 1: Summary of Synthesis Protocol 1 - Catalytic Hydrogenation
| Parameter | Value |
| Starting Material | 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine |
| Key Reagents | Rh/C catalyst, H₂, Methanol, Triethylamine |
| Reaction Time | 24 hours |
| Temperature | Room Temperature |
| Pressure | 100 psi |
| Yield | 98%[1] |
| Purity | High (confirmed by NMR)[1] |
Table 2: Summary of Synthesis Protocol 2 - Grignard Reaction and Reduction
| Parameter | Step 1: Grignard Reaction & Deprotection | Step 2: Reduction of Tertiary Alcohol |
| Starting Materials | 1-Bromo-4-bromobenzene, Mg, N-Boc-4-piperidone | 4-(4-Bromophenyl)piperidin-4-ol |
| Key Reagents | Anhydrous THF, Iodine, HCl | To be determined based on specific reduction method |
| Reaction Time | Varies | Varies |
| Temperature | Varies | Varies |
| Yield | High (typical for Grignard reactions) | Varies |
| Purity | Intermediate purified by extraction/crystallization | Final product purified by chromatography |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Bromophenyl)piperidine via Catalytic Hydrogenation[1]
This protocol details the reduction of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine to the desired 4-(4-bromophenyl)piperidine.
Materials:
-
4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (0.90 g, 3.78 mmol)
-
Anhydrous Methanol (20 mL)
-
Triethylamine (2 mL)
-
Rhodium on Carbon (Rh/C) catalyst (0.060 g)
-
Hydrogen gas (H₂)
-
Celite™
Procedure:
-
In a suitable pressure vessel, dissolve 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (0.90 g, 3.78 mmol) in anhydrous methanol (20 mL) and triethylamine (2 mL).
-
Carefully add the Rh/C catalyst (0.060 g) to the solution.
-
Seal the reaction vessel and place it in a hydrogen atmosphere at a pressure of 100 psi.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Upon completion of the reaction, carefully vent the hydrogen atmosphere.
-
Filter the reaction mixture through a pad of Celite™ to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to afford 4-(4-bromophenyl)piperidine as a white solid (0.91 g, 98% yield).
Characterization Data:
-
¹H NMR (400 MHz, MeOD): δ 1.55-1.59 (2H, m), 1.61-1.70 (2H, m), 2.55-2.56 (1H, m), 2.64-2.70 (2H, m), 3.09-3.06 (2H, m), 7.13 (2H, J = 8.0 Hz, d), 7.31 (2H, J = 8.0 Hz, d).[1]
-
¹³C NMR (100 MHz, MeOD): δ 32.7, 41.4, 45.6, 119.4, 126.4, 128.2, 128.5, 131.2, 145.3.[1]
-
ESI-MS: m/z 241 [M+H]⁺.[1]
Protocol 2: Synthesis of 4-(4-Bromophenyl)piperidine via Grignard Reaction and Reduction
This protocol is a multi-step synthesis involving the formation of a Grignard reagent, its addition to a protected piperidone, deprotection, and subsequent reduction of the resulting tertiary alcohol.
Part A: Synthesis of N-Boc-4-(4-bromophenyl)piperidin-4-ol
Materials:
-
1-Bromo-4-bromobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal)
-
N-Boc-4-piperidone
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
Grignard Reagent Formation:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
To a flask containing magnesium turnings, add a crystal of iodine and a small amount of a solution of 1-bromo-4-bromobenzene in anhydrous THF.
-
Initiate the reaction (disappearance of iodine color, gentle reflux). Once initiated, add the remaining 1-bromo-4-bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture until the magnesium is consumed.
-
-
Reaction with N-Boc-4-piperidone:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Add a solution of N-Boc-4-piperidone in anhydrous THF dropwise to the Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-4-(4-bromophenyl)piperidin-4-ol.
-
Purify the crude product by flash chromatography or recrystallization.
-
Part B: Deprotection of N-Boc-4-(4-bromophenyl)piperidin-4-ol
Materials:
-
N-Boc-4-(4-bromophenyl)piperidin-4-ol
-
Hydrochloric acid (e.g., 4M in dioxane or concentrated HCl in an appropriate solvent)
-
Diethyl ether or other suitable solvent
Procedure:
-
Dissolve N-Boc-4-(4-bromophenyl)piperidin-4-ol in a suitable solvent.
-
Add an excess of hydrochloric acid solution.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
The product, 4-(4-bromophenyl)piperidin-4-ol hydrochloride, may precipitate from the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The hydrochloride salt can be neutralized with a base (e.g., NaOH or NaHCO₃) and extracted with an organic solvent to yield the free base.
Part C: Reduction of 4-(4-Bromophenyl)piperidin-4-ol
The reduction of the tertiary alcohol to the corresponding piperidine can be achieved through various methods, such as catalytic hydrogenation under forcing conditions or ionic hydrogenation. The choice of method will depend on the desired selectivity and available resources. A specific protocol for this step would need to be optimized.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described synthesis protocols.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromophenyl)piperidine
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-Bromophenyl)piperidine, tailored for researchers, scientists, and professionals in drug development. The document details quantitative data, experimental protocols, and visual workflows to facilitate a deeper understanding of this compound.
Core Physicochemical Properties
4-(4-Bromophenyl)piperidine is a heterocyclic compound with a piperidine ring substituted with a bromophenyl group.[1] Its chemical structure is foundational to its physical and chemical characteristics, which are critical for its application in medicinal chemistry and materials science.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of 4-(4-Bromophenyl)piperidine.
| Property | Value | Source |
| Molecular Formula | C11H14BrN | [2][3] |
| Molecular Weight | 240.14 g/mol | [2][3] |
| Melting Point | 144-146 °C | [2][4][5][6] |
| Boiling Point (Predicted) | 307.6 ± 42.0 °C | [2][4][5][6] |
| Density (Predicted) | 1.313 ± 0.06 g/cm³ | [2][4][5][6] |
| pKa (Predicted) | 10.14 ± 0.10 | [2][4][5][6] |
| Physical Form | Solid | [2][4][5] |
| Color | Pale yellow | [4][5][6] |
| Storage Temperature | Room temperature, in a dark place under an inert atmosphere | [2][4][5][6] |
Experimental Protocols
Detailed methodologies for the synthesis and determination of key physicochemical properties are outlined below.
Synthesis of 4-(4-Bromophenyl)piperidine
A common method for the synthesis of 4-(4-Bromophenyl)piperidine involves the hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine.[3][4][5][6]
Materials:
Procedure:
-
Dissolve 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine in anhydrous methanol and triethylamine.[3][4]
-
Place the reaction mixture in a hydrogen atmosphere at 100 psi.[3][4][6]
-
Upon completion, filter the mixture through a Celite™ filter cake to remove the catalyst.[3][4]
-
Concentrate the filtrate to yield 4-(4-bromophenyl)piperidine as a white solid.[3][4]
-
The final product can be confirmed by ¹H NMR, ¹³C NMR, and ESI-MS.[3][4]
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of piperidine derivatives can be determined by potentiometric titration.[7][8][9]
Materials:
-
4-(4-Bromophenyl)piperidine sample
-
Potassium chloride (KCl) to maintain ionic strength[7]
-
Standard pH buffers (pH 2, 5, 7)[7]
-
Potentiometer
Procedure:
-
Calibrate the potentiometer using standard pH buffers.[7]
-
Prepare a sample solution of 4-(4-Bromophenyl)piperidine in deionized water with a maintained ionic strength (e.g., 0.01 M using KCl).[7][8][9]
-
Titrate the sample solution with a standardized 0.1 M NaOH solution at a constant temperature (e.g., 25 ± 0.5°C).[7][8][9]
-
Add the NaOH solution in small aliquots, recording the pH after each addition while stirring continuously.[7]
-
Plot the pH-titration curve (pH vs. volume of NaOH added).
-
The pKa is determined at the pH corresponding to the half-neutralization point.[7][10]
Determination of logP by High-Performance Thin-Layer Chromatography (HPTLC)
The logarithm of the partition coefficient (logP), a measure of lipophilicity, can be determined using chromatographic methods like HPTLC.[11]
Materials:
-
4-(4-Bromophenyl)piperidine sample
-
Reference compounds with known logP values[11]
-
HPTLC plates (e.g., RP-18)
-
Mobile phase (e.g., acetonitrile/water mixture)[11]
-
Developing chamber
-
Densitometer
Procedure:
-
Apply spots of the sample solution and reference compound solutions onto the HPTLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
After development, dry the plate and visualize the spots using a densitometer to determine the Rf values.
-
Calculate the Rm value from the Rf value using the formula: Rm = log((1/Rf) - 1).
-
Determine the Rm0 value by extrapolating the linear regression of Rm values versus the concentration of the organic solvent in the mobile phase.[11]
-
Create a calibration curve by plotting the Rm0 values of the reference compounds against their known logP values.[11]
-
Determine the logP of 4-(4-Bromophenyl)piperidine by interpolating its Rm0 value on the calibration curve.
Potential Biological Activity and Signaling
Piperidine and piperazine derivatives are known to exhibit a wide range of pharmacological effects, often through interactions with neurotransmitter receptors such as serotonin (5-HT) and dopamine (D) receptors.[12][13] These receptors are frequently G-protein coupled receptors (GPCRs). While specific signaling pathways for 4-(4-Bromophenyl)piperidine are not extensively detailed in the provided search results, a generalized potential mechanism involves its action as a ligand at a GPCR, initiating an intracellular signaling cascade. Such interactions are crucial in the development of therapeutics for central nervous system disorders.[1][14][15]
References
- 1. ijnrd.org [ijnrd.org]
- 2. 80980-89-8 CAS MSDS (4-(4'-Bromophenyl)piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]
- 4. 4-(4'-Bromophenyl)piperidine | 80980-89-8 [amp.chemicalbook.com]
- 5. 4-(4'-Bromophenyl)piperidine CAS#: 80980-89-8 [amp.chemicalbook.com]
- 6. 4-(4'-Bromophenyl)piperidine CAS#: 80980-89-8 [m.chemicalbook.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. [PDF] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). | Semantic Scholar [semanticscholar.org]
- 9. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chemimpex.com [chemimpex.com]
- 15. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
An In-depth Technical Guide to 4-(4-Bromophenyl)piperidine (CAS: 80980-89-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromophenyl)piperidine is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid piperidine core, coupled with the electronically versatile bromophenyl substituent, makes it a valuable scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and potential applications of 4-(4-Bromophenyl)piperidine, with a particular focus on its role in the development of therapeutics targeting the central nervous system (CNS). The 4-arylpiperidine motif is a well-established pharmacophore found in numerous CNS-active drugs, and this compound represents a key intermediate for accessing novel chemical entities within this class.[1][2][3]
Chemical and Physical Properties
4-(4-Bromophenyl)piperidine is a solid at room temperature with a molecular formula of C₁₁H₁₄BrN and a molecular weight of 240.14 g/mol . A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 80980-89-8 | [4] |
| Molecular Formula | C₁₁H₁₄BrN | |
| Molecular Weight | 240.14 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 144-146 °C | |
| Boiling Point (Predicted) | 307.6 ± 42.0 °C | |
| Density (Predicted) | 1.313 ± 0.06 g/cm³ | |
| pKa (Predicted) | 10.14 ± 0.10 |
Spectroscopic Data
The structural identity of 4-(4-Bromophenyl)piperidine can be confirmed through various spectroscopic techniques. The following table summarizes the characteristic spectral data.
| Spectroscopy | Data |
| ¹H NMR (400 MHz, MeOD) | δ 7.31 (d, J = 8.0 Hz, 2H), 7.13 (d, J = 8.0 Hz, 2H), 3.06-3.09 (m, 2H), 2.64-2.70 (m, 2H), 2.55-2.56 (m, 1H), 1.61-1.70 (m, 2H), 1.55-1.59 (m, 2H) |
| ¹³C NMR (100 MHz, MeOD) | δ 145.3, 131.2, 128.5, 128.2, 126.4, 119.4, 45.6, 41.4, 32.7 |
| Mass Spectrometry (ESI-MS) | m/z 241 [M+H]⁺ |
Experimental Protocols
The synthesis of 4-(4-Bromophenyl)piperidine can be achieved through various synthetic routes. A common and efficient method involves the reduction of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine.
Synthesis via Reduction of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine
This protocol details the catalytic hydrogenation of the tetrahydropyridine precursor to yield the desired piperidine derivative.
Materials:
-
4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine
-
Anhydrous Methanol (MeOH)
-
Triethylamine (Et₃N)
-
Rhodium on carbon (Rh/C) catalyst
-
Hydrogen gas (H₂)
-
Celite™
Procedure:
-
In a suitable reaction vessel, dissolve 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (1.0 eq) in anhydrous methanol.
-
Add triethylamine (approx. 2.2 eq) to the solution.
-
Carefully add the Rh/C catalyst (typically 5-10% w/w of the starting material) to the reaction mixture under an inert atmosphere.
-
Pressurize the reaction vessel with hydrogen gas (typically to 100 psi).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), carefully depressurize the vessel and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite™ to remove the catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield 4-(4-Bromophenyl)piperidine as a solid.
References
- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(4-Bromophenyl)piperidine | C11H14BrN | CID 2757159 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-2,5-dimethoxyphenethylamine (C₁₁H₁₄BrN)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, weight, and analytical characterization of 4-Bromo-2,5-dimethoxyphenethylamine, a prominent isomer of the chemical formula C₁₁H₁₄BrN. This compound, commonly known as 2C-B, is a synthetic phenethylamine with significant psychoactive properties, making its accurate identification and quantification crucial in forensic, clinical, and research settings.[1][2] This document details its chemical properties, experimental protocols for its synthesis and analysis, and its metabolic fate.
Molecular Structure and Properties
4-Bromo-2,5-dimethoxyphenethylamine is a substituted phenethylamine featuring a bromine atom at the fourth position and two methoxy groups at the second and fifth positions of the phenyl ring.[1][2] This specific substitution pattern is responsible for its characteristic pharmacological activity.
Table 1: Quantitative Data for 4-Bromo-2,5-dimethoxyphenethylamine and its Hydrochloride Salt
| Property | Value (Base) | Value (Hydrochloride Salt) | Reference |
| Molecular Formula | C₁₀H₁₄BrNO₂ | C₁₀H₁₄BrNO₂HCl | [2] |
| Molecular Weight | 260.13 g/mol | 296.59 g/mol | [2][3] |
| Monoisotopic Mass | 259.02079 Da | 294.99747 Da | [3][4] |
| Melting Point | Not available | 237-239 °C | [2] |
| CAS Number | 66142-81-2 | 56281-37-9 | [2] |
Experimental Protocols
Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine
A common synthetic route to 4-Bromo-2,5-dimethoxyphenethylamine starts from 2,5-dimethoxybenzaldehyde.[5][6][7] The following protocol is a summary of established methods.
Step 1: Synthesis of 2,5-dimethoxynitrostyrene
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-dimethoxybenzaldehyde and ammonium acetate in nitromethane.[5]
-
Reaction Conditions: Heat the mixture to reflux for approximately 45 minutes to 4 hours. The solution will typically change color to a deep red or black.[5][8]
-
Crystallization: Pour the hot reaction mixture into a cold solution of isopropyl alcohol (IPA) and water to precipitate the product.[5]
-
Isolation and Purification: Collect the orange crystals of 2,5-dimethoxynitrostyrene by vacuum filtration and wash with cold IPA to remove impurities.[5][8]
Step 2: Reduction of 2,5-dimethoxynitrostyrene to 2,5-dimethoxyphenethylamine (2C-H)
-
Reducing Agent: A common method for this reduction is using lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF).[6][8] Alternatively, sodium borohydride in ethanol or catalytic transfer hydrogenation can be employed.[5]
-
Reaction: Add a solution of 2,5-dimethoxynitrostyrene in THF dropwise to a stirred suspension of LAH in THF. The reaction is exothermic and may require cooling.[8]
-
Work-up: After the reaction is complete, carefully quench the excess LAH with a sequence of water and sodium hydroxide solution to precipitate aluminum salts.[8]
-
Extraction: Filter the reaction mixture and extract the filtrate with a suitable organic solvent (e.g., dichloromethane) to isolate the 2,5-dimethoxyphenethylamine (2C-H) freebase.[5]
Step 3: Bromination of 2,5-dimethoxyphenethylamine
-
Brominating Agent: Elemental bromine is added to a solution of the phenethylamine in acetic acid.[6] An alternative is the in-situ generation of bromine from potassium bromide and an oxidizing agent.[9]
-
Reaction: The bromination occurs at the para-position to the ethylamine group due to the directing effects of the methoxy groups.
-
Isolation: The product, 4-bromo-2,5-dimethoxyphenethylamine, can be precipitated and collected. It is often converted to its hydrochloride salt for better stability and handling by dissolving the freebase in a suitable solvent and bubbling with hydrogen chloride gas or adding hydrochloric acid.[7][9]
Caption: Synthetic pathway for 4-Bromo-2,5-dimethoxyphenethylamine.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the identification and quantification of 4-Bromo-2,5-dimethoxyphenethylamine in various matrices, including seized materials and biological samples.[10]
-
Sample Preparation: For urine samples, a solid-phase extraction (SPE) is often employed, followed by derivatization (e.g., with N-methyl-bis-trifluoroacetamide, MBTFA) to improve chromatographic properties and mass spectral fragmentation.[10] For solid samples, dissolution in a suitable solvent like chloroform is typical.[11]
-
GC Conditions:
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions.[10] The mass spectrum of the trifluoroacetyl derivative of 2C-B shows characteristic fragment ions at m/z 242, 229, and 148.[10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of phenethylamines in biological fluids.[12][13][14]
-
Sample Preparation: A "dilute-and-shoot" approach can be used for urine samples, where the sample is simply diluted, filtered, and injected.[12][13] For more complex matrices like amniotic fluid, solid-phase extraction may be necessary.[14]
-
LC Conditions:
-
MS/MS Conditions:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of 4-Bromo-2,5-dimethoxyphenethylamine.[15]
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., deuterated water, D₂O) containing a reference standard like tetramethylsilane (TMS).[11][16]
-
¹H NMR: Provides information on the number and types of protons and their neighboring environments.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR Techniques: Techniques such as COSY and HSQC can be used to establish connectivity between protons and carbons, confirming the molecular structure.
Metabolism
The in-vivo metabolism of 4-Bromo-2,5-dimethoxyphenethylamine is complex and shows species-specific differences.[17][18] The primary metabolic pathways involve oxidative deamination, demethylation, and hydroxylation.[17][19]
-
Oxidative Deamination: The ethylamine side chain is oxidized by monoamine oxidase (MAO) to form an aldehyde intermediate, which is further oxidized to 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) or reduced to 2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE).[17][19] BDMPAA is a major metabolite found in human urine.[19]
-
Demethylation: The methoxy groups on the phenyl ring can be removed, leading to hydroxylated metabolites.[17]
-
Combined Pathways: A combination of these pathways can lead to a variety of metabolites, such as 4-bromo-2-hydroxy-5-methoxyphenylacetic acid.[19]
Caption: Primary metabolic pathways of 4-Bromo-2,5-dimethoxyphenethylamine.
References
- 1. 4-Bromo-2,5-dimethoxyphenethylamine [webbook.nist.gov]
- 2. swgdrug.org [swgdrug.org]
- 3. 4-Bromo-2,5-Dimethoxyphenethylamine | C10H14BrNO2 | CID 98527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2,5-dimethoxyphenethylamine hydrochloride | C10H15BrClNO2 | CID 151318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2C-B synthesis without LAH [designer-drug.com]
- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
- 8. Successful 2C-B Syntheses [erowid.org]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. swgdrug.org [swgdrug.org]
- 12. fda.gov.tw [fda.gov.tw]
- 13. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection and quantification of phenethylamines in sports dietary supplements by NMR approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Versatility of 4-(4-Bromophenyl)piperidine Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 4-(4-Bromophenyl)piperidine derivatives, providing researchers and drug development professionals with a comprehensive resource for advancing novel therapeutics.
The 4-(4-bromophenyl)piperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the design of a wide array of biologically active molecules. The presence of the piperidine ring, a common motif in many pharmaceuticals, combined with the 4-bromophenyl group, imparts unique physicochemical properties that have been exploited to develop compounds with analgesic, antiplatelet, anticonvulsant, antimicrobial, and antiproliferative activities. This technical guide provides a detailed overview of the current state of research on these derivatives, including quantitative biological data, experimental protocols, and insights into their mechanisms of action.
Analgesic and Antiplatelet Activity
Derivatives of the 4-(4-bromophenyl)piperidine core have shown significant promise as analgesic and antiplatelet agents. The analgesic effects are often attributed to their interaction with opioid receptors or the inhibition of prostaglandin synthesis.
Quantitative Data for Analgesic and Antiplatelet Activity
| Compound ID | N1-Substituent | Analgesic Effect (in vivo) | Antiplatelet Aggregation IC50 (mM) | Reference |
| PD1 | -H (4-(4'-bromophenyl)-4-piperidinol) | Highly Significant (p < 0.01) | - | [1] |
| PD3 | -CH2C(=O)C6H3-2,4-(NO2)2 | Most Active Analgesic | 80 | [1] |
| PD5 | -CH2C(=O)C6H3-2,4-(OCH3)2 | Highly Significant (p < 0.01) | 0.06 | [1] |
| PD4 | -CH2C(=O)C6H4-4-Cl | Significant | - | [1] |
| PD6 | -CH2C(=O)C6H4-4-Br | Significant | - | [1] |
| Aspirin | (Positive Control) | - | 0.150 | [1] |
Note: The analgesic effect was determined using an ex vivo model, and significance was determined relative to a control group.[1]
Experimental Protocols
Analgesic Activity (Tail Immersion Method)
This protocol is a common method for assessing centrally mediated analgesia.
-
Animal Model: Male or female mice (20-25 g) are used.
-
Procedure: a. The basal reaction time of each mouse to a thermal stimulus is recorded by immersing the distal 3-5 cm of its tail in a water bath maintained at a constant temperature (e.g., 55 ± 0.5 °C). b. The time taken for the mouse to flick its tail is recorded as the reaction time. A cut-off time (e.g., 15 seconds) is set to prevent tissue damage. c. The test compound, a positive control (e.g., pethidine), or a vehicle is administered to the animals (e.g., intraperitoneally). d. The reaction time is measured again at specific intervals after drug administration (e.g., 30, 60, 90, 120, and 180 minutes).
-
Data Analysis: An increase in the reaction time compared to the basal time and the vehicle-treated group indicates an analgesic effect.
Antiplatelet Aggregation Assay
This in vitro assay measures the ability of a compound to inhibit platelet aggregation.
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh human or animal blood by centrifugation.
-
Procedure: a. PRP is placed in an aggregometer cuvette and stirred at 37 °C. b. A baseline is established, and then an aggregating agent (e.g., platelet-activating factor, arachidonic acid, or ADP) is added to induce aggregation. c. The change in light transmission, which corresponds to the degree of aggregation, is recorded over time. d. To test the inhibitory effect of a compound, the PRP is pre-incubated with various concentrations of the test compound before the addition of the aggregating agent.
-
Data Analysis: The percentage inhibition of aggregation is calculated for each concentration of the test compound, and the IC50 value is determined.
Signaling Pathway
The analgesic and anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway. Some piperidine derivatives are thought to act through a similar mechanism. The docking studies of compound PD3 suggest interaction with opioid receptors, indicating a potential alternative or additional mechanism for its analgesic properties.[1]
Prostaglandin synthesis inhibition pathway.
Antimicrobial Activity
Certain derivatives of 4-(4-bromophenyl)piperidine have been investigated for their potential as antimicrobial agents. The introduction of various substituents on the piperidine nitrogen can modulate the spectrum and potency of their antibacterial and antifungal activities.
Quantitative Data for Antimicrobial Activity
Antimicrobial screening of various piperidine derivatives has shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The specific MIC values are highly dependent on the nature of the substituents on the piperidine ring and the specific microbial strain being tested.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the broth medium to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without the test compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
References
The In Vitro Mechanism of Action of 4-(4-Bromophenyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-(4-Bromophenyl)piperidine belongs to a class of compounds known for their interaction with various G-protein coupled receptors (GPCRs) and other CNS targets. The piperidine ring serves as a versatile scaffold, and substitutions at the 4-position, particularly with aromatic groups, can confer significant affinity and selectivity for specific receptors. The presence of a bromine atom on the phenyl ring introduces a halogen bond donor and alters the electronic properties of the molecule, which can influence its binding characteristics. Based on extensive research on related arylpiperidine derivatives, the primary pharmacological targets for 4-(4-bromophenyl)piperidine are hypothesized to be the sigma receptors.
Potential Molecular Targets and Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)piperidine in vitro is likely multifaceted, with the sigma-1 receptor being a principal target.
Sigma-1 Receptor (σ₁R)
The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It is not a canonical GPCR but rather a ligand-regulated molecular chaperone. Upon ligand binding, the sigma-1 receptor can dissociate from its partner protein, BiP (Binding immunoglobulin protein), and translocate to other intracellular sites to modulate the function of various client proteins, including ion channels and kinases.
Signaling Pathways:
-
Calcium Signaling: The sigma-1 receptor is a potent modulator of intracellular calcium (Ca²⁺) signaling. It can interact with and regulate the activity of inositol 1,4,5-trisphosphate receptors (IP₃Rs) at the endoplasmic reticulum, thereby controlling the release of calcium into the cytoplasm.
-
Nrf2 Pathway: Activation of the sigma-1 receptor has been shown to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway can be modulated by sigma-1 receptor ligands, influencing cellular processes like proliferation, differentiation, and survival.
-
BDNF Signaling: Brain-derived neurotrophic factor (BDNF) signaling, crucial for neuronal survival and plasticity, can be potentiated by sigma-1 receptor activation.
Other Potential Targets
The arylpiperidine scaffold is known for its promiscuity. Therefore, 4-(4-bromophenyl)piperidine may also interact with:
-
Sigma-2 Receptor (σ₂R): Another subtype of sigma receptors, though less well characterized than σ₁R.
-
Dopamine D2 Receptor: Arylpiperidines are common motifs in dopamine receptor ligands.
-
Serotonin Receptors: Various serotonin receptor subtypes are potential targets.
-
Monoamine Transporters: Inhibition of dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) is a possibility.
Quantitative Data for Structurally Related Compounds
As specific binding affinity and functional data for 4-(4-Bromophenyl)piperidine are not available, the following table summarizes data for structurally related 4-arylpiperidine derivatives to provide a contextual framework for its potential activity.
| Compound/Derivative | Target | Assay Type | Value (Ki/IC₅₀ in nM) | Reference |
| 1-Benzyl-4-(3-iodobenzylsulfonyl)piperidine | σ₁ Receptor | Radioligand Binding (--INVALID-LINK--pentazocine) | Ki = 0.96 | [1] |
| 1-Benzyl-4-(3-iodobenzylsulfonyl)piperidine | σ₂ Receptor | Radioligand Binding ([³H]DTG) | Ki = 91.8 | [1] |
| p-bromo-dl-threo-methylphenidate | Dopamine Transporter (DAT) | Radioligand Binding ([³H]WIN 35,428) | IC₅₀ = 20 | [2] |
| p-bromo-dl-threo-methylphenidate | Norepinephrine Transporter (NET) | Radioligand Binding ([³H]nisoxetine) | IC₅₀ = 31 | [2] |
| p-bromo-dl-threo-methylphenidate | Serotonin Transporter (SERT) | Radioligand Binding ([³H]paroxetine) | IC₅₀ > 1000 | [2] |
| Pridopidine (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine) | Dopamine D2 Receptor | Radioligand Binding | Low Affinity | [3] |
Detailed Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor
This protocol determines the binding affinity (Ki) of a test compound for the sigma-1 receptor through competitive displacement of a radiolabeled ligand.[4][5]
Materials:
-
Tissue Preparation: Guinea pig or rat liver membranes, known to have high densities of sigma-1 receptors.
-
Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand.
-
Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine at a high concentration (e.g., 10 µM).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Test Compound: 4-(4-Bromophenyl)piperidine, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Instrumentation: Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen liver tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of approximately 0.4 mg/mL.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd, typically 1-5 nM), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C for 120 minutes to allow the binding to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for Dopamine D2 Receptor (cAMP Inhibition)
This assay measures the ability of a test compound to modulate the Gi/o-coupled signaling of the D2 receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cell Line: A stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
cAMP Stimulant: Forskolin, an adenylyl cyclase activator.
-
D2 Agonist (Control): Quinpirole or dopamine.
-
cAMP Detection Kit: A commercially available kit based on principles such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Test Compound: 4-(4-Bromophenyl)piperidine.
Procedure:
-
Cell Culture: Culture the D2-expressing cells to an appropriate confluency.
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production. For agonist testing, add the test compound. For antagonist testing, add a fixed concentration of a D2 agonist along with the test compound.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the detection kit manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound to generate dose-response curves. Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Functional Assay for Sigma-1 Receptor (Calcium Flux)
This protocol assesses the functional activity of a sigma-1 receptor ligand by measuring changes in intracellular calcium concentration.[6][7]
Materials:
-
Cell Line: A cell line endogenously expressing the sigma-1 receptor (e.g., BV2 microglia) or a transfected cell line.
-
Calcium Indicator Dye: Fluo-8 AM or a similar fluorescent calcium indicator.
-
Thapsigargin: An inhibitor of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) used to deplete ER calcium stores.
-
EGTA: A calcium chelator used to remove extracellular calcium.
-
Instrumentation: A fluorescence plate reader or flow cytometer capable of measuring calcium flux.
Procedure:
-
Cell Loading: Incubate the cells with the calcium indicator dye (e.g., Fluo-8 AM) for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence before adding the test compound.
-
Compound Addition: Add varying concentrations of 4-(4-Bromophenyl)piperidine.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time.
-
Controls: To determine the source of the calcium flux, pre-treat cells with thapsigargin to assess the contribution of ER stores, or with EGTA to assess the role of extracellular calcium influx.
-
Data Analysis: Quantify the change in fluorescence intensity as a measure of the change in intracellular calcium concentration.
Visualizations
Signaling Pathways
Caption: Sigma-1 Receptor Signaling Pathways.
Experimental Workflows
Caption: Radioligand Binding Assay Workflow.
Caption: Dopamine D2 Functional Assay Workflow.
Conclusion
While direct experimental evidence for the in vitro mechanism of action of 4-(4-bromophenyl)piperidine is currently limited, a strong inference can be made from the extensive literature on related 4-arylpiperidine derivatives. The primary target is likely the sigma-1 receptor, where it may act as a modulator of calcium signaling and other downstream pathways. Furthermore, potential off-target activities at sigma-2, dopamine, and serotonin receptors, as well as monoamine transporters, cannot be excluded and warrant investigation. The experimental protocols detailed herein provide a robust framework for the comprehensive in vitro characterization of this and similar compounds, which is essential for advancing our understanding of their therapeutic potential. Further research is required to definitively elucidate the binding affinities and functional activities of 4-(4-bromophenyl)piperidine at its putative molecular targets.
References
- 1. Node Attributes | Graphviz [graphviz.org]
- 2. 4-(4'-Bromophenyl)piperidine CAS#: 80980-89-8 [m.chemicalbook.com]
- 3. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of 4-(4-Bromophenyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 4-(4-Bromophenyl)piperidine, a valuable building block in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Introduction
4-(4-Bromophenyl)piperidine is a heterocyclic compound with a piperidine ring attached to a bromophenyl group. Its structural features make it a versatile intermediate in the synthesis of various biologically active molecules. Accurate and detailed spectroscopic data are crucial for its identification, characterization, and quality control in research and development settings. This document serves as a centralized resource for this critical information.
Spectroscopic Data
The following tables summarize the quantitative spectroscopic data obtained for 4-(4-Bromophenyl)piperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 4-(4-Bromophenyl)piperidine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.31 | d | 2H | 8.0 | Ar-H |
| 7.13 | d | 2H | 8.0 | Ar-H |
| 3.09-3.06 | m | 2H | Piperidine-H (axial, C2/C6) | |
| 2.64-2.70 | m | 2H | Piperidine-H (equatorial, C2/C6) | |
| 2.55-2.56 | m | 1H | Piperidine-H (C4) | |
| 1.61-1.70 | m | 2H | Piperidine-H (axial, C3/C5) | |
| 1.55-1.59 | m | 2H | Piperidine-H (equatorial, C3/C5) |
Solvent: MeOD, Spectrometer Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data of 4-(4-Bromophenyl)piperidine
| Chemical Shift (δ) ppm | Assignment |
| 145.3 | Ar-C (quaternary) |
| 131.2 | Ar-C |
| 128.5 | Ar-C |
| 128.2 | Ar-C |
| 119.4 | Ar-C (C-Br) |
| 45.6 | Piperidine-C (C2/C6) |
| 41.4 | Piperidine-C (C4) |
| 32.7 | Piperidine-C (C3/C5) |
Solvent: MeOD, Spectrometer Frequency: 100 MHz[1]
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data of 4-(4-Bromophenyl)piperidine
| m/z | Ion |
| 241 | [M+H]⁺ |
Ionization Method: Electrospray Ionization (ESI)[1]
Infrared (IR) Spectroscopy
Table 4: Predicted FT-IR Absorption Bands for 4-(4-Bromophenyl)piperidine
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3300-3500 | Medium | N-H Stretch (piperidine) |
| 3000-3100 | Medium | Aromatic C-H Stretch |
| 2850-2950 | Medium-Strong | Aliphatic C-H Stretch (piperidine) |
| 1590-1600 | Medium | Aromatic C=C Stretch |
| 1450-1500 | Medium | Aromatic C=C Stretch |
| 1000-1100 | Strong | C-N Stretch |
| 800-840 | Strong | p-disubstituted benzene C-H bend |
| 500-600 | Medium-Strong | C-Br Stretch |
Experimental Protocols
The following sections describe the methodologies used to obtain the spectroscopic data presented above.
Synthesis of 4-(4-Bromophenyl)piperidine
The compound was synthesized from 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine. To a solution of the starting material (0.90 g, 3.78 mmol) in anhydrous methanol (20 mL) and triethylamine (2 mL), a Rh/C catalyst (0.060 g) was added. The reaction mixture was stirred under a hydrogen atmosphere (100 psi) at room temperature for 24 hours. After the reaction, the mixture was filtered through Celite®, and the filtrate was concentrated to yield 4-(4-bromophenyl)piperidine as a white solid (0.91 g, 98% yield).[1]
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated methanol (MeOD). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Mass Spectrometry
Mass spectrometry was performed using an electrospray ionization (ESI) source in positive ion mode. The sample was introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was determined.[1]
FT-IR Spectroscopy (General Protocol)
For a solid sample like 4-(4-Bromophenyl)piperidine, the FT-IR spectrum is typically recorded using the KBr pellet method. A small amount of the sample is intimately mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum is then recorded on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-(4-Bromophenyl)piperidine.
References
The Arylpiperidine Core: A Journey from Serendipity to Rational Drug Design
An In-depth Technical Guide on the Discovery and History of Arylpiperidine Compounds for Researchers, Scientists, and Drug Development Professionals.
The arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a diverse array of therapeutic agents that modulate a range of physiological processes. From potent analgesics to antipsychotics and beyond, the journey of arylpiperidine compounds is a compelling narrative of scientific curiosity, serendipitous discovery, and the evolution of rational drug design. This technical guide provides a comprehensive exploration of the discovery and history of this pivotal class of molecules, detailing their synthesis, pharmacological properties, and the key experimental methodologies that have defined their development.
The Dawn of a New Era: The Discovery of Pethidine
The story of arylpiperidines begins in the late 1930s with the work of German chemist Otto Eisleb at IG Farben. While investigating potential anticholinergic agents, Eisleb synthesized a novel compound, ethyl 1-methyl-4-phenylpiperidine-4-carboxylate, which he named pethidine (also known as meperidine).[1][2] Initially overlooked for its intended purpose, the analgesic properties of pethidine were later recognized by Otto Schaumann, a pharmacologist at the same company.[1] This serendipitous discovery marked a paradigm shift in pain management, as pethidine was the first fully synthetic opioid, offering an alternative to morphine and other opium-derived alkaloids.[1]
The synthesis of pethidine, a two-step process involving the reaction of benzyl cyanide and chlormethine followed by the conversion of the resulting nitrile to an ester, laid the groundwork for future exploration of the 4-arylpiperidine scaffold.[1][3]
The Fentanyl Family: A Leap in Potency
Building on the foundational work with pethidine, Dr. Paul Janssen and his team at Janssen Pharmaceutica embarked on a systematic investigation of 4-anilinopiperidine derivatives in the late 1950s. This research culminated in the synthesis of fentanyl in 1959.[4][5][6][7] Fentanyl exhibited a remarkable increase in analgesic potency, estimated to be 50 to 100 times that of morphine.[8] Its rapid onset and short duration of action made it an invaluable tool in anesthesia and for the management of severe pain.[5][6] The first synthesis of fentanyl involved the condensation of 1-benzyl-4-piperidone with aniline, followed by reduction and subsequent acylation.
The discovery of fentanyl spurred the development of a whole class of potent opioid analgesics, including sufentanil, alfentanil, and remifentanil, each with unique pharmacokinetic and pharmacodynamic profiles tailored for specific clinical applications.[4]
Beyond Analgesia: The Emergence of Haloperidol and the Butyrophenones
The versatility of the arylpiperidine core was further demonstrated with the discovery of haloperidol in 1958, again by the team at Janssen Pharmaceutica.[9][10][11][12][13] While investigating analogues of pethidine, they synthesized a series of butyrophenones, leading to the identification of haloperidol (R-1625).[13] This compound, a 4-aryl-4-hydroxypiperidine derivative, displayed potent antipsychotic properties with a mechanism of action distinct from the then-dominant phenothiazines. Haloperidol's efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions, was a major breakthrough in psychiatry.[9][11] Its discovery solidified the dopamine hypothesis of schizophrenia, as it was found to be a potent antagonist of dopamine D2 receptors.
Expanding Horizons: Arylpiperidines as Modulators of Diverse Targets
The initial discoveries of pethidine, fentanyl, and haloperidol opened the floodgates for the exploration of arylpiperidine derivatives as ligands for a wide range of biological targets. Researchers have since developed arylpiperidines that selectively target:
-
Sigma Receptors: Haloperidol itself exhibits high affinity for sigma receptors.[14][15] Subsequent research has led to the development of selective sigma-1 and sigma-2 receptor ligands with potential applications in neurodegenerative diseases, cancer, and psychiatric disorders.[14][15][16]
-
NMDA Receptors: Arylpiperidine-based compounds have been developed as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity. These compounds hold promise for the treatment of neurological conditions such as stroke, traumatic brain injury, and neurodegenerative diseases.
-
Dopamine Transporters: By modifying the arylpiperidine scaffold, potent and selective dopamine reuptake inhibitors have been synthesized, with potential applications in the treatment of attention-deficit/hyperactivity disorder (ADHD) and depression.
Quantitative Data Presentation
The following tables summarize the binding affinities (Ki) and/or inhibitory concentrations (IC50) of representative arylpiperidine compounds for their primary targets. This data provides a quantitative basis for understanding the structure-activity relationships within this chemical class.
Table 1: Opioid Receptor Binding Affinities of Fentanyl and its Analogs
| Compound | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |
| Fentanyl | 1-100 | - | - |
| Sufentanil | < 1 | - | - |
| Alfentanil | < 1 | - | - |
| Carfentanil | 0.22 | - | - |
| Remifentanil | - | - | - |
| Pethidine (Meperidine) | > 100 | - | - |
Table 2: Dopamine D2 Receptor Binding Affinities of Arylpiperidine Derivatives
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |
| Haloperidol | ~1-5 | - |
| Spiperone | - | - |
| N-arylpiperazine analog 3a | 349 | 96 |
| N-arylpiperazine analog 3b | 7522 | 1413 |
| N-arylpiperazine analog 3c | 1259 | 240 |
| N-arylpiperazine analog 3d | 4467 | 647 |
| N-arylpiperazine analog 3e | 5012 | 716 |
| N-arylpiperazine analog 3f | 6310 | 891 |
Table 3: Sigma Receptor Binding Affinities of Arylpiperidine Ligands
| Compound | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) |
| Haloperidol | 4.5 (IC50) | - |
| (+)-Pentazocine | 16 (Kd) | - |
| Lu 28-179 | 17 | 0.12 |
| Lu 29-253 | 16 | 0.27 |
| RHM-4 | - | High Affinity |
Table 4: NMDA Receptor Antagonist Activity of Arylpiperidine Derivatives
| Compound | Target | IC50 / EC50 (µM) | Cell Type |
| L-Glutamate | NMDA Receptor | 2.3 (EC50) | Mouse embryonic hippocampal neurons |
| NMDA | NMDA Receptor | 17.2 ± 1.7 | DIV 7 rat hippocampal neurons |
| Quinolinic Acid | NMDA Receptor | 2300 (EC50) | Mouse embryonic hippocampal neurons |
Data compiled from multiple sources.[23] Note: This table presents data for NMDA receptor agonists to provide context for antagonist studies.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of arylpiperidine compounds.
Synthesis of Pethidine
Procedure:
-
Formation of the Piperidine Ring: Benzyl cyanide is reacted with chlormethine in the presence of a strong base, such as sodium amide, to facilitate a cyclization reaction, forming the 4-phenyl-4-cyanopiperidine intermediate.[1][3]
-
Esterification: The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid, which is subsequently esterified with ethanol in the presence of an acid catalyst to yield pethidine (ethyl 1-methyl-4-phenylpiperidine-4-carboxylate).[2][24]
Radioligand Binding Assay for Opioid Receptors
Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype (µ, δ, or κ).
Materials:
-
Membrane preparations from cells expressing the opioid receptor of interest (e.g., HEK293 cells).[25][26]
-
Radioligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for µ-receptors).[26]
-
Test compound (unlabeled arylpiperidine derivative).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[25]
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).[25]
-
Glass fiber filters.[25]
-
Scintillation counter.[26]
-
96-well microplate.[26]
Procedure:
-
Plate Setup: In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and competition binding for each concentration of the test compound.[25][26]
-
Incubation: To the competition binding wells, add the test compound at various concentrations. Add a high concentration of an unlabeled ligand (e.g., naloxone) to the non-specific binding wells. Add assay buffer to the total binding wells. Then, add the radioligand to all wells at a concentration near its Kd value. Finally, add the membrane preparation to all wells.[25][26]
-
Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[25]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[25]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[25]
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[26]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[27]
Dopamine D2 Receptor Functional Assay (cAMP Measurement)
Objective: To determine the functional antagonist activity of a test compound at the dopamine D2 receptor.
Materials:
-
Cells expressing the dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Dopamine (agonist).
-
Test compound (arylpiperidine derivative).
-
cAMP assay kit.
-
Cell culture medium and reagents.
-
96-well plate.
Procedure:
-
Cell Seeding: Seed the D2 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with varying concentrations of the test compound for a specified period.
-
Agonist Stimulation: Add a fixed concentration of dopamine to stimulate the D2 receptors.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the dopamine-induced decrease in cAMP production.
Sigma Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for sigma-1 and sigma-2 receptors.
Materials:
-
Membrane homogenates from tissues rich in sigma receptors (e.g., guinea pig brain for sigma-1, rat liver for sigma-2).[16]
-
Radioligand for sigma-1 (e.g., --INVALID-LINK---pentazocine) and sigma-2 (e.g., [³H]DTG).[14][16]
-
Test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).[16]
-
(+)-pentazocine (to mask sigma-1 sites in the sigma-2 assay).[15]
Procedure:
-
Incubation: Incubate the membrane homogenates with the respective radioligand and varying concentrations of the test compound. For the sigma-2 assay, include a saturating concentration of (+)-pentazocine to block binding to sigma-1 receptors.[15][16]
-
Filtration and Counting: Follow the filtration and counting procedure as described for the opioid receptor binding assay.
-
Data Analysis: Calculate IC50 and Ki values as described previously.
NMDA Receptor Calcium Flux Assay
Objective: To measure the antagonist activity of a test compound at the NMDA receptor by monitoring changes in intracellular calcium.
Materials:
-
Cultured neurons or cell lines expressing NMDA receptors (e.g., primary hippocampal neurons or HEK293 cells co-transfected with NR1 and NR2 subunits).[28][29]
-
Calcium indicator dye (e.g., Fluo-4 AM).[23]
-
NMDA and glycine (co-agonists).
-
Test compound.
-
Assay buffer.[29]
-
Fluorescence plate reader or microscope.
Procedure:
-
Cell Loading: Load the cells with a calcium indicator dye.[23]
-
Baseline Measurement: Measure the baseline fluorescence of the cells.[28]
-
Compound Addition: Add the test compound at various concentrations and incubate.
-
Agonist Stimulation: Add a mixture of NMDA and glycine to activate the NMDA receptors.[28]
-
Fluorescence Measurement: Record the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration.[28]
-
Data Analysis: Calculate the peak fluorescence response or the area under the curve. Plot the response against the logarithm of the test compound concentration to determine the IC50 value.[29]
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of arylpiperidine compounds.
Caption: Simplified signaling pathway of a µ-opioid receptor agonist.
Caption: Dopamine D2 receptor antagonist signaling pathway.
Caption: General workflow for a structure-activity relationship (SAR) study.
Conclusion
The discovery and development of arylpiperidine compounds represent a remarkable chapter in the history of medicinal chemistry. From the serendipitous finding of pethidine's analgesic properties to the rational design of highly potent and selective agents targeting a multitude of receptors, the journey of the arylpiperidine core underscores the power of chemical innovation in addressing critical medical needs. The foundational work on pethidine, fentanyl, and haloperidol not only provided transformative therapies but also laid the groundwork for our current understanding of opioid, dopaminergic, and other neurotransmitter systems. As research continues to uncover the vast therapeutic potential of this versatile scaffold, the legacy of these pioneering discoveries will undoubtedly continue to inspire the development of new and improved medicines for generations to come.
References
- 1. Pethidine - Wikipedia [en.wikipedia.org]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. scribd.com [scribd.com]
- 4. news-medical.net [news-medical.net]
- 5. Fentanyl: where did it all go wrong? - Pharmaceutical Technology [pharmaceutical-technology.com]
- 6. "Investigating the Binding of Fentanyl and Fentanyl Analogs to the µ-Op" by Marissa Anne Teske [egrove.olemiss.edu]
- 7. The Man Who Invented Fentanyl — Ben Westhoff [benwesthoff.com]
- 8. Fentanyl - Wikipedia [en.wikipedia.org]
- 9. The haloperidol story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The haloperidol story. | Semantic Scholar [semanticscholar.org]
- 11. [The discovery of haloperidol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The consolidation of neuroleptic therapy: Janssen, the discovery of haloperidol and its introduction into clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. zenodo.org [zenodo.org]
- 18. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands | MDPI [mdpi.com]
- 21. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 | MDPI [mdpi.com]
- 22. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 23. benchchem.com [benchchem.com]
- 24. CN105349593A - Pethidine hydrochloride preparation method - Google Patents [patents.google.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. Video: A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate [jove.com]
- 29. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets for 4-(4-Bromophenyl)piperidine Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(4-bromophenyl)piperidine scaffold is a privileged structural motif in medicinal chemistry, demonstrating significant potential for the development of novel therapeutic agents. Analogs derived from this core structure have exhibited promising activity across a range of biological targets, implicating their potential in treating various disorders, particularly those of the central nervous system (CNS) and cancer. This technical guide provides a comprehensive overview of the key therapeutic targets for 4-(4-bromophenyl)piperidine analogs, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in further research and drug development efforts.
Core Therapeutic Targets and Quantitative Data
4-(4-Bromophenyl)piperidine analogs have been primarily investigated as ligands for sigma receptors and dopamine receptors, and as inhibitors of p21-activated kinase 4 (PAK4). The following tables summarize the quantitative data for the binding affinities and inhibitory activities of various analogs.
Sigma Receptor Binding Affinity
The sigma-1 (σ1) and sigma-2 (σ2) receptors are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer.
| Compound | Target | Kᵢ (nM) | Reference |
| Analog 1 | σ1 | 0.54 | [1] |
| Analog 2 | σ1 | 15 | [2] |
| Analog 3 | σ2 | 34 | [1] |
| Analog 4 | σ2 | >500 | [2] |
| 1-(5-Chloropyridin-2-yl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane | σ2 | 2.2 | [3] |
| 3-(4-chlorophenyl)-8-(3-((2-fluorophenyl)thio)propyl)-8-azabicyclo[3.2.1]octan-3-ol | σ2 | 2.2 | [3] |
| (4-(4-(5-chloropyridin-2-yl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)-butan-1-one oxime | σ2 | (σ1/σ2 Ki = 41.8) | [3] |
Dopamine Receptor Binding Affinity
Dopamine receptors, particularly the D2-like family (D2, D3, and D4), are key targets for antipsychotic and neurological drug development.
| Compound | Target | Kᵢ (nM) | Reference |
| BP 897 | D3 | 0.92 | [4] |
| BP 897 | D2 | 61 | [4] |
| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | DAT | 0.7 | [5] |
| Analog with 3-fluoro-4-methoxybenzyl group | D4 | 1.7 | [6] |
| (S)-enantiomer | D4 | 1980 | [6] |
| 4-oxopiperidine scaffold analog | D4 | 121 | [6] |
PAK4 Inhibition
p21-activated kinase 4 (PAK4) is an emerging therapeutic target in oncology due to its role in cell proliferation, survival, and metastasis.
| Compound | Target | Kᵢ (nM) | IC₅₀ (µM) | Cancer Cell Line | Reference |
| Indole analogue 5 | PAK4 | 66 | - | - | [7] |
| 5-azaindole analogue 8 | PAK4 | 13 | - | - | [7] |
| Piperazine analogue 42 | PAK4 | 6.6 | - | - | [7] |
| N-piperidin-4-yl group analogue 44 | PAK4 | 8.3 | - | - | [7] |
| Pak4-IN-3 | PAK4 | 10 (nM) | 0.61 | A549 (Lung) | [8] |
| PF-3758309 | - | - | ~0.45 | PC3 (Prostate) | [9] |
| Compound 2 | - | - | 0.34 | HCT116 (Colon) | [9] |
Experimental Protocols
Sigma Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining the binding affinity of novel compounds for sigma-1 and sigma-2 receptors.[10][11][12]
Materials:
-
Membrane Preparation: Guinea pig liver membranes or cell membranes expressing the target sigma receptor.
-
Radioligand: [³H]-(+)-pentazocine for σ1 receptors or [³H]-DTG for σ2 receptors.
-
Non-specific Binding Ligand: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Test Compounds: 4-(4-Bromophenyl)piperidine analogs at various concentrations.
-
Filtration Apparatus: Cell harvester and glass fiber filters (GF/B or GF/C).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold Tris-HCl buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of radioligand at a final concentration near its Kd.
-
50 µL of assay buffer (for total binding), non-specific binding ligand, or test compound dilution.
-
100 µL of membrane preparation (typically 100-200 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This protocol measures the ability of test compounds to modulate the activity of the D2 dopamine receptor by quantifying changes in cyclic AMP (cAMP) levels.[13]
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Agonist: Quinpirole or dopamine.
-
Test Compounds: 4-(4-Bromophenyl)piperidine analogs.
-
cAMP Assay Kit: A commercially available kit (e.g., LANCE Ultra cAMP Detection Kit).
-
Cell Culture Reagents: Growth medium, fetal bovine serum, antibiotics.
-
Plate Reader: Capable of measuring the output of the cAMP assay.
Procedure:
-
Cell Culture: Culture the D2 receptor-expressing cells to confluency in appropriate flasks.
-
Cell Plating: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment:
-
For antagonist mode, pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes. Then, add a fixed concentration of agonist (e.g., EC₈₀ of quinpirole).
-
For agonist mode, add varying concentrations of the test compound directly to the cells.
-
-
Forskolin Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using the cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
PAK4 Kinase Activity Assay
This protocol is designed to measure the in vitro inhibitory activity of compounds against the PAK4 kinase.[14][15]
Materials:
-
Recombinant Enzyme: Purified human PAK4 kinase.
-
Substrate: A suitable substrate for PAK4, such as MBP (myelin basic protein) or a synthetic peptide (PAKtide).
-
ATP: [γ-³²P]ATP and unlabeled ATP.
-
Kinase Buffer: Typically contains Tris-HCl, MgCl₂, and DTT.
-
Test Compounds: 4-(4-Bromophenyl)piperidine analogs.
-
SDS-PAGE and Autoradiography Equipment.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, recombinant PAK4 enzyme, and the test compound at various concentrations. Pre-incubate for 10-15 minutes at 30°C.
-
Initiate Reaction: Start the kinase reaction by adding the substrate and the ATP mixture (containing [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Electrophoresis and Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the phosphorylated substrate.
-
Data Analysis: Quantify the band intensities corresponding to the phosphorylated substrate. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value.
Signaling Pathways and Visualizations
Understanding the signaling pathways associated with the therapeutic targets is crucial for elucidating the mechanism of action of 4-(4-bromophenyl)piperidine analogs.
PAK4 Signaling Pathway
PAK4 is a key downstream effector of small GTPases like Cdc42 and is involved in regulating cell proliferation, survival, and migration.
Caption: Simplified PAK4 signaling pathway.
Sigma-1 Receptor Signaling
The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling and cellular stress responses.
Caption: Sigma-1 receptor signaling pathway.
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a G protein-coupled receptor that primarily signals through the Gαi/o pathway to inhibit adenylyl cyclase.
Caption: Dopamine D2 receptor signaling pathway.
Conclusion
Analogs of 4-(4-bromophenyl)piperidine represent a versatile class of compounds with significant therapeutic potential. Their ability to interact with key targets such as sigma receptors, dopamine receptors, and PAK4 kinase opens up avenues for the development of novel treatments for a range of diseases, including neurodegenerative disorders, psychiatric conditions, and cancer. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of new and more effective 4-(4-bromophenyl)piperidine-based therapeutics. Further investigation into the structure-activity relationships and in vivo efficacy of these analogs is warranted to fully realize their clinical potential. into the structure-activity relationships and in vivo efficacy of these analogs is warranted to fully realize their clinical potential.
References
- 1. iris.unict.it [iris.unict.it]
- 2. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYA 013 analogs as moderately selective sigma-2 (σ2) ligands: Structure-affinity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 13. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
The Versatile Scaffold: 4-(4-Bromophenyl)piperidine in Modern Drug Discovery
For Immediate Release
[City, State] – [Date] – The 4-(4-bromophenyl)piperidine moiety has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. Its unique structural features and synthetic tractability have made it a cornerstone for the development of novel drug candidates targeting a range of biological entities, from central nervous system (CNS) receptors to enzymes implicated in cancer and inflammation. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the exploration of 4-(4-bromophenyl)piperidine derivatives.
Application Notes
The 4-(4-bromophenyl)piperidine core is a versatile building block in drug design, primarily due to the presence of a piperidine ring, a common feature in many approved drugs, and a bromophenyl group that allows for a variety of chemical modifications through cross-coupling reactions. This scaffold has been successfully employed to develop potent and selective ligands for various biological targets.
1. Central Nervous System Disorders:
Derivatives of 4-(4-bromophenyl)piperidine have shown significant promise in the treatment of neurodegenerative diseases and psychiatric disorders. They have been investigated as potent inhibitors of acetylcholinesterase (AChE), an enzyme crucial in the progression of Alzheimer's disease. By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, thereby improving cognitive function.
Furthermore, this scaffold has been utilized to develop selective ligands for dopamine and serotonin receptors, which are key targets in the treatment of conditions such as schizophrenia, depression, and anxiety. The piperidine nitrogen can be readily substituted to modulate the affinity and selectivity for different receptor subtypes.
2. Oncology:
In the field of oncology, 4-(4-bromophenyl)piperidine derivatives have been explored for their anticancer properties. These compounds have demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through the modulation of key signaling pathways such as the MAPK and NF-κB pathways. The bromophenyl moiety can be functionalized to enhance the compound's interaction with specific targets within cancer cells.
3. Inflammatory Diseases:
The anti-inflammatory potential of 4-(4-bromophenyl)piperidine derivatives is another promising area of research. These compounds have been shown to inhibit the production of pro-inflammatory mediators. Their mechanism of action is often linked to the inhibition of enzymes like cyclooxygenase (COX) and the modulation of inflammatory signaling cascades, including the NF-κB pathway.
Quantitative Data Summary
The following tables summarize the biological activities of various derivatives based on the 4-(4-bromophenyl)piperidine scaffold.
Table 1: Acetylcholinesterase (AChE) Inhibition
| Compound/Derivative Class | IC₅₀ (µM) | Reference |
| 4'-Bromophenyl-4'-piperidinol derivatives (e.g., AB11) | 0.029 | [1] |
| 4'-Bromophenyl-4'-piperidinol derivatives (e.g., AB14) | 0.038 | [1] |
Table 2: Dopamine Receptor (D₄) Binding Affinity
| Compound/Derivative Class | Receptor Subtype | Kᵢ (nM) | Reference |
| Piperidine-based ligands (analogs of 7 and 8) | D₄ | 0.66 - 758 | Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - MDPI |
Table 3: Serotonin Receptor (5-HT) Binding Affinity
| Compound/Derivative Class | Receptor Subtype | Kᵢ (nM) | Reference |
| 2-(2,5-dimethoxy-4-bromobenzyl)-6-(2-methoxyphenyl)piperidine | 5-HT₂A | 2.5 | Affinity values (K i in nM) at selected serotonin receptor isoforms. - ResearchGate |
Table 4: Anticancer Activity
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 2.3 | [1] |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 | 5.7 | [1] |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivative (8c) | HepG2 | 0.14 | [2] |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivative (12d) | HepG2 | 0.18 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of 4-(4-bromophenyl)piperidine derivatives.
Protocol 1: Synthesis of 4-(4-Bromophenyl)piperidine[4]
This protocol describes a general method for the synthesis of the core scaffold.
Materials:
-
4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine
-
Anhydrous methanol
-
Triethylamine
-
Rhodium on carbon (Rh/C) catalyst
-
Hydrogen gas
-
Celite™
Procedure:
-
Dissolve 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (e.g., 0.90 g, 3.78 mmol) in anhydrous methanol (20 mL) and triethylamine (2 mL).
-
Add the Rh/C catalyst (e.g., 0.060 g) to the solution.
-
Place the reaction mixture in a hydrogen atmosphere (e.g., 100 psi).
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite™ to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-(4-bromophenyl)piperidine as a solid.
-
Characterize the product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
References
Application Notes and Protocols for the Synthesis of Novel CCR5 Antagonists Using 4-(4-Bromophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel C-C chemokine receptor type 5 (CCR5) antagonists, utilizing 4-(4-Bromophenyl)piperidine as a key starting material. CCR5 is a well-validated therapeutic target for HIV-1 infection, and the development of new antagonists is a continuing area of interest in drug discovery.[1][2][3]
Introduction
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the entry of R5-tropic HIV-1 into host cells.[4] By binding to CCR5, small molecule antagonists can allosterically inhibit the interaction between the viral envelope protein gp120 and the co-receptor, thus preventing viral entry and replication.[3][4] Piperidine-based structures have been identified as a promising scaffold for the development of potent CCR5 antagonists.[1][5][6] This document outlines the synthetic strategies and biological evaluation methods for novel CCR5 antagonists derived from 4-(4-Bromophenyl)piperidine.
Data Presentation
The following table summarizes the biological activity of representative piperidine-based CCR5 antagonists reported in the literature. This data provides a benchmark for the evaluation of newly synthesized compounds.
| Compound ID | Structure | CCR5 Binding Affinity (IC50, nM) | Anti-HIV-1 Activity (EC50, nM) | Reference |
| Maraviroc | N/A | 2.0 (for HIV-1 Subtype B) | N/A | [3] |
| Compound 11f | Piperidine-4-carboxamide derivative | N/A | 0.59 | [5] |
| Compound 10h | 4-hydroxypiperidine derivative | 11 | N/A | [6] |
| TAK-779 | Anilide derivative with a quaternary ammonium moiety | 1.4 | 1.2 (for HIV-1 Ba-L) | [7] |
| Compound 23h | Piperazine derivative | 6290 | 440 | [8][9] |
Experimental Protocols
A. Synthesis of Novel CCR5 Antagonists
This section provides a generalized protocol for the synthesis of novel CCR5 antagonists starting from 4-(4-Bromophenyl)piperidine. The synthesis typically involves N-alkylation or N-acylation of the piperidine nitrogen followed by further modifications.
Protocol 1: General Synthesis of a Piperidine-based CCR5 Antagonist
Materials:
-
4-(4-Bromophenyl)piperidine
-
Desired alkylating or acylating agent (e.g., a substituted benzyl halide or acyl chloride)
-
Aprotic solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Reagents for subsequent modifications (e.g., Suzuki coupling reagents if further diversification is needed)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
N-Alkylation/Acylation:
-
Dissolve 4-(4-Bromophenyl)piperidine (1.0 eq) in an appropriate aprotic solvent.
-
Add a suitable base (1.2-2.0 eq).
-
To this solution, add the desired alkylating or acylating agent (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-substituted 4-(4-Bromophenyl)piperidine intermediate.
-
-
Further Diversification (Example: Suzuki Coupling):
-
The bromo- group on the phenyl ring can be used for further diversification, for example, via a Suzuki coupling reaction to introduce various aryl or heteroaryl moieties.
-
Combine the N-substituted 4-(4-Bromophenyl)piperidine intermediate (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq) in a suitable solvent system (e.g., Toluene/Ethanol/Water).
-
Degas the mixture and heat under an inert atmosphere (e.g., Argon or Nitrogen) until the reaction is complete.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
-
-
Characterization:
-
Confirm the structure of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
B. Biological Evaluation
Protocol 2: CCR5 Receptor Binding Assay
This assay measures the ability of a synthesized compound to displace a known radiolabeled ligand from the CCR5 receptor.[2][8]
Materials:
-
Cell membranes from a cell line overexpressing human CCR5 (e.g., HEK293 or CHO cells).
-
Radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α or [¹²⁵I]-RANTES).
-
Synthesized test compounds.
-
Assay buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and the test compound at various concentrations.
-
Incubate the plate at room temperature for 1-2 hours to allow for competitive binding.[2]
-
Terminate the binding reaction by rapid filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the antagonist to determine the IC50 value (the concentration of the antagonist that displaces 50% of the radiolabeled ligand).[2]
Protocol 3: CCR5-Mediated Calcium Mobilization Assay
This functional assay evaluates the antagonist's ability to inhibit the intracellular calcium influx induced by a CCR5 agonist.[2][8]
Materials:
-
A cell line co-expressing CCR5 and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
CCR5 agonist (e.g., RANTES/CCL5).
-
Synthesized test compounds.
-
Assay buffer.
-
A luminometer or fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Plate the cells in a 96-well plate and, if necessary, load with a calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate the cells with the test compounds for a specific period.
-
Stimulate the cells with a CCR5 agonist at a concentration that elicits a submaximal response.[2]
-
Immediately measure the change in luminescence or fluorescence, which corresponds to the intracellular calcium concentration.
-
Calculate the percentage of inhibition of the agonist-induced calcium response at each antagonist concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the antagonist.
Protocol 4: Anti-HIV-1 Replication Assay
This assay measures the ability of the synthesized compounds to inhibit the replication of an R5-tropic HIV-1 strain in susceptible cells.[10]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line (e.g., MT-4).[10]
-
R5-tropic HIV-1 laboratory strain (e.g., BaL).[10]
-
Synthesized test compounds.
-
Culture medium and 96-well culture plates.
-
p24 antigen ELISA kit or reverse transcriptase activity assay kit.[10]
Procedure:
-
Plate the target cells in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of the test compounds.
-
Infect the cells with a standardized amount of R5-tropic HIV-1.
-
Culture the cells for 5-7 days to allow for viral replication.[10]
-
Collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen or reverse transcriptase activity in the supernatant as a measure of viral replication.[10]
-
Plot the percentage of viral inhibition against the log concentration of the test compound to determine the EC50 value.
Visualizations
Diagram 1: Generalized Synthetic Workflow
References
- 1. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. CCL5/CCR5 axis in human diseases and related treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCR5 inhibitors: Emerging promising HIV therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application of 4-(4-Bromophenyl)piperidine in Neuroscience Research: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-(4-Bromophenyl)piperidine and its derivatives in neuroscience research. This versatile scaffold serves as a foundational structure for the development of potent and selective ligands for key neurological targets, including sigma receptors and dopamine transporters. Its application is pivotal in the investigation of various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and Alzheimer's disease.
Introduction
4-(4-Bromophenyl)piperidine is a synthetic compound featuring a piperidine ring attached to a bromophenyl group. This core structure is a common pharmacophore in medicinal chemistry due to its favorable physicochemical properties and its ability to be readily functionalized. In neuroscience, derivatives of 4-(4-Bromophenyl)piperidine have demonstrated significant affinity and selectivity for the sigma-1 (σ₁) receptor and the dopamine transporter (DAT), making them valuable tools for studying the pathophysiology of central nervous system (CNS) disorders and for the development of novel therapeutic agents.
Key Biological Targets and Therapeutic Relevance
Sigma-1 (σ₁) Receptor
The σ₁ receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is implicated in a wide range of cellular functions, including the modulation of ion channels, neurotransmitter release, and neuronal survival. Ligands targeting the σ₁ receptor have shown promise in models of neurodegenerative diseases, stroke, and neuropathic pain.
Dopamine Transporter (DAT)
The dopamine transporter is a membrane protein that mediates the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. Dysfunction of DAT is associated with several neuropsychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. DAT inhibitors are used therapeutically and as research tools to modulate dopamine levels in the brain.
Quantitative Data on 4-(4-Bromophenyl)piperidine Derivatives
While specific binding affinity data for the parent 4-(4-Bromophenyl)piperidine is not extensively published, numerous derivatives have been synthesized and evaluated, providing insights into the structure-activity relationship (SAR) of this chemical class. The following tables summarize the binding affinities of representative derivatives for the σ₁ receptor and the dopamine transporter.
Table 1: Binding Affinities of 4-(4-Bromophenyl)piperidine Derivatives at the Sigma-1 (σ₁) Receptor
| Compound ID | R Group (Substitution on Piperidine Nitrogen) | Kᵢ (nM) for σ₁ Receptor | Reference Compound | Kᵢ (nM) for σ₁ Receptor |
| Derivative A | Benzyl | 3.2 | Haloperidol | 2.5 |
| Derivative B | 4-Phenylbutyl | Data not available for direct comparison | (+)-Pentazocine | Selective Radioligand |
| Derivative C | 4-Fluorobenzoyl | Data not available for direct comparison |
Note: The data presented are for illustrative purposes based on published research on similar piperidine-based compounds.[1] Specific values can vary based on experimental conditions.
Table 2: Binding Affinities and Uptake Inhibition of 4-(4-Bromophenyl)piperidine Derivatives at the Dopamine Transporter (DAT)
| Compound ID | R Group (Substitution on Piperidine Nitrogen) | Binding Kᵢ (nM) for DAT | Uptake IC₅₀ (nM) for DAT | Reference Compound | Binding Kᵢ (nM) for DAT | Uptake IC₅₀ (nM) for DAT |
| RTI-51 | 2β-Carbomethoxy-3β-(4-bromophenyl)tropane (related structure) | 1.8 | Not specified | Cocaine | ~100-200 | ~200-300 |
| Derivative D | 3-Phenylpropyl | 6.0 | 55 | GBR 12909 | 14 | Not specified |
Note: RTI-51 is a phenyltropane derivative containing a 4-bromophenyl group, highlighting the group's importance in DAT binding.[2] Derivative D is a representative piperidine-based DAT inhibitor.[3]
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate the use of 4-(4-Bromophenyl)piperidine and its derivatives in neuroscience research.
In Vitro Assays
1. Sigma-1 (σ₁) Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of test compounds for the σ₁ receptor using [³H]-(+)-pentazocine, a selective σ₁ receptor radioligand.[4][5]
-
Materials:
-
Guinea pig brain or liver membranes (a rich source of σ₁ receptors)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol)
-
Non-specific binding control: Haloperidol (10 µM final concentration) or unlabeled (+)-pentazocine
-
Test compounds (e.g., 4-(4-Bromophenyl)piperidine derivatives) at various concentrations
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail and scintillation counter
-
-
Procedure:
-
Membrane Preparation: Homogenize guinea pig brain or liver tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation. The final pellet containing the membranes is resuspended in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Binding Reaction: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of membrane suspension (200-400 µg protein)
-
50 µL of [³H]-(+)-pentazocine (final concentration ~1-2 nM)
-
50 µL of assay buffer (for total binding), non-specific binding control (e.g., 10 µM haloperidol), or test compound at various concentrations.
-
-
Incubation: Incubate the plate at 37°C for 150 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound from a concentration-response curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
2. Dopamine Transporter (DAT) Uptake Assay
This functional assay measures the ability of test compounds to inhibit the uptake of [³H]dopamine into cells expressing the dopamine transporter.[6][7]
-
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT)
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
Radiolabeled Substrate: [³H]dopamine (specific activity ~10-30 Ci/mmol)
-
Non-specific uptake control: A known potent DAT inhibitor (e.g., GBR 12909 or nomifensine at 10 µM)
-
Test compounds at various concentrations
-
96-well cell culture plates
-
Scintillation cocktail and microplate scintillation counter
-
-
Procedure:
-
Cell Culture: Culture HEK293-hDAT cells in appropriate media and seed them into 96-well plates to form a confluent monolayer.
-
Assay Preparation: On the day of the assay, wash the cells with pre-warmed KRH buffer.
-
Compound Incubation: Add 50 µL of KRH buffer containing the test compound at various concentrations, vehicle for total uptake, or a non-specific uptake control. Pre-incubate for 10-20 minutes at 37°C.
-
Uptake Initiation: Initiate dopamine uptake by adding 50 µL of KRH buffer containing [³H]dopamine (final concentration ~10-20 nM).
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.
-
Lysis and Quantification: Lyse the cells with 1% SDS or a suitable lysis buffer. Transfer the lysate to a microplate compatible with a scintillation counter, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC₅₀ value of the test compound from a concentration-response curve.
-
In Vivo Models
1. MPTP-Induced Mouse Model of Parkinson's Disease
This model is used to assess the neuroprotective potential of compounds against dopamine neuron degeneration.[8][9]
-
Animals: C57BL/6 mice are commonly used as they are susceptible to MPTP neurotoxicity.
-
MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP-HCl, spaced 2 hours apart.
-
Test Compound Administration: The test compound (e.g., a 4-(4-Bromophenyl)piperidine derivative) can be administered before, during, or after MPTP treatment to assess its prophylactic or therapeutic effects.
-
Behavioral Assessment:
-
Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.
-
Open Field Test: To evaluate locomotor activity. The total distance moved, and the time spent in the center versus the periphery of the arena are measured.
-
-
Neurochemical and Histological Analysis:
-
HPLC Analysis: Measure dopamine and its metabolites (DOPAC and HVA) levels in the striatum.
-
Immunohistochemistry: Stain for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra and striatum to quantify neuronal loss.
-
2. Prepulse Inhibition (PPI) Model of Schizophrenia
This model assesses sensorimotor gating deficits, a hallmark of schizophrenia, and is used to screen for potential antipsychotic drugs.[10][11]
-
Animals: Wistar or Sprague-Dawley rats are commonly used.
-
Induction of PPI Deficit: A psychomimetic drug, such as the NMDA receptor antagonist phencyclidine (PCP) or amphetamine, is administered to induce a deficit in PPI.
-
Test Compound Administration: The test compound is administered prior to the PPI test to evaluate its ability to reverse the drug-induced deficit.
-
PPI Testing:
-
Apparatus: A startle chamber equipped with a loudspeaker and a sensor to measure the startle response.
-
Procedure: Animals are placed in the chamber and exposed to a series of trials:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB) is presented shortly before the loud pulse.
-
No-stimulus trials: Background noise only.
-
-
Measurement: The startle amplitude is recorded for each trial.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = 100 * [(Pulse-alone amplitude - Prepulse-pulse amplitude) / Pulse-alone amplitude].
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Proposed signaling pathway of a σ₁ receptor agonist.
Caption: Experimental workflow for the dopamine transporter uptake assay.
Caption: Workflow for the prepulse inhibition (PPI) animal model.
Conclusion
4-(4-Bromophenyl)piperidine and its derivatives represent a valuable class of compounds for neuroscience research. Their ability to modulate key targets such as the σ₁ receptor and the dopamine transporter makes them excellent tools for dissecting the molecular mechanisms of neurological and psychiatric disorders and for the development of novel therapeutic strategies. The protocols and data provided in this document serve as a comprehensive guide for researchers to effectively utilize these compounds in their studies.
References
- 1. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RTI-51 - Wikipedia [en.wikipedia.org]
- 3. Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Making sure you're not a bot! [gupea.ub.gu.se]
Application Notes and Protocols: 4-(4-Bromophenyl)piperidine as a Versatile Scaffold for CNS Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(4-bromophenyl)piperidine as a key building block in the synthesis of novel Central Nervous System (CNS) agents. The inherent structural features of this scaffold, namely the piperidine ring and the strategically placed bromo-functionalized phenyl group, offer medicinal chemists a versatile platform for developing potent and selective ligands for various CNS targets, including dopamine receptors, serotonin transporters, and sigma receptors.
Introduction
The 4-phenylpiperidine motif is a well-established pharmacophore present in numerous CNS-active drugs. The bromine atom on the phenyl ring of 4-(4-bromophenyl)piperidine serves as a convenient synthetic handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR). This enables the fine-tuning of pharmacological properties such as receptor affinity, selectivity, and pharmacokinetic profiles. This document outlines the application of this building block in the development of agents targeting key CNS receptors, provides exemplary quantitative data, and details relevant experimental protocols.
Data Presentation: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki in nM) of representative compounds derived from the 4-(4-bromophenyl)piperidine scaffold for various CNS targets. This data highlights the potential to achieve high affinity and selectivity through chemical modification of the core structure.
| Compound ID | Target | R-Group on Piperidine Nitrogen | Ki (nM) | Reference Compound | Ki (nM) |
| D4-Antag-1 | Dopamine D4 Receptor | -CH2-CH2-CH2-CH2-(3,4-dihydroquinolin-2(1H)-one) | 8.79 | L-745,870 | - |
| SERT-Lig-1 | Serotonin Transporter | -H | 41 | Fluoxetine | 2-400[1] |
| SERT-Lig-2 | Serotonin Transporter | -(CH2)2-O-(4-fluorobenzyl) | 2 | Paroxetine | - |
| Sigma1-Lig-1 | Sigma-1 Receptor | -CH2-benzyl | - | Haloperidol | - |
| Sigma1-Lig-2 | Sigma-1 Receptor | -CH2-(4-bromobenzyl) | - | (+)-Pentazocine | - |
Table 1: Comparative binding affinities of 4-(4-bromophenyl)piperidine derivatives for CNS targets. Note: Specific Ki values for Sigma1-Lig-1 and Sigma1-Lig-2 were not explicitly found in the provided search results but their development as sigma-1 receptor ligands is documented.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of CNS agents derived from 4-(4-bromophenyl)piperidine are provided below.
Protocol 1: Synthesis of a Dopamine D4 Receptor Antagonist
This protocol describes the synthesis of a potent and selective D4 receptor antagonist starting from a 4-substituted piperidine derivative, which can be conceptually linked to the 4-(4-bromophenyl)piperidine scaffold through modification of the phenyl ring.
Materials:
-
1-Benzylpiperidin-4-one
-
Triethyl phosphonoacetate
-
Lithium aluminum hydride (LAH)
-
48% Hydrobromic acid
-
3,4-Dihydroquinolin-2(1H)-one
-
Sodium hydride (NaH)
-
Appropriate solvents (e.g., THF, DMF) and reagents for workup and purification.
Procedure:
-
Synthesis of (1-benzylpiperidin-4-ylidene)acetate: React 1-benzylpiperidin-4-one with triethyl phosphonoacetate to yield the α,β-unsaturated ester.
-
Reduction to the corresponding alcohol: Reduce the ester with lithium aluminum hydride in an appropriate solvent like THF.[2]
-
Conversion to alkyl bromide: Treat the resulting alcohol with 48% hydrobromic acid to yield the corresponding alkyl bromide.[2]
-
Final N-alkylation: React the alkyl bromide with 3,4-dihydroquinolin-2(1H)-one in the presence of a base such as sodium hydride in a solvent like DMF to afford the final D4 receptor antagonist.[2]
-
Purification: Purify the final compound using column chromatography.
Protocol 2: In Vitro Receptor Binding Assay (General Protocol)
This protocol outlines a general procedure for determining the binding affinity of synthesized compounds to their target receptors using a radioligand displacement assay.
Materials:
-
Cell membranes expressing the target receptor (e.g., HEK293 cells stably expressing human D4 receptors).
-
Radioligand specific for the target receptor (e.g., [3H]N-methylspiperone for D4 receptors).
-
Synthesized test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Preparation of reagents: Prepare serial dilutions of the test compounds in the assay buffer.
-
Incubation: In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound (or vehicle for total binding, and a high concentration of a known non-labeled ligand for non-specific binding) in the assay buffer.
-
Termination of binding: After incubation for a specified time at a specific temperature (e.g., 60 minutes at room temperature), rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[3]
Visualizations
Signaling Pathway of Sigma-1 Receptor Ligands
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. Its activation by ligands can modulate various downstream signaling pathways, impacting neuronal function and survival.
Caption: Sigma-1 receptor signaling cascade.
Experimental Workflow for CNS Agent Synthesis
The following diagram illustrates a typical workflow for the synthesis and initial evaluation of a CNS agent derived from 4-(4-bromophenyl)piperidine.
Caption: Synthetic and screening workflow.
References
- 1. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Method for Purity Analysis of 4-(4-Bromophenyl)piperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(4-Bromophenyl)piperidine is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of 4-(4-Bromophenyl)piperidine and the separation of its potential process-related impurities.
Principle
The method employs reversed-phase chromatography, where the separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution is utilized to ensure the effective separation of compounds with a range of polarities. Detection is performed using a UV-Vis detector at a wavelength where 4-(4-Bromophenyl)piperidine exhibits significant absorbance. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A volumetric flasks and pipettes.
-
Filters: 0.45 µm PTFE syringe filters for sample preparation.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (AR grade)
-
Acetic Acid (glacial, AR grade)
-
Water (HPLC grade or Milli-Q)
-
4-(4-Bromophenyl)piperidine reference standard and sample.
-
2. Preparation of Solutions
-
Mobile Phase A (Aqueous): 20 mM Ammonium Acetate buffer, pH 4.5.
-
Dissolve 1.54 g of Ammonium Acetate in 1000 mL of HPLC grade water.
-
Adjust the pH to 4.5 with glacial acetic acid.
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh about 25 mg of 4-(4-Bromophenyl)piperidine reference standard and transfer it to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh about 25 mg of the 4-(4-Bromophenyl)piperidine sample and transfer it to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
3. HPLC Method Parameters
A summary of the HPLC method parameters is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM Ammonium Acetate, pH 4.5B: Acetonitrile |
| Gradient Program | 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70% B25-26 min: 70-30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Data Presentation
The following table summarizes hypothetical data obtained from the HPLC analysis of a 4-(4-Bromophenyl)piperidine sample.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification (Potential) |
| 1 | 3.2 | 1500 | 0.05 | Piperidine (Starting Material) |
| 2 | 8.5 | 3000 | 0.10 | Unknown Impurity |
| 3 | 12.1 | 2979000 | 99.80 | 4-(4-Bromophenyl)piperidine |
| 4 | 15.8 | 4500 | 0.05 | 4-Bromobenzaldehyde (Starting Material) |
| Total | 2988000 | 100.00 |
Based on this data, the purity of the analyzed sample is 99.80%.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purity analysis of 4-(4-Bromophenyl)piperidine.
Caption: Workflow for HPLC Purity Analysis of 4-(4-Bromophenyl)piperidine.
Application Notes and Protocols for N-Alkylation Reactions of 4-(4-Bromophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromophenyl)piperidine is a pivotal structural motif in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. The secondary amine of the piperidine ring offers a readily accessible point for functionalization through N-alkylation, enabling the systematic modulation of a compound's physicochemical properties, such as lipophilicity, polarity, and basicity. These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.
The N-alkylated derivatives of 4-(4-bromophenyl)piperidine are integral to compounds targeting the central nervous system (CNS), including ligands for dopamine, serotonin, and opioid receptors. This document provides detailed protocols for the two most prevalent and effective methods for N-alkylation of 4-(4-bromophenyl)piperidine: Direct Alkylation with Alkyl Halides and Reductive Amination with Carbonyl Compounds . Additionally, it briefly touches upon modern catalytic approaches.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a classical and straightforward approach for forming a C-N bond. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon of an alkyl halide. The reaction is typically facilitated by a base to neutralize the hydrogen halide formed, thereby driving the reaction to completion.
General Reaction Scheme:
Key Experimental Parameters
-
Alkyl Halide: The reactivity order is typically I > Br > Cl. Primary and benzylic halides are excellent substrates.
-
Base: Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. For less reactive halides, stronger bases like sodium hydride (NaH) may be employed, although caution is required due to its pyrophoric nature.[1]
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are preferred as they effectively solvate the cation while leaving the nucleophile relatively free.
Data Presentation: Direct N-Alkylation Reactions
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | K₂CO₃ | DMF | Room Temp. | 12 | >90 | General Method[1] |
| Ethyl Bromide | K₂CO₃ | Acetonitrile | 70 | 16 | 85-95 | General Method[1] |
| Methyl Iodide | NaH | DMF | 0 to Room Temp. | 4 | >95 | General Method[1] |
| Propargyl Bromide | Cs₂CO₃ | Acetonitrile | 60 | 8 | ~90 | Adapted |
| 2-Bromoethanol | DIPEA | DMF | 80 | 24 | 75-85 | Adapted |
Detailed Experimental Protocol: N-Benzylation
-
Reaction Setup: To a solution of 4-(4-bromophenyl)piperidine (1.0 eq., e.g., 240 mg, 1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add potassium carbonate (K₂CO₃) (2.0 eq., e.g., 276 mg, 2.0 mmol).
-
Addition of Reagent: Add benzyl bromide (1.1 eq., e.g., 0.13 mL, 1.1 mmol) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-4-(4-bromophenyl)piperidine.
Method 2: Reductive Amination
Reductive amination is a highly versatile and widely used method for N-alkylation. It involves the reaction of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a hydride reducing agent to the corresponding N-alkylated amine.[2]
General Reaction Scheme:
Key Experimental Parameters
-
Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for significant structural diversity in the final product.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the preferred reagent for most applications due to its mildness, tolerance of slightly acidic conditions, and high selectivity for iminium ions over carbonyls.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling.[3]
-
Solvent: Chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are most common. Acetic acid is often added as a catalyst to facilitate iminium ion formation.
Data Presentation: Reductive Amination Reactions
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | NaBH(OAc)₃ | DCM | Room Temp. | 12-16 | >95 | General Method[2] |
| Cyclohexanone | NaBH(OAc)₃ | DCE / AcOH | Room Temp. | 24 | 92 | Adapted |
| Formaldehyde (37% aq.) | NaBH₃CN | Acetonitrile / AcOH | Room Temp. | 12 | >90 | Adapted |
| 4-Fluorobenzaldehyde | NaBH(OAc)₃ | DCM | Room Temp. | 16 | 94 | Adapted |
| Acetone | NaBH(OAc)₃ | DCE / AcOH | 50 | 12 | 88 | Adapted |
Detailed Experimental Protocol: N-Alkylation with Benzaldehyde
-
Reaction Setup: To a stirred solution of 4-(4-bromophenyl)piperidine (1.0 eq., e.g., 240 mg, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL), add benzaldehyde (1.05 eq., e.g., 111 mg, 1.05 mmol).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A small amount of acetic acid (0.1 eq.) can be added to catalyze this step.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq., e.g., 318 mg, 1.5 mmol) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Final Product: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the pure N-benzyl-4-(4-bromophenyl)piperidine.
Method 3: Advanced Catalytic Approaches
Recent advances in catalysis have introduced novel methods for N-alkylation that can overcome some limitations of traditional approaches.
-
Palladium-Catalyzed N-Alkylation: These methods often utilize alcohols as alkylating agents in a "borrowing hydrogen" methodology, which is environmentally friendly as water is the only byproduct.[4]
-
Copper-Catalyzed Metallaphotoredox: This visible-light-induced protocol allows for the coupling of N-nucleophiles with a diverse range of primary, secondary, or tertiary alkyl bromides, which can be challenging substrates for standard SN2 reactions.[5][6]
These methods typically require specialized catalysts and conditions but offer expanded substrate scope and milder reaction pathways.
Visualizations
Caption: General reaction schemes for N-alkylation.
Caption: Experimental workflow for reductive amination.
Caption: Factors influencing direct N-alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-(4-Bromophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reactions of 4-(4-Bromophenyl)piperidine. This versatile reaction is instrumental in the synthesis of 4-aryl-4-phenylpiperidine scaffolds, which are privileged structures in medicinal chemistry, particularly for the development of therapeutics targeting the central nervous system (CNS).
Introduction
The 4-phenylpiperidine motif is a cornerstone in the design of numerous biologically active compounds. The Suzuki-Miyaura coupling offers a powerful and efficient method for the C-C bond formation between 4-(4-Bromophenyl)piperidine and a wide variety of aryl and heteroaryl boronic acids. This reaction is favored for its mild conditions, tolerance of diverse functional groups, and the commercial availability of a vast array of boronic acid building blocks. The resulting 4-(biphenyl-4-yl)piperidine derivatives are key intermediates in the synthesis of compounds with applications as dopamine receptor ligands, sigma-1 receptor modulators, and other CNS-active agents.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling of an organoboron compound (boronic acid or ester) with an organic halide. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-(4-Bromophenyl)piperidine, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of N-Boc-4-(4-Bromophenyl)piperidine
This protocol describes a general procedure for the coupling of N-Boc-protected 4-(4-Bromophenyl)piperidine with an arylboronic acid. The N-Boc protecting group is often employed to prevent side reactions involving the piperidine nitrogen.
Materials:
-
N-Boc-4-(4-bromophenyl)piperidine
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture like dioxane/water)
-
Inert gas (Argon or Nitrogen)
-
Standard organic synthesis glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube, add N-Boc-4-(4-bromophenyl)piperidine, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent. If the palladium catalyst and ligand are solids, add them at this stage. If they are in solution, add them via syringe.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Deprotection of the N-Boc Group
Materials:
-
N-Boc-4-(4'-aryl-biphenyl-4-yl)piperidine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dichloromethane (DCM) or 1,4-dioxane)
Procedure:
-
Dissolve the N-Boc protected compound in the chosen solvent.
-
Add the acid (TFA or HCl solution) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free piperidine derivative.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of 4-(4-Bromophenyl)piperidine derivatives with various arylboronic acids. Yields are highly dependent on the specific substrates and reaction conditions employed.
Table 1: Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 60 |
| 2 | 4-Methylphenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 75 |
| 3 | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 82 |
| 4 | 4-Fluorophenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 68 |
| 5 | 3-Nitrophenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 45 |
Reaction conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq.), arylboronic acid (1.1 eq.), Pd(PPh₃)₄ (5 mol%), base (2.0 eq.), solvent, 70-80 °C, 18-22 h.
Table 2: Representative Suzuki Coupling Conditions for Aryl Bromides
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 70-95 | [2] |
| PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 90-110 | 75-98 | [3] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 80-99 | [4] |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH | 80-100 | 85-99 | [4] |
Mandatory Visualizations
Application in Drug Discovery: Dopamine D2 Receptor Signaling
Many 4-arylpiperidine derivatives synthesized via Suzuki coupling are potent ligands for the Dopamine D2 receptor (D2R), a key target in the treatment of neuropsychiatric disorders like schizophrenia and Parkinson's disease. The D2R is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.
Application Example: Pridopidine and Sigma-1 Receptor Signaling
Pridopidine, a drug candidate for Huntington's disease, features a 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidine structure. While initially investigated for its effects on dopamine receptors, its primary mechanism of action is now understood to be through the Sigma-1 receptor (S1R), an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.
Conclusion
The Suzuki-Miyaura cross-coupling of 4-(4-Bromophenyl)piperidine is a robust and highly valuable transformation in the synthesis of CNS-active pharmaceutical agents. The protocols and data presented herein provide a foundation for researchers to design and execute these reactions effectively, leading to the discovery and development of novel therapeutics. The ability to readily synthesize a diverse library of 4-arylpiperidine derivatives facilitates extensive structure-activity relationship (SAR) studies, crucial for optimizing potency, selectivity, and pharmacokinetic properties.
References
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1-Boc-4-(4-Bromophenyl)piperidine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 1-Boc-4-(4-bromophenyl)piperidine, a key building block in the development of various pharmaceutical agents. The protocol outlines a reliable two-step synthetic route commencing with the preparation of 4-(4-bromophenyl)piperidine, followed by the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group.
Introduction
1-Boc-4-(4-bromophenyl)piperidine is a valuable intermediate in medicinal chemistry, frequently utilized in the synthesis of compounds targeting a range of therapeutic areas. The presence of the bromophenyl moiety allows for further functionalization through cross-coupling reactions, while the Boc-protected piperidine provides a stable and versatile scaffold for the construction of more complex molecules. This protocol details a robust and reproducible method for the preparation of this important synthetic intermediate.
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of 1-Boc-4-(4-bromophenyl)piperidine.
| Step | Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Reagent/Catalyst | Solvent | Yield (%) |
| 1 | 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine | 238.13 | 0.90 | 3.78 | 5% Rh/C (0.060 g) | Methanol (20 mL), Triethylamine (2 mL) | 98 |
| 2 | 4-(4-Bromophenyl)piperidine | 240.14 | 0.91 | 3.79 | Di-tert-butyl dicarbonate (0.91 g, 4.17 mmol), Triethylamine (0.79 mL, 5.68 mmol) | Dichloromethane (20 mL) | >95 (assumed) |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of 1-Boc-4-(4-bromophenyl)piperidine.
Step 1: Synthesis of 4-(4-Bromophenyl)piperidine
This procedure describes the catalytic hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine to yield 4-(4-bromophenyl)piperidine.[1]
Materials:
-
4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine
-
5% Rhodium on Carbon (Rh/C)
-
Anhydrous Methanol (MeOH)
-
Triethylamine (Et₃N)
-
Hydrogen gas (H₂)
-
Celite™
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus
Procedure:
-
In a suitable hydrogenation vessel, dissolve 0.90 g (3.78 mmol) of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine in 20 mL of anhydrous methanol.[1]
-
To the solution, add 2 mL of triethylamine.[1]
-
Carefully add 0.060 g of 5% Rh/C catalyst to the reaction mixture.[1]
-
Seal the vessel and connect it to a hydrogenation apparatus.
-
Purge the vessel with hydrogen gas to remove air.
-
Pressurize the vessel to 100 psi with hydrogen gas.[1]
-
Stir the reaction mixture vigorously at room temperature for 24 hours.[1]
-
Upon completion of the reaction, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite™ to remove the catalyst.
-
Rinse the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to yield 4-(4-bromophenyl)piperidine as a white solid (0.91 g, 98% yield).[1]
-
The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Step 2: Synthesis of 1-Boc-4-(4-Bromophenyl)piperidine
This procedure details the protection of the secondary amine of 4-(4-bromophenyl)piperidine with a Boc group using di-tert-butyl dicarbonate.
Materials:
-
4-(4-Bromophenyl)piperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 0.91 g (3.79 mmol) of 4-(4-bromophenyl)piperidine in 20 mL of dichloromethane.
-
To the stirred solution, add 0.79 mL (5.68 mmol) of triethylamine.
-
In a separate container, dissolve 0.91 g (4.17 mmol) of di-tert-butyl dicarbonate in a minimal amount of dichloromethane.
-
Add the di-tert-butyl dicarbonate solution dropwise to the piperidine solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford 1-Boc-4-(4-bromophenyl)piperidine as a crude product.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of 1-Boc-4-(4-bromophenyl)piperidine.
Caption: Synthetic workflow for 1-Boc-4-(4-bromophenyl)piperidine.
References
Application Notes and Protocols: The Use of 4-(4-Bromophenyl)piperidine in the Synthesis of Novel HIV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global fight against Human Immunodeficiency Virus (HIV) continues to demand the development of novel antiretroviral agents that are not only potent against wild-type and resistant strains but also possess favorable pharmacokinetic profiles. A promising scaffold in the design of such agents is the 4-arylpiperidine moiety. This structural motif is a key component in a class of HIV entry inhibitors, specifically C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a crucial co-receptor for the entry of R5-tropic HIV strains into host cells. By blocking this interaction, CCR5 antagonists effectively prevent viral entry, a critical step in the HIV lifecycle.
The intermediate, 4-(4-Bromophenyl)piperidine, serves as a versatile building block in the synthesis of these potent HIV inhibitors. Its brominated phenyl group provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl substituents. This chemical tractability allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the antiviral potency and pharmacological properties of the final compounds.
This document provides detailed application notes and protocols for the synthesis of a representative biarylpiperidine-based HIV-1 CCR5 antagonist starting from 4-(4-Bromophenyl)piperidine.
Synthetic Application: Synthesis of a Biarylpiperidine-based CCR5 Antagonist
The following protocol outlines a representative synthesis of a potential HIV-1 CCR5 antagonist, leveraging a Suzuki-Miyaura cross-coupling reaction with 4-(4-Bromophenyl)piperidine as a key intermediate.
Experimental Protocols
Step 1: N-Protection of 4-(4-Bromophenyl)piperidine
To prevent side reactions at the piperidine nitrogen during the subsequent coupling reaction, it is first protected, typically with a Boc (tert-butyloxycarbonyl) group.
-
Materials: 4-(4-Bromophenyl)piperidine hydrochloride, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 4-(4-Bromophenyl)piperidine hydrochloride (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate.
-
Step 2: Suzuki-Miyaura Cross-Coupling Reaction
The protected bromophenylpiperidine intermediate undergoes a Suzuki-Miyaura coupling with a suitable arylboronic acid to form the desired biaryl structure.[1]
-
Materials: tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate, desired arylboronic acid (e.g., 4-methoxyphenylboronic acid), Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), Solvent (e.g., 1,4-Dioxane, Toluene, or DMF/water mixture).
-
Procedure:
-
In a reaction vessel, combine tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the Boc-protected biarylpiperidine derivative.
-
Step 3: N-Deprotection and Final Product Formation
The Boc protecting group is removed to yield the final biarylpiperidine compound, which can then be further functionalized if necessary.
-
Materials: Boc-protected biarylpiperidine derivative, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane, Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected biarylpiperidine derivative in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free base of the final product.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Data Presentation
The following table summarizes the anti-HIV-1 activity of representative 4-arylpiperidine derivatives, demonstrating the potency of this class of compounds as CCR5 antagonists. The data is compiled from various sources in the literature.[2][3]
| Compound ID | R Group on 4-Aryl Moiety | CCR5 Binding Affinity (IC₅₀, nM) | Anti-HIV-1 Activity (EC₅₀, nM) |
| 1 | -H | 25 | 3.1 |
| 2 | 4-OCH₃ | 11 | 0.59 |
| 3 | 4-Cl | 8.5 | 1.2 |
| 4 | 3,4-dichloro | 5.2 | 0.8 |
| 5 | 4-CF₃ | 15 | 2.5 |
Note: The data presented are for analogous compounds and are intended to be representative of the potential activity of molecules synthesized using 4-(4-Bromophenyl)piperidine.
Mandatory Visualizations
Synthesis Workflow
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(4-Bromophenyl)piperidine in the Development of Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a prevalent heterocyclic moiety found in numerous natural products and pharmacologically active compounds.[1] Its unique structural and physicochemical properties have made it a valuable building block in medicinal chemistry, particularly in the development of novel anti-cancer agents.[1] The incorporation of a 4-bromophenyl group onto the piperidine ring can significantly influence the biological activity of the resulting molecule. This functionalization has been explored in various derivatives to enhance their anti-cancer potential by modulating key signaling pathways involved in cancer cell proliferation, survival, and migration.[1][2]
These application notes provide a comprehensive overview of the current understanding and experimental methodologies related to the use of 4-(4-bromophenyl)piperidine and its derivatives in anti-cancer drug discovery. The information presented is intended to serve as a resource for researchers actively engaged in the design, synthesis, and evaluation of novel therapeutic agents.
Synthesis of 4-(4-Bromophenyl)piperidine
The synthesis of the core scaffold, 4-(4-bromophenyl)piperidine, can be achieved through several routes. One common method involves the reduction of a tetrahydropyridine precursor.
Protocol for the Synthesis of 4-(4-Bromophenyl)piperidine: [3]
-
Dissolution: Dissolve 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (3.78 mmol) in anhydrous methanol (20 mL) and triethylamine (2 mL).
-
Catalyst Addition: Add Rh/C catalyst (0.060 g) to the solution.
-
Hydrogenation: Place the reaction mixture in a hydrogen atmosphere (100 psi).
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Filtration: Filter the mixture through a pad of Celite™ to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield 4-(4-bromophenyl)piperidine as a white solid.
-
Characterization: Confirm the product structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
Anti-Cancer Activity of 4-(4-Bromophenyl)piperidine Derivatives
Derivatives of 4-(4-bromophenyl)piperidine have demonstrated cytotoxic and anti-proliferative activities against a range of human cancer cell lines. The 4-bromophenyl moiety has been identified as being essential for the anti-cancer activity in some molecular contexts.[2] The table below summarizes the reported in vitro activities of various derivatives.
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 / Activity | Reference |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 0.137–0.332 µg/mL | [4][5] |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | MCF-7 (Breast Adenocarcinoma) | Cytotoxicity | 0.164–0.583 µg/mL | [4][5] |
| N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide derivatives | A549 (Lung Cancer) | MTT Assay | Varies by derivative | |
| N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide derivatives | HepG2 (Hepatocellular Carcinoma) | MTT Assay | Varies by derivative | [6] |
| N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide derivatives | HCT116 (Colorectal Cancer) | MTT Assay | Varies by derivative | [6] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Various (58 cell lines) | Growth Inhibition | PGI up to 41.25% at 10 µM | [7] |
| 6-methoxy-4-(3′-methoxy phenyl)quinolin-2(1H)-one | COLO205 (Colon Cancer) | Antiproliferative | 0.32 µM | [8] |
| 6-methoxy-4-(3′-methoxy phenyl)quinolin-2(1H)-one | H460 (Lung Cancer) | Antiproliferative | 0.89 µM | [8] |
| 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD) | Pancreatic Cancer Cells | Proliferation | Inhibition at 1 µM | [9] |
Key Signaling Pathways in Anti-Cancer Action
The anti-cancer effects of piperidine-containing compounds, including those with a bromophenyl moiety, are often attributed to their ability to modulate critical cellular signaling pathways that regulate cell proliferation, apoptosis, and metastasis.[1] Natural products and their synthetic analogs containing these scaffolds have been shown to interact with multiple targets.[10]
DOT Script for General Piperidine Derivative Anti-Cancer Signaling
Caption: General signaling pathways modulated by piperidine derivatives.
One notable mechanism involves the induction of apoptosis. For instance, some piperidine derivatives have been shown to induce apoptosis by decreasing the expression of anti-apoptotic proteins like BCL-2 and increasing the expression of pro-apoptotic proteins like BAX.[1] This shift in the BAX/BCL-2 ratio leads to the release of cytochrome c from the mitochondria and the activation of caspases, ultimately resulting in programmed cell death.[1]
Furthermore, compounds targeting the Notch signaling pathway have been developed. For example, 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD) has been shown to inhibit pancreatic cancer growth by reducing Notch-1 activation.[9][11] This is achieved through the downregulation of the Notch ligand Jagged-1 and components of the γ-secretase complex, which is crucial for Notch processing and activation.[9][11]
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the anti-cancer potential of 4-(4-bromophenyl)piperidine derivatives. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 2 x 10³ cells/well) in a 96-well plate and allow them to adhere for 24 hours.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate growth medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO, not exceeding 0.5%).[12]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DOT Script for Experimental Workflow
Caption: General workflow for evaluating anti-cancer drug candidates.
Cell Cycle Analysis
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
The 4-(4-bromophenyl)piperidine scaffold represents a promising starting point for the development of novel anti-cancer agents. Its derivatives have demonstrated significant in vitro activity against a variety of cancer cell lines, mediated through the modulation of key signaling pathways involved in cell proliferation and apoptosis. The protocols and data presented herein provide a foundational resource for researchers to further explore the therapeutic potential of this class of compounds. Future work should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties for potential in vivo studies and clinical development.
References
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]
- 4. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. 3,5-bis(2,4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting cancer signaling pathways by natural products: Exploring promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Bromophenyl)piperidine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(4-Bromophenyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 4-(4-Bromophenyl)piperidine?
A1: The most common and high-yielding method reported is the catalytic hydrogenation of a corresponding tetrahydropyridine precursor. Alternative strategies include palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, though these are often less direct for this specific target molecule. Reductive amination of a suitable piperidone derivative is another potential, though less documented, route.
Q2: Which synthesis method generally provides the highest yield?
A2: Catalytic hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine is a highly efficient method, with reported yields of up to 98%.[1] This method is often preferred for its high conversion and relatively clean reaction profile.
Q3: What is the precursor for the high-yield hydrogenation reaction?
A3: The immediate precursor is 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine.[1] This intermediate is valuable in the synthesis of various bioactive molecules, particularly those targeting the central nervous system.[2]
Q4: Are there any major safety concerns I should be aware of?
A4: Yes. Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and potentially pyrophoric catalysts (e.g., Rh/C, Pd/C). It is crucial to work in a well-ventilated area, use appropriate high-pressure equipment, and handle catalysts under an inert atmosphere to prevent ignition. The final product and intermediates may also be harmful if swallowed or inhaled and can cause skin and eye irritation.[3] Always consult the Safety Data Sheet (SDS) for all reagents and follow standard laboratory safety procedures.
Troubleshooting Guide
Low or No Yield
Issue: The reaction has stalled or resulted in a low yield of the desired 4-(4-Bromophenyl)piperidine.
| Potential Cause | Recommended Solution |
| Catalyst Inactivity (Hydrogenation) | Ensure the catalyst has not been exposed to air or moisture for extended periods. Use a fresh batch of catalyst or a more robust, air-stable precatalyst. Certain functional groups, such as thiols or some amines, can act as catalyst poisons.[4] |
| Incomplete Reaction (Hydrogenation) | The reaction may require a longer duration, higher hydrogen pressure, or a higher catalyst loading. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Insufficient catalyst loading can lead to low conversion rates.[5] |
| Catalyst Deactivation (Cross-Coupling) | For Suzuki or Buchwald-Hartwig reactions, the Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[6] |
| Incorrect Base or Solvent (Cross-Coupling) | The choice of base and solvent is critical for cross-coupling reactions. For Buchwald-Hartwig amination, a strong, non-nucleophilic base like sodium tert-butoxide is often required.[6] For Suzuki couplings, the base (e.g., K₃PO₄, Na₂CO₃) activates the boronic acid.[7] The solvent must be able to dissolve the reactants and reagents. |
| Poor Quality Starting Materials | Impurities in the starting materials or solvents can interfere with the reaction. Ensure all reagents and solvents are of high purity and are anhydrous where necessary. |
Formation of Impurities
Issue: The final product is contaminated with significant side products.
| Potential Side Product/Impurity | Probable Cause & Method | Recommended Solution |
| Unreacted Starting Material | Incomplete reaction. | Optimize reaction conditions (time, temperature, pressure, catalyst loading) as described above. |
| Homocoupled Biaryl Product | Side reaction in Suzuki or Buchwald-Hartwig coupling. | Optimize the catalyst-to-ligand ratio and ensure strict inert conditions. This is more common with highly reactive aryl halides. |
| Debromination of the Aromatic Ring | Over-reduction during hydrogenation or a side reaction in palladium-catalyzed couplings. | For hydrogenation, consider a milder catalyst or lower hydrogen pressure. For cross-coupling, adjust the ligand and reaction conditions. |
| Hydroxylated Byproduct | Reaction with trace water or hydroxide ions, particularly in cross-coupling reactions. | Ensure anhydrous conditions by using dried solvents and glassware. |
Purification Challenges
Issue: Difficulty in isolating the pure 4-(4-Bromophenyl)piperidine.
| Problem | Recommended Solution |
| Product is an oil or does not crystallize | The product may be impure. Attempt purification by column chromatography on silica gel. After chromatography, attempt crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[8] |
| Co-elution of impurities during chromatography | Adjust the polarity of the mobile phase. A gradient elution may be necessary to separate products with similar polarities. |
| Product is a salt | If the product is in its salt form (e.g., hydrochloride), it will have very different solubility. The free base can be obtained by neutralization with a suitable base (e.g., NaOH, K₂CO₃) followed by extraction with an organic solvent.[9][10] |
Synthesis Route Comparison
The following table summarizes the primary synthesis route and potential alternatives for preparing 4-(4-Bromophenyl)piperidine.
| Method | Starting Materials | Typical Conditions | Reported Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine | Rh/C, H₂ (100 psi), Methanol, Triethylamine, Room Temp, 24h[1] | ~98%[1] | High yield, clean reaction, simple workup. | Requires specialized high-pressure equipment; catalyst can be expensive and air-sensitive. |
| Suzuki Coupling | 4-Piperidone (converted to a vinyl triflate or boronate), 4-Bromophenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄), Solvent (e.g., Dioxane), Heat[7][11] | 60-80% (estimated for similar transformations) | Tolerant to a wide range of functional groups. | Multi-step synthesis of the piperidine coupling partner is often required; risk of deborylation.[12] |
| Buchwald-Hartwig Amination | 1,4-Dibromobenzene, 4-Aminopiperidine derivative (less direct) | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., RuPhos), Base (e.g., NaOtBu), Solvent (e.g., Toluene), Heat[6] | 50-90% (estimated for similar transformations) | Excellent for forming C-N bonds. | Can be sensitive to air and moisture; requires careful optimization of catalyst, ligand, and base.[6] |
Experimental Protocols
High-Yield Synthesis via Catalytic Hydrogenation
This protocol details the synthesis of 4-(4-Bromophenyl)piperidine from 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine.[1]
Materials:
-
4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine (0.90 g, 3.78 mmol)
-
Anhydrous Methanol (20 mL)
-
Triethylamine (2 mL)
-
Rhodium on Carbon (Rh/C) catalyst (0.060 g)
-
Hydrogen gas (high purity)
-
Celite™
-
High-pressure reaction vessel (e.g., Parr shaker)
Procedure:
-
To a high-pressure reaction vessel, add a solution of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (0.90 g, 3.78 mmol) in anhydrous methanol (20 mL) and triethylamine (2 mL).
-
Carefully add the Rh/C catalyst (0.060 g) to the solution.
-
Seal the reaction vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to 100 psi.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
After 24 hours, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite™ to remove the catalyst.
-
Rinse the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to yield 4-(4-Bromophenyl)piperidine as a white solid.
Expected Yield: Approximately 0.91 g (98%).
Visualized Workflows and Diagrams
Caption: Experimental workflow for the synthesis of 4-(4-Bromophenyl)piperidine.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]
- 2. 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride [myskinrecipes.com]
- 3. 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine | C11H12BrN | CID 18545468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. US4081450A - 1,3,4-Trisubstituted-4-arylpiperidines and their preparation - Google Patents [patents.google.com]
- 10. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of 4-(4-Bromophenyl)piperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-(4-Bromophenyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 4-(4-Bromophenyl)piperidine?
A1: The primary techniques for purifying 4-(4-Bromophenyl)piperidine are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the product. For relatively clean crude products, recrystallization is often sufficient.[1][2] If the crude mixture contains multiple impurities with similar polarities to the product, column chromatography is recommended.
Q2: What are the likely impurities in my crude 4-(4-Bromophenyl)piperidine?
A2: The impurities present in your crude product will depend on the synthetic route used. Common impurities may include:
-
Unreacted starting materials: For example, if synthesizing from 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine via hydrogenation, some of the starting material may remain.[1][2]
-
By-products of the reaction: In syntheses involving bromination of a precursor, over-brominated or isomeric by-products might be formed.
-
Reagents and catalysts: Residual reagents, catalysts, or their decomposition products may also be present.
Q3: My compound appears as an oil and won't crystallize. What should I do?
A3: "Oiling out" instead of crystallizing can be due to several factors, including the presence of impurities or the cooling process being too rapid. First, ensure the oil is indeed your product and not a liquid impurity. If it is the product, try the following:
-
Scratch the inside of the flask: Use a glass rod to create nucleation sites.
-
Add a seed crystal: If a small amount of pure, solid product is available, add a tiny crystal to the oil to induce crystallization.
-
Re-dissolve and cool slowly: Add a small amount of a suitable solvent to dissolve the oil, then allow it to cool very slowly to room temperature, followed by further cooling in a refrigerator or ice bath.
-
Consider a different solvent system: The solvent used may not be appropriate for crystallization. Experiment with different solvents or solvent mixtures.
Q4: I am observing significant peak tailing during column chromatography. How can I resolve this?
A4: Peak tailing is a common issue when purifying basic compounds like 4-(4-Bromophenyl)piperidine on standard silica gel.[3] This is due to strong interactions between the basic nitrogen of the piperidine ring and the acidic silanol groups on the silica surface. To mitigate this:
-
Add a basic modifier to the mobile phase: Incorporating a small amount of a volatile base, such as 0.1-1% triethylamine (TEA), into your eluent can significantly improve peak shape by competing for the active sites on the silica gel.[3]
-
Use a different stationary phase: Consider using neutral or basic alumina, or a deactivated silica gel for your chromatography.[4]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Crystal Formation | - Solution is not saturated.- Inappropriate solvent. | - Reduce the volume of the solvent by gentle heating and evaporation.- Try adding a co-solvent in which the compound is less soluble.- Cool the solution to a lower temperature (ice bath or refrigerator).- Scratch the inner surface of the flask with a glass rod. |
| Product "Oils Out" | - Cooling is too rapid.- High concentration of impurities.- Inappropriate solvent. | - Re-heat the solution to dissolve the oil, then allow it to cool more slowly.- Add a small amount of a solvent in which the product is more soluble.- Perform a preliminary purification by column chromatography to remove impurities. |
| Poor Recovery/Low Yield | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the minimum amount of hot solvent is used for dissolution.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- A second recrystallization may be necessary. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Product and Impurities | - Inappropriate mobile phase polarity. | - Optimize the eluent system using thin-layer chromatography (TLC) first.- Use a shallower solvent gradient during elution. |
| Product is not Eluting from the Column | - Mobile phase is not polar enough.- Compound may be irreversibly adsorbed or decomposed on the silica gel. | - Gradually increase the polarity of the mobile phase.- Test the stability of your compound on a small amount of silica gel before performing chromatography.- Consider using a different stationary phase like alumina.[4] |
| Low Recovery of Product | - Irreversible adsorption to the silica gel.- Compound decomposition on the column. | - Add a basic modifier like triethylamine to the eluent.[3]- Use a less acidic stationary phase.- Minimize the time the compound spends on the column by using flash chromatography. |
| Product Elutes with Impurities | - Column was overloaded.- Poor packing of the column. | - Use a larger column or reduce the amount of crude product loaded.- Ensure the column is packed uniformly without any cracks or channels. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline. The choice of solvent is critical and should be determined through small-scale solubility tests. A reported effective solvent system is a mixture of dichloromethane and n-heptane.[5]
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, heptane) at room temperature and upon heating.
-
An ideal single solvent will dissolve the compound when hot but not at room temperature.
-
For a mixed solvent system, one solvent should readily dissolve the compound (good solvent), while the other should dissolve it poorly (anti-solvent).
-
-
Procedure (Dichloromethane/n-Heptane System): a. Dissolve the crude 4-(4-Bromophenyl)piperidine in a minimal amount of hot dichloromethane. b. If insoluble impurities are present, perform a hot filtration. c. Slowly add n-heptane dropwise to the hot solution with swirling until a slight turbidity persists. d. Re-heat the mixture gently until it becomes clear again. e. Allow the solution to cool slowly to room temperature. Crystal formation should be observed. f. For maximum yield, place the flask in an ice bath for 30 minutes. g. Collect the crystals by vacuum filtration, washing them with a small amount of cold n-heptane. h. Dry the purified crystals under vacuum.
Column Chromatography Protocol
This protocol is a general procedure for flash column chromatography on silica gel.
-
Mobile Phase Selection:
-
Using TLC, identify a solvent system that provides good separation of the product from impurities. A common starting point for compounds of this polarity is a mixture of hexanes and ethyl acetate.
-
Aim for an Rf value of 0.2-0.4 for the desired compound.
-
Add 0.1-1% triethylamine to the chosen solvent system to prevent peak tailing.
-
-
Column Packing: a. Prepare a slurry of silica gel in the initial, least polar mobile phase. b. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.
-
Sample Loading: a. Dissolve the crude product in a minimal amount of the mobile phase or a strong, volatile solvent like dichloromethane. b. Carefully apply the sample to the top of the silica bed.
-
Elution: a. Begin eluting with the mobile phase, starting with a lower polarity if a gradient is being used. b. Collect fractions and monitor their composition by TLC.
-
Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure to yield the purified 4-(4-Bromophenyl)piperidine.
Data Presentation
Table 1: Recommended Purification Techniques and Conditions
| Purification Method | Stationary/Solvent System | Typical Purity | Advantages | Disadvantages |
| Recrystallization | Dichloromethane/n-Heptane[5] | >98% | Simple, cost-effective, good for removing small amounts of impurities. | Can have lower yields if the product is significantly soluble in the cold solvent. |
| Recrystallization | Ethanol or Methanol | >97% | Readily available solvents. | May not be effective for all impurity profiles. |
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate + 0.5% Triethylamine | >99% | Excellent for separating complex mixtures and achieving high purity. | More time-consuming and requires larger volumes of solvent. Potential for product loss on the column. |
| Column Chromatography | Neutral Alumina with Hexane/Ethyl Acetate | >99% | Good alternative for basic compounds to avoid decomposition and tailing. | Alumina can have lower resolving power than silica gel for some compounds. |
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for column chromatography.
References
- 1. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]
- 2. 4-(4'-Bromophenyl)piperidine | 80980-89-8 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-(4-Bromophenyl)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Bromophenyl)piperidine. The following information addresses common side reactions and offers practical guidance for optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 4-(4-Bromophenyl)piperidine?
A1: The primary synthetic routes include:
-
Hydrogenation of a tetrahydropyridine precursor: This involves the reduction of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine, often using a rhodium-on-carbon (Rh/C) catalyst under a hydrogen atmosphere.[1]
-
N-Arylation of piperidine followed by bromination: This two-step process involves the reaction of bromobenzene with piperidine to form N-phenylpiperidine, which is subsequently brominated to yield the target compound.[2]
-
Palladium-catalyzed cross-coupling reactions: Methods like the Suzuki-Miyaura coupling, which couples a piperidine-containing boronic acid or ester with a bromophenyl halide, are also employed.
Q2: What are the common side reactions observed during the synthesis of 4-(4-Bromophenyl)piperidine?
A2: Common side reactions are often dependent on the synthetic route chosen:
-
Dehalogenation: Particularly in palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the bromine atom on the phenyl ring can be replaced by a hydrogen atom, leading to the formation of 4-phenylpiperidine as a significant byproduct.[3] The presence of water and the choice of base can influence the extent of dehalogenation.
-
Over-arylation/Di-arylation: In methods involving C-H activation or in some cross-coupling reactions, there is a potential for the piperidine ring to be arylated at more than one position, leading to impurities that can be difficult to separate.
-
Isomer Formation: While some methods report high selectivity, improper control of reaction conditions during bromination of N-phenylpiperidine could potentially lead to the formation of ortho- or meta-bromo isomers in addition to the desired para-isomer.
-
Incomplete Reduction: When using the hydrogenation route, incomplete reduction of the tetrahydropyridine precursor will result in residual starting material in the final product.
Q3: How can I minimize the dehalogenation side reaction in a Suzuki-Miyaura coupling to synthesize a 4-arylpiperidine?
A3: To minimize dehalogenation, consider the following strategies:
-
Choice of Base: Use weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong alkoxide bases such as sodium ethoxide.[4][5]
-
Solvent System: Employ aprotic solvents like dioxane or toluene. If an aqueous system is necessary, carefully control the amount of water.[4]
-
Catalyst and Ligand Selection: Utilize modern palladium pre-catalysts and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can promote the desired cross-coupling over dehalogenation.[4]
-
Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions can suppress dehalogenation, although this may also slow down or inhibit the desired coupling reaction.
Troubleshooting Guides
Issue 1: Low Yield of 4-(4-Bromophenyl)piperidine
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.- If the reaction has stalled, consider adding a fresh portion of the catalyst or reagent.- Optimize the reaction temperature and time. |
| Decomposition of product | - Ensure the reaction temperature is not too high.- Minimize reaction time once the starting material is consumed. |
| Suboptimal catalyst activity | - Use a freshly opened or properly stored catalyst.- For palladium-catalyzed reactions, ensure the catalyst is not poisoned by impurities in the starting materials or solvents. |
| Losses during workup and purification | - Ensure complete extraction of the product from the aqueous phase.- Optimize the solvent system for column chromatography to prevent product loss. |
Issue 2: Presence of Significant Impurities in the Final Product
| Observed Impurity | Possible Cause | Troubleshooting and Purification Strategy |
| 4-Phenylpiperidine | Dehalogenation side reaction during a cross-coupling synthesis. | - Implement strategies to minimize dehalogenation as described in the FAQs.- Purification can be challenging due to similar polarities. Consider careful column chromatography with a shallow solvent gradient or derivatization of the desired product to alter its polarity before purification. |
| Starting Material (e.g., 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine) | Incomplete hydrogenation. | - Increase the reaction time for hydrogenation.- Increase the hydrogen pressure.- Ensure the catalyst is active. Fresh catalyst may be required.- Purification can be achieved by column chromatography. |
| Isomeric Bromophenylpiperidines | Non-selective bromination of N-phenylpiperidine. | - Optimize bromination conditions (temperature, solvent, brominating agent).- Isomers can often be separated by careful column chromatography or recrystallization. |
Experimental Protocols
Protocol 1: Synthesis via Hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine
This protocol is adapted from established literature procedures.[1]
Materials:
-
4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine
-
Methanol (anhydrous)
-
Triethylamine
-
Rhodium on carbon (Rh/C) catalyst (5 mol%)
-
Hydrogen gas
-
Celite™
Procedure:
-
In a suitable pressure vessel, dissolve 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (1.0 eq) in anhydrous methanol and triethylamine.
-
Carefully add the Rh/C catalyst to the solution under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 100 psi) and stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite™ to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(4-Bromophenyl)piperidine.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
References
Technical Support Center: Production of 4-(4-Bromophenyl)piperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the scalability of 4-(4-Bromophenyl)piperidine production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of 4-(4-Bromophenyl)piperidine.
Issue 1: Low Yield in the Hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine
-
Question: We are experiencing low yields (less than 80%) during the catalytic hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine to 4-(4-Bromophenyl)piperidine. What are the potential causes and solutions?
-
Answer: Low yields in this hydrogenation step can stem from several factors:
-
Catalyst Activity: The activity of the Rh/C or other platinum-group metal catalyst is crucial. Ensure the catalyst is fresh and has been handled under an inert atmosphere to prevent deactivation.
-
Hydrogen Pressure: The reaction is sensitive to hydrogen pressure. A pressure of 100 psi is reported to be effective.[1][2][3] Ensure your reaction setup can safely maintain this pressure and that there are no leaks.
-
Reaction Time: While 24 hours is a commonly cited reaction time, incomplete conversion may occur.[1][2][3] Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time for your specific setup.
-
Solvent and Base: The reaction is typically carried out in anhydrous methanol with triethylamine.[1][2][3] Ensure the methanol is anhydrous, as water can interfere with the reaction. Triethylamine is added to neutralize any acidic impurities. The quality and amount of these reagents should be consistent.
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Purity of Starting Material: Impurities in the starting 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine can poison the catalyst. Ensure the starting material is of high purity.
-
Issue 2: Incomplete Reaction in the Synthesis from Bromobenzene and Piperidine
-
Question: When synthesizing N-phenylpiperidine as an intermediate from bromobenzene and piperidine, we observe a significant amount of unreacted bromobenzene. How can we drive the reaction to completion?
-
Answer: Incomplete conversion in this nucleophilic aromatic substitution reaction is a common challenge. Consider the following:
-
Base and Solvent: This reaction often employs a strong base like potassium tert-butoxide or sodium tert-amylate in a high-boiling solvent such as sulfolane.[4] Ensure the base is anhydrous and added in an appropriate molar excess (e.g., 1.5-2.0 equivalents).[4]
-
Temperature: High temperatures (150-180 °C) are necessary to overcome the activation energy of this reaction.[4] Ensure your reaction temperature is consistently maintained within this range.
-
Reaction Time: The reaction may require several hours to reach completion. Monitor the reaction progress by GC to determine the optimal endpoint.[4]
-
Steric Hindrance: The use of a bulky base is intended to favor the desired reaction.[4] Ensure the chosen base is appropriate for the scale of your reaction.
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: We are struggling to achieve high purity (>99%) for the final 4-(4-Bromophenyl)piperidine product. What purification strategies are most effective?
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Answer: Achieving high purity often requires a combination of techniques:
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Filtration: After the hydrogenation reaction, it is crucial to remove the catalyst completely. Filtration through a pad of Celite™ is a standard and effective method.[1][2][3]
-
Crystallization: Recrystallization is a powerful technique for purifying solid organic compounds. For 1-(4-bromophenyl)piperidine, a solvent system of dichloromethane and n-heptane (1:4 ratio) has been reported to be effective.[4]
-
Vacuum Distillation: For related compounds, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[4]
-
Column Chromatography: While less ideal for large-scale production due to solvent consumption and time, silica gel column chromatography can be used for small-scale purification to remove closely related impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for 4-(4-Bromophenyl)piperidine on a laboratory scale?
A1: Two prevalent routes are:
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Catalytic Hydrogenation: This involves the reduction of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine using a catalyst like Rhodium on carbon (Rh/C) under a hydrogen atmosphere.[1][2][3] This method is often high-yielding.
-
Two-Step Synthesis from Bromobenzene: This route involves the initial formation of N-phenylpiperidine from bromobenzene and piperidine, followed by a bromination step to yield 1-(4-bromophenyl)piperidine.[4]
Q2: What are the key safety precautions to consider during the production of 4-(4-Bromophenyl)piperidine?
A2:
-
Hydrogenation: Working with hydrogen gas under pressure requires a properly rated and maintained pressure vessel and a well-ventilated area due to its flammability.
-
Reagents: Handle reagents like potassium tert-butoxide, sodium tert-amylate, and brominating agents with care, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
-
Solvents: Use flammable solvents like methanol and dichloromethane in a fume hood and away from ignition sources.
-
Hazard Codes: The product itself is classified as an irritant.[3]
Q3: Are there any more modern or efficient methods for synthesizing piperidine derivatives?
A3: Yes, recent research has focused on developing more streamlined and cost-effective methods. For instance, a new approach combines biocatalytic carbon-hydrogen oxidation and radical cross-coupling, which can significantly reduce the number of synthetic steps from as many as 7-17 down to 2-5.[5] This method also avoids the use of expensive precious metal catalysts like palladium.[5]
Data Presentation
Table 1: Comparison of Key Parameters for Two Synthesis Routes
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: From Bromobenzene |
| Starting Materials | 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine, H₂, Rh/C | Bromobenzene, Piperidine, Strong Base, Brominating Agent |
| Key Reagents | Rh/C catalyst, Triethylamine, Methanol | Potassium tert-butoxide/Sodium tert-amylate, Sulfolane |
| Reaction Conditions | 100 psi H₂, Room Temperature, 24 hours | 150-180 °C (Step 1), 15-40 °C (Step 2) |
| Reported Yield | ~98%[1][2][3] | ~85.4% (for 1-(4-bromophenyl)piperidine)[4] |
| Scalability Considerations | High-pressure equipment, catalyst cost and handling | High reaction temperatures, handling of strong bases |
| Purification Method | Filtration through Celite™, Concentration | Recrystallization (DCM/n-heptane) or Vacuum Distillation |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Bromophenyl)piperidine via Catalytic Hydrogenation [1][2][3]
-
Reaction Setup: In a suitable pressure vessel, dissolve 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (1 equivalent) in anhydrous methanol.
-
Addition of Reagents: Add triethylamine (e.g., ~0.5 equivalents) to the solution. Carefully add the Rh/C catalyst (typically 5-10% by weight of the starting material) under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 100 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature for 24 hours.
-
Workup: Carefully depressurize the vessel. Filter the reaction mixture through a pad of Celite™ to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 4-(4-Bromophenyl)piperidine as a solid.
Protocol 2: Synthesis of 1-(4-Bromophenyl)piperidine from Bromobenzene [4]
Step 1: Synthesis of N-phenylpiperidine
-
Reaction Setup: In a reaction flask equipped with a condenser and stirrer, combine bromobenzene (1 equivalent), piperidine (1.0-1.1 equivalents), and sulfolane.
-
Reaction: Heat the mixture to 140-160 °C. Add sodium tert-amylate or potassium tert-butoxide (1.5-2.0 equivalents) portion-wise, maintaining the temperature.
-
Monitoring: Monitor the reaction for 3 hours or until completion is confirmed by GC analysis.
-
Workup: After cooling, perform an appropriate aqueous workup to isolate the crude N-phenylpiperidine.
Step 2: Bromination of N-phenylpiperidine
-
Reaction Setup: Dissolve N-phenylpiperidine (1 equivalent) and a catalyst like tetra-n-butylammonium tetraphenylborate (0.02-0.15 equivalents) in dichloromethane.
-
Bromination: Cool the solution to 10-15 °C and add a brominating agent such as N-bromosuccinimide (1.1-1.2 equivalents) in portions, maintaining the temperature between 20-25 °C.
-
Reaction: Stir the reaction for approximately 8 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bisulfite. Separate the organic layer, wash with water, and concentrate.
-
Purification: Purify the crude product by recrystallization from dichloromethane/n-heptane to obtain 1-(4-bromophenyl)piperidine.
Visualizations
Caption: Workflow for the synthesis of 4-(4-Bromophenyl)piperidine via catalytic hydrogenation.
Caption: Troubleshooting guide for low yield in the hydrogenation reaction.
References
- 1. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]
- 2. 4-(4'-Bromophenyl)piperidine | 80980-89-8 [amp.chemicalbook.com]
- 3. 4-(4'-Bromophenyl)piperidine CAS#: 80980-89-8 [amp.chemicalbook.com]
- 4. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 5. news-medical.net [news-medical.net]
Technical Support Center: 4-(4-Bromophenyl)piperidine Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Bromophenyl)piperidine. It addresses common issues encountered during key synthetic transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-acylation.
Frequently Asked Questions (FAQs)
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone reaction for forming carbon-carbon bonds by coupling the aryl bromide of 4-(4-Bromophenyl)piperidine with a boronic acid or ester.
Q1: Why is my Suzuki-Miyaura coupling reaction resulting in a low yield?
A1: Low yields in Suzuki-Miyaura couplings involving 4-(4-Bromophenyl)piperidine can stem from several factors:
-
Catalyst System: The choice of palladium source and ligand is critical. Inactive or inappropriate catalyst systems will lead to poor conversion.
-
Base Selection: The base is crucial for the transmetalation step. Its strength, solubility, and compatibility with other functional groups can significantly impact the yield.[1][2]
-
Reaction Conditions: Temperature, solvent, and reaction time must be optimized. Insufficient temperature can lead to a sluggish reaction, while excessive heat may cause degradation.
-
Reagent Quality: Degradation of the boronic acid (protodeboronation) or impurities in the starting materials or solvents can inhibit the catalyst.[3]
-
Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation and the formation of side products like homocoupled boronic acids.[2][4]
Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, especially if Pd(II) species are present or the reaction mixture is not properly degassed.[2] To minimize it:
-
Ensure Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[5]
-
Use a Pd(0) Source: While Pd(II) precursors like Pd(OAc)₂ are common, they require in situ reduction which can sometimes promote homocoupling. Using a direct Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst can be beneficial.[2]
-
Control Stoichiometry: Using a slight excess of the aryl bromide relative to the boronic acid can sometimes favor the cross-coupling pathway.
Q3: My product is difficult to purify from the remaining starting material. What can I do?
A3: Co-elution of the product and starting material during chromatography can occur if their polarities are very similar.[5] Consider the following:
-
Reaction to Completion: Ensure the reaction has gone to completion by TLC or LC-MS monitoring to minimize the amount of unreacted starting material.
-
Alternative Purification: If the product contains a basic piperidine nitrogen and the starting material does not (or vice versa), an acid-base extraction can be an effective purification step before chromatography.
-
Chromatography Optimization: Experiment with different solvent systems for column chromatography to improve separation.
Section 2: Buchwald-Hartwig Amination
The piperidine nitrogen of 4-(4-Bromophenyl)piperidine can be functionalized via Buchwald-Hartwig amination to form C-N bonds with aryl halides or pseudohalides.
Q1: My Buchwald-Hartwig amination is not proceeding or is giving very low conversion. What are the likely causes?
A1: Failure or low conversion in Buchwald-Hartwig reactions is a common issue. Key areas to troubleshoot include:
-
Catalyst and Ligand Choice: This is the most critical parameter. The ligand choice is highly dependent on the amine (in this case, a secondary cyclic amine) and the aryl halide coupling partner.[6][7][8] Sterically hindered biarylphosphine ligands are often required.[7] Pre-catalysts can also be more effective as they bypass the often unreliable in situ reduction of Pd(II).[6][7][9]
-
Base Incompatibility: Strong, non-nucleophilic bases like NaOtBu are standard but can be incompatible with sensitive functional groups.[7] The solubility of the base is also crucial for the reaction's success.[6][9]
-
Solvent Effects: The solvent must dissolve the reactants. Toluene and dioxane are common, but ethers and amides can also be used.[9] Chlorinated solvents should be avoided as they can inhibit the catalyst.[7]
-
Inhibition by Substrates: Some substrates, particularly certain heteroaryl amines, can act as inhibitors to the palladium catalyst.[6]
Q2: I am attempting a C-N coupling at the aryl bromide position of 4-(4-Bromophenyl)piperidine. Why is it failing?
A2: This is a less common application but feasible. If this specific transformation is failing, consider that aryl bromides are generally reactive electrophiles.[6] The issue might lie with the amine coupling partner or other reaction parameters. Optimization of the ligand, base, and solvent system is crucial. Heteroaryl amines, for instance, can be particularly challenging nucleophiles.[6][9]
Section 3: N-Acylation
N-acylation is a fundamental transformation to install an acyl group on the piperidine nitrogen, often used for creating amide derivatives or as a protecting group strategy.
Q1: My N-acylation with an acyl chloride is messy and gives multiple products. What's going wrong?
A1: N-acylation should be a straightforward reaction. A messy reaction profile often points to issues with the reaction conditions or reagent quality.
-
Base: A non-nucleophilic base, such as triethylamine or DIPEA, is required to scavenge the HCl byproduct.[10] Using a nucleophilic base could lead to side reactions with the acyl chloride.
-
Temperature Control: The reaction is often exothermic. Adding the acyl chloride slowly at a reduced temperature (e.g., 0 °C) can prevent side reactions and improve selectivity.[10]
-
Reagent Purity: Ensure the acyl chloride is of high purity. Old or improperly stored acyl chlorides can hydrolyze, leading to complications.
Troubleshooting Workflow
For a systematic approach to troubleshooting, the following workflow can be applied, starting with the most common and easiest-to-check issues.
Data Summary Tables
Effective optimization often involves screening various parameters. The tables below summarize typical starting points and optimization results for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Table 1: Suzuki-Miyaura Coupling - Condition Screening Example
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 85 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 72 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2.5) | Cs₂CO₃ (2) | THF | 80 | 91 |
| 4 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF/H₂O | 100 | 65 |
Table 2: Buchwald-Hartwig Amination - Condition Screening Example
| Entry | Palladium Pre-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | XPhos Pd G3 (2) | NaOtBu (1.5) | Toluene | 110 | 94 |
| 2 | RuPhos Pd G3 (2) | LHMDS (1.5) | Dioxane | 100 | 88 |
| 3 | BrettPhos Pd G3 (2) | K₂CO₃ (2) | t-AmylOH | 110 | 75 |
| 4 | DavePhos Pd G4 (2) | K₃PO₄ (2) | Toluene | 110 | 82 |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of 4-(4-Bromophenyl)piperidine with an arylboronic acid.
Methodology:
-
To a dry reaction vessel, add 4-(4-Bromophenyl)piperidine (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), base (e.g., K₃PO₄, 2.0 equiv.), palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., XPhos, 2-4 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the previously degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
Protocol 2: General Procedure for N-Acylation
This protocol outlines a standard procedure for the acylation of the piperidine nitrogen.[10]
Methodology:
-
Dissolve 4-(4-Bromophenyl)piperidine (1.0 equiv.) and a non-nucleophilic base (e.g., triethylamine, 1.2 equiv.) in a dry aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add the acylating agent (e.g., acetyl chloride, 1.1 equiv.) dropwise via syringe, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC (typically 2-6 hours).
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography if necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
Overcoming challenges in the N-functionalization of 4-(4-Bromophenyl)piperidine
Welcome to the technical support center for the N-functionalization of 4-(4-bromophenyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and modification of this important chemical scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-functionalization of 4-(4-bromophenyl)piperidine?
A1: The primary methods for creating a new carbon-nitrogen or heteroatom-nitrogen bond at the piperidine nitrogen are:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction ideal for forming N-aryl bonds. This is one of the most versatile and widely used methods.[1]
-
Ullmann Condensation: A copper-catalyzed reaction, which is a classical method for N-arylation. Modern protocols often use ligands to proceed under milder conditions than traditional methods.[2][3]
-
Reductive Amination: Used to introduce N-alkyl groups by reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent.[4]
-
N-Alkylation: A direct reaction with an alkyl halide. This method can be complicated by over-alkylation, leading to the formation of quaternary ammonium salts.[5]
Q2: My starting material, 4-(4-bromophenyl)piperidine, is not commercially available. How can I synthesize it?
A2: A common synthetic route involves a two-step process:
-
N-Arylation: Reacting piperidine with bromobenzene using a strong base like potassium tert-butoxide in a suitable solvent such as sulfolane to form N-phenylpiperidine.[6]
-
Bromination: Subsequent para-selective bromination of the N-phenylpiperidine intermediate using a brominating agent like N-bromosuccinimide (NBS) to yield 1-(4-bromophenyl)piperidine.[6]
Q3: Can I perform functionalization on the piperidine ring itself?
A3: Yes, C-H functionalization of the piperidine ring is possible but presents a significant challenge in controlling regioselectivity (i.e., modifying the C2, C3, or C4 position).[5] Strategies often involve using a directing group on the piperidine nitrogen to guide the reaction to a specific carbon.[5][7] Catalyst selection is also crucial in directing the functionalization to the desired position.[5][7]
Troubleshooting Guides
Section 1: Buchwald-Hartwig Amination
Q: Why is my Buchwald-Hartwig amination reaction failing or giving low yields?
A: Low yields in Buchwald-Hartwig reactions are a common issue and can stem from several factors.[8] Systematically investigating these potential causes is the best approach.
-
Cause 1: Catalyst Inactivation: The palladium catalyst is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to catalyst oxidation and deactivation.[5]
-
Solution: Ensure all glassware is oven- or flame-dried. The reaction should be set up under a strictly inert atmosphere (argon or nitrogen), and solvents must be thoroughly degassed.[5] Using a glovebox for catalyst addition is highly recommended.
-
-
Cause 2: Incorrect Ligand/Base Combination: The choice of phosphine ligand and base is critical and highly dependent on the substrate.[5] An improper combination can lead to slow reaction rates or the promotion of side reactions.
-
Cause 3: Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.
-
Hydrodehalogenation: Reduction of the aryl bromide starting material.
-
β-Hydride Elimination: Can occur from the palladium-amido intermediate, leading to an unproductive pathway.[1]
-
Solution: Optimizing the ligand and base combination is the primary strategy to minimize these side reactions.[5] Using a slight excess of the piperidine can also help.
-
Troubleshooting Flowchart: Buchwald-Hartwig Amination
Caption: A logical workflow for diagnosing and solving common issues in Buchwald-Hartwig amination reactions.
Section 2: Ullmann Condensation
Q: My Ullmann coupling reaction is not working. What should I check?
A: The Ullmann reaction, while powerful, can be sensitive to several parameters.
-
Cause 1: Copper Source and Ligand Inactivity: The choice of copper catalyst and ligand is critical. Ligand-free systems often require harsh conditions.[10]
-
Cause 2: Inappropriate Base or Solvent: The base is crucial for deprotonating the amine, and the solvent can significantly affect solubility and reaction rates.[2]
-
Cause 3: Reaction Temperature Too Low: While modern protocols are milder, the reaction may still require significant thermal energy.[2]
-
Solution: If no reaction is observed, incrementally increase the temperature, typically within the 80-120 °C range, while monitoring for any degradation of starting materials.[2]
-
Table 1: Condition Screening for Ullmann N-Arylation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Copper Source | CuI (5 mol%) | CuBr (5 mol%) | CuI (5 mol%) | Cu₂O (5 mol%) |
| Ligand | None | 1,10-Phenanthroline | L-Proline | N-Methylglycine |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | NaOtBu |
| Solvent | Toluene | Dioxane | DMF | DMSO |
| Temperature | 120 °C | 100 °C | 100 °C | 90 °C |
| Yield (%) | <10% | 45% | 85% | 78% |
| Data is illustrative, based on typical optimization results. Bolded column indicates an optimized condition set. |
Section 3: Reductive Amination
Q: I am observing the formation of side products in my reductive amination. How can I improve selectivity?
A: Side products in reductive amination usually arise from the reducing agent reacting with the carbonyl compound before imine formation or from over-alkylation.
-
Cause 1: Premature Carbonyl Reduction: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde/ketone directly.
-
Solution: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaCNBH₃), which are less reactive towards carbonyls and more reactive towards the protonated imine intermediate.[13] Alternatively, if using NaBH₄, allow sufficient time for imine formation before adding the reducing agent.[13][14]
-
-
Cause 2: Over-alkylation: The newly formed secondary amine can react again with the carbonyl compound, leading to a tertiary amine byproduct.[4]
-
Solution: Use a stoichiometric amount of the carbonyl compound or a slight excess of the starting piperidine. Running the reaction at a lower temperature can also help control the rate of the second alkylation.
-
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Common Solvents | Key Characteristics |
| Sodium Triacetoxyborohydride (STAB) | DCE, DCM, THF | Mild and selective for imines; sensitive to water.[13] |
| Sodium Cyanoborohydride (NaCNBH₃) | MeOH, EtOH | Water-stable; reaction can be slow for less reactive substrates.[13] |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Can reduce aldehydes/ketones; must be added after imine formation.[13] |
Key Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
-
Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., XPhos, 2-4 mol%), and base (e.g., Sodium tert-butoxide, 1.4 eq) to a dry Schlenk flask.[5]
-
Reagent Addition: Remove the flask from the glovebox. Add 4-(4-bromophenyl)piperidine (1.2 eq) and the desired aryl halide (1.0 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Workflow Diagram: N-Functionalization Experiment
Caption: A standard step-by-step workflow for a typical N-functionalization experiment from setup to analysis.
Protocol 2: General Procedure for Reductive Amination
-
Imine Formation: Dissolve 4-(4-bromophenyl)piperidine (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., Dichloroethane - DCE). If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. Be aware of potential gas evolution.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 3-24 hours.
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Separate the layers and extract the aqueous layer with an organic solvent (e.g., Dichloromethane - DCM).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 7. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Refinement of Analytical Methods for 4-(4-Bromophenyl)piperidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Bromophenyl)piperidine derivatives. The information is designed to address specific issues that may be encountered during experimental analysis.
Troubleshooting Guides
This section offers systematic approaches to resolving common issues in the analysis of 4-(4-Bromophenyl)piperidine derivatives.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue: Peak Splitting or Tailing in Reversed-Phase HPLC
Users analyzing 4-(4-Bromophenyl)piperidine, a basic compound, may encounter poor peak shapes such as splitting or tailing. This is often due to secondary interactions with the stationary phase or issues with the sample solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC peak shape issues.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Issue: Poor Peak Shape or Low Signal Intensity
Halogenated compounds like 4-(4-Bromophenyl)piperidine can be challenging to analyze by GC-MS due to their reactivity and potential for thermal degradation.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for common GC-MS issues.
Frequently Asked Questions (FAQs)
HPLC Analysis
-
Q1: Why am I seeing a split peak for my 4-(4-Bromophenyl)piperidine sample?
-
A1: Peak splitting in HPLC can be caused by several factors.[2] A primary reason for basic compounds like piperidine derivatives is the sample solvent being stronger than the mobile phase, causing the sample to spread before reaching the column.[3] Another common cause is a partially clogged column inlet frit or a void in the column packing.[2] Ensure your sample is dissolved in the mobile phase and consider flushing or replacing your column if the issue persists.[4]
-
-
Q2: My peak is tailing. How can I improve the peak symmetry?
-
A2: Peak tailing for basic analytes is often due to strong interactions with residual silanol groups on the C18 stationary phase.[5] To mitigate this, lower the mobile phase pH to around 3-4 with an acid like phosphoric or formic acid. This ensures the piperidine nitrogen is protonated and reduces secondary interactions. Using a higher concentration buffer can also improve peak shape.
-
-
Q3: What is a good starting point for a stability-indicating HPLC method?
-
A3: A stability-indicating method must separate the active pharmaceutical ingredient (API) from its degradation products.[6][7] A good starting point is a reversed-phase C18 column with a gradient elution. You will need to perform forced degradation studies (e.g., acid/base hydrolysis, oxidation, photolysis, thermal stress) to generate potential degradation products and ensure your method can resolve them from the parent peak.[8][9][10]
-
GC-MS Analysis
-
Q4: Do I need to derivatize 4-(4-Bromophenyl)piperidine for GC-MS analysis?
-
A4: While direct analysis is possible, derivatization is often recommended for piperidine derivatives to improve their thermal stability and chromatographic behavior.[11] The secondary amine in the piperidine ring can interact with active sites in the GC system, leading to peak tailing. Acylation with reagents like trifluoroacetic anhydride (TFAA) can block this active site, reduce polarity, and increase volatility, resulting in sharper, more symmetrical peaks.[11]
-
-
Q5: I have a low signal for my analyte. What should I check?
-
A5: Low signal intensity can stem from several sources.[1] First, verify your sample preparation and concentration. Check for potential leaks in the injector. The compound may be degrading in the injector port if the temperature is too high. Finally, ensure the MS is tuned correctly and that the ionization mode (e.g., Electron Ionization - EI) is appropriate for your compound.[1][12]
-
NMR Spectroscopy
-
Q6: What typical chemical shifts should I expect for 4-(4-Bromophenyl)piperidine in ¹H NMR?
-
A6: In a ¹H NMR spectrum, you would typically expect to see signals for the aromatic protons on the bromophenyl ring, likely as two doublets between 7.0 and 7.5 ppm. The protons on the piperidine ring will appear further upfield, generally in the range of 1.5 to 3.5 ppm, with complex splitting patterns due to their coupling with each other. The proton on the nitrogen (NH) may appear as a broad singlet.
-
-
Q7: Why are some of my NMR peaks broad?
-
A7: Peak broadening in NMR can be due to several factors. For piperidine derivatives, it can indicate aggregation at higher concentrations.[13] It can also be caused by chemical exchange, such as the proton on the nitrogen exchanging with residual water or other exchangeable protons in the sample. Ensure your sample is well-dissolved and consider using a deuterated solvent with low water content.
-
Data Presentation
The following tables summarize typical validation parameters for HPLC methods used in the analysis of piperidine derivatives. These values are representative and should be established for your specific method.
Table 1: HPLC Method Validation - Linearity and Range
| Parameter | 4-(4-Bromophenyl)piperidine Derivative |
| Linearity Range | 0.4 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Slope | (Value to be determined experimentally) |
| Y-intercept | (Value to be determined experimentally) |
Data based on similar compounds and methods.[14][15]
Table 2: HPLC Method Validation - Sensitivity and Precision
| Parameter | 4-(4-Bromophenyl)piperidine Derivative |
| Limit of Detection (LOD) | ~0.15 µg/mL |
| Limit of Quantitation (LOQ) | ~0.45 µg/mL |
| Intra-day Precision (%RSD) | < 2.0% |
| Inter-day Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Data based on similar compounds and methods.[14][15]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
Objective: To quantify 4-(4-Bromophenyl)piperidine and separate it from potential degradation products.
1. Instrumentation and Materials:
-
HPLC system with UV or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (Analytical grade).
-
Reference standard of 4-(4-Bromophenyl)piperidine.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: (Example) 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same diluent to achieve a similar target concentration. Filter through a 0.45 µm syringe filter before injection.
4. Forced Degradation (as per ICH guidelines):
-
Acid Hydrolysis: Reflux sample with 0.1 M HCl at 80 °C.
-
Base Hydrolysis: Reflux sample with 0.1 M NaOH at 80 °C.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat solid sample in an oven at 105 °C.
-
Photolytic Degradation: Expose sample to UV light (254 nm) and visible light.
Analyze all stressed samples to ensure the method provides adequate separation between the main peak and any degradation products.
Protocol 2: GC-MS Analysis with Derivatization
Objective: To identify and quantify 4-(4-Bromophenyl)piperidine using GC-MS.
1. Instrumentation and Materials:
-
GC-MS system with an autosampler.
-
Capillary column suitable for amine analysis (e.g., 5% phenyl methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas).
-
Trifluoroacetic anhydride (TFAA) for derivatization.
-
Ethyl acetate (GC grade).
2. Derivatization Procedure:
-
Dissolve ~1 mg of the sample in 1 mL of ethyl acetate.
-
Add 100 µL of TFAA.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature. The sample is ready for injection.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50 - 400 m/z.
Signaling Pathways
4-Arylpiperidine derivatives are known to interact with several key targets in the central nervous system. Understanding these pathways is crucial for drug development professionals.
Caption: Simplified Dopamine D2 receptor signaling cascade.[11][16]
Caption: Mechanism of serotonin reuptake by the SERT protein.[1][17][18]
Caption: Overview of Sigma-1 receptor's role in cellular signaling.[19][20][21]
References
- 1. Mechanism of Action of the Serotonin Transporter [web.williams.edu]
- 2. uhplcs.com [uhplcs.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. biomedres.us [biomedres.us]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Illumination of serotonin transporter mechanism and role of the allosteric site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance | Semantic Scholar [semanticscholar.org]
- 14. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iosrjournals.org [iosrjournals.org]
- 16. tandfonline.com [tandfonline.com]
- 17. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
How to improve the regioselectivity of 4-(4-Bromophenyl)piperidine reactions
Welcome to the technical support center for 4-(4-Bromophenyl)piperidine reactions. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving regioselectivity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the two primary reactive sites on 4-(4-Bromophenyl)piperidine?
4-(4-Bromophenyl)piperidine has two main reactive sites that can lead to challenges in regioselectivity:
-
The secondary amine (-NH) of the piperidine ring: This site is nucleophilic and can participate in reactions such as N-alkylation and N-arylation (e.g., Buchwald-Hartwig amination).
-
The Carbon-Bromine (C-Br) bond on the phenyl ring: This site is susceptible to oxidative addition with transition metal catalysts, making it suitable for cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.
Q2: How can I achieve selective reaction at the C-Br bond while leaving the piperidine nitrogen unreacted?
To achieve selective reaction at the C-Br bond, the piperidine nitrogen should be protected. The most common strategy is the use of a tert-Butoxycarbonyl (Boc) protecting group.[1] This group is stable under many cross-coupling conditions and can be easily removed later.
Q3: How can I achieve selective N-arylation of the piperidine ring?
Selective N-arylation of the piperidine ring can be achieved through a Palladium-catalyzed Buchwald-Hartwig amination.[2][3][4][5] To prevent side reactions at the bromophenyl group, reaction conditions should be carefully optimized. Using a less reactive aryl halide as the coupling partner for the piperidine nitrogen can sometimes favor the desired reaction.
Q4: What is "orthogonal reactivity" and how does it apply to 4-(4-Bromophenyl)piperidine?
Orthogonal reactivity refers to the ability to selectively react one functional group in a molecule without affecting another.[6] In the context of 4-(4-Bromophenyl)piperidine, this can be achieved by:
-
Protecting Group Strategy: Protecting the piperidine nitrogen allows for selective reaction at the C-Br bond.
-
Condition Optimization: Carefully selecting catalysts, ligands, bases, and solvents can favor one reaction pathway over the other. For instance, certain palladium catalysts and ligands show high selectivity for C-Br bond activation over C-N bond formation.[7]
Troubleshooting Guides
Issue 1: Low yield or no reaction during Suzuki-Miyaura coupling at the C-Br bond.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Protection of Piperidine Nitrogen | Ensure complete protection of the piperidine nitrogen with a suitable protecting group like Boc. Monitor the protection step by TLC or LC-MS. |
| Catalyst Inactivity | Use a fresh, high-quality palladium catalyst. Common choices include Pd(PPh₃)₄, Pd(OAc)₂, or pre-catalysts.[8][9][10] Consider using more advanced catalyst systems with specialized ligands if simple catalysts fail. |
| Inappropriate Base | The choice of base is crucial for activating the boronic acid.[10] Common bases include Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base depends on the substrate and solvent. |
| Poor Solvent Choice | A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is typically used. Ensure the solvent is anhydrous if required by the specific protocol. |
| Low Reaction Temperature | While some Suzuki reactions proceed at room temperature, others require heating. Gradually increase the reaction temperature and monitor for product formation. |
Issue 2: Mixture of products observed (both N-arylation and C-C coupling) during Buchwald-Hartwig amination.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Reactivity of the C-Br Bond | Lower the reaction temperature to disfavor the oxidative addition at the C-Br bond. |
| Inappropriate Ligand | The choice of phosphine ligand is critical for selectivity.[2] For N-arylation, ligands like BINAP or DPPF can be effective.[2] Experiment with different generations of Buchwald-Hartwig ligands to optimize for C-N bond formation. |
| Strong Base | A very strong base might promote side reactions. Consider using a milder base like Cs₂CO₃ or K₃PO₄. |
| Unprotected Piperidine Nitrogen in a Suzuki Reaction | If you are attempting a Suzuki reaction without a protecting group, you may see N-arylation as a side product. It is highly recommended to protect the piperidine nitrogen for selective C-C coupling. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling of N-Boc-4-(4-Bromophenyl)piperidine
This protocol describes a general procedure for the Suzuki-Miyaura coupling at the C-Br position.
Materials:
-
N-Boc-4-(4-Bromophenyl)piperidine
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Na₂CO₃ (2.0 equivalents)
-
Toluene/Ethanol/Water (4:1:1 mixture)
Procedure:
-
To a reaction flask, add N-Boc-4-(4-Bromophenyl)piperidine, the arylboronic acid, and Na₂CO₃.
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the solvent mixture and the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Selective Buchwald-Hartwig Amination of 4-(4-Bromophenyl)piperidine
This protocol outlines a general procedure for the N-arylation of the piperidine ring.
Materials:
-
4-(4-Bromophenyl)piperidine
-
Aryl halide (1.1 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
NaOtBu (1.4 equivalents)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and Xantphos to a reaction flask.
-
Add the anhydrous toluene and stir for 10 minutes.
-
Add 4-(4-Bromophenyl)piperidine, the aryl halide, and NaOtBu.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Decision workflow for regioselective reactions.
Caption: Troubleshooting Suzuki-Miyaura coupling issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Stable, Reactive, and Orthogonal Tetrazines: Dispersion Forces Promote the Cycloaddition with Isonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
Stability issues of 4-(4-Bromophenyl)piperidine under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-(4-Bromophenyl)piperidine under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during experimental work with 4-(4-Bromophenyl)piperidine in acidic environments.
| Issue/Observation | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis after exposure to acid. | Degradation of 4-(4-Bromophenyl)piperidine. | 1. Confirm the identity of the main peak by comparing the retention time with a fresh, unstressed standard. 2. Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products. 3. Refer to the FAQ section on potential degradation pathways. |
| Loss of starting material after acidic workup or purification. | The compound may be susceptible to degradation under the specific acidic conditions used (e.g., type of acid, concentration, temperature, and duration of exposure). | 1. Perform a small-scale time-course experiment to quantify the rate of degradation under your specific conditions. 2. Consider using milder acidic conditions (e.g., lower concentration, different acid) or reducing the exposure time and temperature. 3. Explore alternative purification methods that avoid strongly acidic conditions, such as neutral or basic chromatography. |
| Inconsistent analytical results for samples stored in acidic solutions. | The compound is degrading over time in the acidic storage medium. | 1. Prepare samples fresh for analysis whenever possible. 2. If storage is necessary, conduct a short-term stability study to determine the acceptable storage duration at a specific pH and temperature. 3. Consider storing samples at a neutral or slightly basic pH and acidifying them immediately before analysis if required by the analytical method. |
| Formation of a precipitate when adding acid. | Protonation of the piperidine nitrogen can form a salt with low solubility in certain solvents. | 1. Characterize the precipitate to confirm if it is the salt of 4-(4-Bromophenyl)piperidine. 2. If it is the desired product salt, ensure complete dissolution before analysis, potentially by adjusting the solvent system. 3. If it is an undesired byproduct, investigate the possibility of acid-induced polymerization or reaction with other components in the mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4-(4-Bromophenyl)piperidine under acidic conditions?
A1: The primary stability concern for 4-(4-Bromophenyl)piperidine in acidic conditions is the potential for degradation. While the piperidine ring itself is generally stable, prolonged exposure to strong acids, especially at elevated temperatures, can lead to the formation of impurities. The nitrogen atom in the piperidine ring is basic and will be protonated in acidic solutions, which can influence its reactivity and stability.
Q2: What is the likely degradation pathway for 4-(4-Bromophenyl)piperidine in acid?
A2: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, a plausible degradation pathway under harsh acidic conditions could involve reactions related to the piperidine ring or the bromophenyl group. However, for many simple piperidine derivatives, significant degradation of the core ring structure is not expected under typical laboratory acidic conditions. More likely are side reactions if other reactive functional groups are present in the solution. Forced degradation studies are typically required to definitively identify degradation products.[1][2][3]
Q3: How can I perform a forced degradation study for 4-(4-Bromophenyl)piperidine under acidic conditions?
A3: A forced degradation study can be conducted to intentionally degrade the molecule and identify potential degradation products.[2][3] A general protocol is outlined below.
Experimental Protocol: Acidic Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of 4-(4-Bromophenyl)piperidine in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Pipette a known volume of the stock solution into several vials.
-
Add an equal volume of an acidic solution (e.g., 0.1 M HCl, 0.5 M HCl, or 1 M HCl).
-
Incubate the vials at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C).
-
-
Time Points: Withdraw aliquots from each vial at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Preparation for Analysis:
-
Neutralize the withdrawn aliquots with an equivalent amount of a base (e.g., NaOH) to stop the degradation reaction.
-
Dilute the neutralized samples to a suitable concentration for analysis with the initial mobile phase.
-
-
Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., RP-HPLC with UV detection). The method should be able to separate the parent compound from any degradation products.
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in an unstressed control sample.
-
Identify and characterize any significant degradation products using LC-MS.
-
Q4: What are typical acceptance criteria for stability under acidic stress testing?
A4: The goal of forced degradation is to achieve a noticeable level of degradation, typically in the range of 5-20%, to demonstrate the stability-indicating nature of the analytical method.[3] There are no universal acceptance criteria for the stability of a compound under forced degradation as the purpose is to understand degradation pathways, not to pass a specific limit.
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study of 4-(4-Bromophenyl)piperidine to illustrate expected outcomes.
| Acid Condition | Temperature | Time (hours) | Degradation (%) | Number of Degradation Products |
| 0.1 M HCl | 40°C | 24 | < 5% | 1 |
| 0.5 M HCl | 40°C | 24 | 8% | 2 |
| 1 M HCl | 40°C | 24 | 15% | 2 |
| 0.5 M HCl | 60°C | 12 | 12% | 2 |
| 0.5 M HCl | 80°C | 8 | 25% | 3 |
Visualizations
Troubleshooting Workflow for Unexpected Peaks
Caption: A logical workflow for troubleshooting unexpected analytical results.
Hypothetical Degradation Pathway under Harsh Acidic Conditions
Caption: A simplified representation of a potential degradation pathway.
References
Technical Support Center: Optimizing Reaction Conditions for Piperidine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during the synthesis and handling of piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: My purified piperidine has turned yellow. What is the cause and how can I fix it?
A yellow coloration in piperidine is typically a result of oxidation products.[1] While this may not impact all applications, for high-purity requirements, purification is recommended. The most effective method to remove these colored impurities is distillation.[2] To prevent future discoloration, it is advisable to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]
Q2: I am having difficulty separating piperidine from my starting material, pyridine, by distillation. Why is this happening?
Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging.[1] This azeotrope is composed of approximately 92% piperidine and 8% pyridine by weight and has a boiling point of about 106.1°C at atmospheric pressure.[1] To overcome this, you can consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with carbon dioxide (CO2) to form a solid carbonate salt, while pyridine does not, enabling separation by filtration.[1][3]
Q3: My solution of a piperidine derivative in DMF crystallized during storage. What is the cause and how can I resolve it?
This is a common issue with amines. The crystallization is likely due to the formation of a salt.[1] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[1] To resolve this, you can try redissolving the crystals. To prevent this from happening in the future, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[1]
Q4: What are typical yields for piperidine synthesis?
Yields can vary significantly depending on the synthetic method, reaction scale, and the purity of the starting materials. For instance, the thionation of an amide with Lawesson's reagent to form a thioamide derivative can yield between 50-90%.[1] Reductive amination approaches can also provide good yields but may require more optimization.[1] The catalytic hydrogenation of pyridine is a common method, and yields can be high, but are dependent on the catalyst and reaction conditions.[4]
Troubleshooting Guides
Issue 1: Low Yield in Piperidine Synthesis
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS and extend the reaction time if necessary.[1] - Increase Catalyst Loading: If using a catalyst, a higher loading may be required to drive the reaction to completion.[5] - Optimize Temperature: Gradually increase the reaction temperature while monitoring for the formation of byproducts.[5] |
| Catalyst Deactivation | - Check Catalyst Quality: Ensure the catalyst has not expired or been improperly stored. - Test Catalyst: Test the catalyst on a known, reliable reaction to confirm its activity.[5] - Use Fresh Catalyst: If in doubt, use a fresh batch of catalyst. |
| Suboptimal Reaction Conditions | - Solvent Effects: The solvent can impact the solubility of reagents and the stability of catalytic species. Common solvents include toluene, dioxane, and THF. If solubility is an issue, a more polar solvent like t-butanol could be considered.[6] - Base Selection: The choice of base is crucial. For instance, in Buchwald-Hartwig amination, a strong base like NaOtBu might cause decomposition. Consider a weaker base such as K3PO4 or Cs2CO3.[6] |
| Side Product Formation | - See "Issue 2: Formation of Side Products" for detailed troubleshooting. |
Issue 2: Formation of Side Products
| Side Product | Cause | Prevention and Mitigation |
| Over-reduction Products (e.g., Pentylamines) | Hydrogenolysis of the C-N bond in the piperidine ring.[5] | - Catalyst Selection: Rhodium-based catalysts are often more selective for pyridine ring hydrogenation without significant C-N bond cleavage.[5] - Control Temperature: Lower temperatures generally favor the desired hydrogenation over C-N bond cleavage.[1][5] - Optimize Hydrogen Pressure: While higher pressure can increase the reaction rate, it can also promote over-reduction. Optimization is key.[5] |
| Aspartimide Formation | Base-catalyzed side reaction, particularly in sequences containing aspartic acid (Asp), especially Asp-Gly motifs.[7] | - Use of Additives: Adding 1-hydroxybenzotriazole (HOBt) to the deprotection solution can reduce side reactions.[8] - Alternative Bases: Piperazine has been shown to cause less aspartimide formation compared to piperidine.[8] - Backbone Protection: Use of N-(2-hydroxy-4-methoxybenzyl) (Hmb) backbone amide protection can completely suppress this side reaction.[8] |
| Aza-Michael Addition to Maleimides | Piperidine can undergo an aza-Michael addition to a maleimide double bond, consuming the maleimide.[7] | - Modify Synthesis Strategy: Introduce the maleimide-containing linker after the final piperidine deprotection step.[7] |
| Polymerization or Decomposition | Can occur, particularly at higher temperatures.[1] | - Control Temperature: Lowering the reaction temperature may help minimize side product formation.[1] - Optimize Reaction Time: Monitor the reaction closely to avoid prolonged reaction times that could lead to decomposition.[1] |
Quantitative Data
Anticancer Activity of Piperidine Derivatives
The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of the potency of these compounds.[9]
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |
| Compound 17a | PC3 | Prostate | 0.81 |
| MGC803 | Gastric | 1.09 | |
| MCF-7 | Breast | 1.30 | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) |
| HT29 | Colon | 4.1 (GI50, µg/mL) |
Antiplatelet Activity of Piperidine Derivatives
| Compound | Activity | IC50 |
| PD5 | Antiplatelet | 0.06 mM |
| PD3 | Antiplatelet | 80 mM |
| Acetyl salicylic acid (control) | Antiplatelet | 150 µM |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine
This protocol describes the hydrogenation of a substituted pyridine using Adams' catalyst (PtO₂).[1]
Materials:
-
Substituted pyridine (1.0 eq)
-
Glacial acetic acid (solvent)
-
PtO₂ (Adams' catalyst, 1-5 mol%)
-
High-pressure reactor
-
Hydrogen gas
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a high-pressure reactor, add the substituted pyridine and glacial acetic acid.
-
Carefully add the PtO₂ catalyst to the reactor.
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours.[1]
-
Monitor the reaction progress by GC-MS or TLC.
-
Once the reaction is complete, cool the reactor and carefully vent the hydrogen.
-
Purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Further purification can be performed by column chromatography if necessary.
Protocol 2: Purification of Piperidine via Carbonate Salt Formation
This method is particularly effective for removing pyridine impurities.[2]
Materials:
-
Crude piperidine containing pyridine impurity
-
Suitable organic solvent (e.g., diethyl ether)
-
Carbon dioxide (CO₂) gas
-
Strong base (e.g., sodium hydroxide)
-
Solid potassium hydroxide (KOH)
-
Distillation apparatus
Procedure:
-
Salt Formation: Dissolve the crude piperidine in a suitable organic solvent. Bubble CO₂ gas through the solution. Piperidine will react to form a solid carbonate salt, while pyridine will remain in solution.
-
Filtration: Filter the solid piperidine carbonate from the solution.
-
Liberation of Free Piperidine: Suspend the filtered piperidine carbonate in water. Add a strong base, such as sodium hydroxide, to liberate the free piperidine from its salt.[2]
-
Extraction: Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether).
-
Drying and Distillation: Dry the organic extract over solid KOH, filter, and distill to obtain pure piperidine.[2]
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Purification of piperidine from pyridine impurity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Study: 4-(4-Bromophenyl)piperidine vs. 4-Phenylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-(4-Bromophenyl)piperidine and its parent compound, 4-phenylpiperidine. These compounds are key building blocks in medicinal chemistry, forming the scaffold for a wide range of pharmacologically active agents. This document summarizes their physicochemical properties, synthesis methods, and discusses their known and potential pharmacological activities based on available data.
Physicochemical Properties
The introduction of a bromine atom at the para-position of the phenyl ring in 4-phenylpiperidine significantly alters its physicochemical properties. The most notable differences are the increased molecular weight and a substantially higher melting point for the brominated analog, which can be attributed to stronger intermolecular forces and improved crystal lattice packing.
| Property | 4-(4-Bromophenyl)piperidine | 4-Phenylpiperidine |
| Molecular Formula | C₁₁H₁₄BrN | C₁₁H₁₅N |
| Molecular Weight | 240.14 g/mol [1] | 161.24 g/mol |
| Melting Point | 144-146 °C[2] | 61-65 °C |
| Boiling Point | 307.6 ± 42.0 °C (Predicted)[2] | 286 °C |
| Appearance | White to pale yellow solid[2] | White to off-white solid |
| pKa (Predicted) | 10.14 ± 0.10[2] | 10.20 ± 0.10 |
Synthesis and Chemical Reactivity
Both compounds are synthesized through multi-step organic reactions. The synthesis of 4-phenylpiperidine often involves the reduction of 4-phenylpyridine, while 4-(4-Bromophenyl)piperidine can be synthesized from its tetrahydropyridine precursor.
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of these 4-arylpiperidines.
Caption: General synthetic workflows for 4-phenylpiperidine and 4-(4-bromophenyl)piperidine.
Experimental Protocols
Synthesis of 4-(4-Bromophenyl)piperidine [1][3]
This procedure involves the catalytic hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine.
-
Materials:
-
4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine
-
Anhydrous Methanol (MeOH)
-
Triethylamine (Et₃N)
-
Rhodium on Carbon (Rh/C) catalyst
-
Hydrogen gas (H₂)
-
Celite™
-
-
Procedure:
-
Dissolve 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (0.90 g, 3.78 mmol) in anhydrous methanol (20 mL) and triethylamine (2 mL).
-
Add Rh/C catalyst (0.060 g) to the solution.
-
Place the reaction mixture in a hydrogen atmosphere (100 psi).
-
Stir the mixture at room temperature for 24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite™.
-
Concentrate the filtrate to yield 4-(4-bromophenyl)piperidine as a white solid.
-
-
Yield: Approximately 98%.
General Synthesis of 4-Phenylpiperidine
A common method for the synthesis of 4-phenylpiperidine is the reduction of 4-phenylpyridine.
-
Materials:
-
4-Phenylpyridine
-
Ethanol or Methanol
-
Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) catalyst
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve 4-phenylpyridine in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of Pd/C or Pt/C.
-
Subject the mixture to hydrogenation under a hydrogen atmosphere (pressure and temperature may vary depending on the catalyst and scale).
-
Monitor the reaction until the uptake of hydrogen ceases.
-
Filter the mixture to remove the catalyst.
-
Evaporate the solvent to obtain 4-phenylpiperidine.
-
Pharmacological Activity: A Comparative Overview
The 4-phenylpiperidine scaffold is a well-established pharmacophore, particularly in the development of opioid receptor ligands and dopamine receptor modulators. The substitution on the phenyl ring is a critical determinant of the pharmacological profile.
Receptor Binding Affinity
| Compound | Mu-Opioid Receptor (MOR) Ki (nM) | Dopamine D2 Receptor Ki (nM) | Sigma-1 Receptor Ki (nM) |
| 4-(4-Bromophenyl)piperidine | Data not available | Data not available | Data not available |
| 4-Phenylpiperidine | ~150 (estimated from QSAR)[4] | >1000[5] | Data not available |
Note: The lack of experimental data for 4-(4-Bromophenyl)piperidine is a significant gap in the current understanding of its pharmacology.
Structure-Activity Relationship (SAR) and Potential Signaling Pathways
The introduction of a halogen, such as bromine, at the para-position of the phenyl ring in 4-arylpiperidines can significantly influence receptor affinity and selectivity. Generally, halogenation can enhance binding to certain receptors through favorable interactions within the binding pocket.
Derivatives of 4-phenylpiperidine are known to act as agonists, partial agonists, or antagonists at various G-protein coupled receptors (GPCRs), including opioid and dopamine receptors. The binding of these ligands initiates a signaling cascade that can modulate downstream cellular responses.
Caption: A generalized signaling pathway for 4-arylpiperidine ligands at GPCRs.
Conclusion
4-(4-Bromophenyl)piperidine and 4-phenylpiperidine are structurally related compounds with distinct physicochemical properties. While detailed synthesis protocols are available, there is a significant disparity in the available pharmacological data. 4-Phenylpiperidine is known to be a versatile scaffold in drug discovery with a generally low intrinsic affinity for dopamine D2 receptors and a moderate estimated affinity for mu-opioid receptors.
The pharmacological profile of 4-(4-Bromophenyl)piperidine remains largely uncharacterized in the public domain. Based on structure-activity relationships of similar compounds, the bromine substitution is expected to modulate its receptor binding profile, potentially enhancing affinity and/or selectivity for certain targets. However, without direct experimental data, this remains speculative.
Further research, including comprehensive receptor screening and functional assays, is necessary to elucidate the pharmacological properties of 4-(4-Bromophenyl)piperidine and to enable a direct and meaningful comparison with 4-phenylpiperidine. Such studies would be invaluable for guiding the rational design of novel therapeutics based on these important chemical scaffolds.
References
- 1. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(4'-Bromophenyl)piperidine | 80980-89-8 [amp.chemicalbook.com]
- 3. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Phenylpiperidine hydrochloride | 10272-49-8 | Benchchem [benchchem.com]
- 5. The dopamine stabilizers (S)-(-)-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential of Novel 4-(4-Bromophenyl)piperidine Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of the biological activity of novel 4-(4-Bromophenyl)piperidine derivatives, with a focus on their antimicrobial properties. This document provides a synthesis of experimental data, detailed methodologies for key assays, and a visual representation of the evaluation workflow to support further research and development in this promising area of medicinal chemistry.
The piperidine scaffold is a well-established pharmacophore in a multitude of therapeutic agents. The introduction of a 4-bromophenyl substituent at the 4-position of the piperidine ring has given rise to a class of compounds with diverse and interesting biological activities. Recent studies have highlighted their potential as antimicrobial agents, offering a new avenue for combating the growing challenge of antibiotic resistance. This guide consolidates findings on the antimicrobial efficacy of these derivatives and compares them with established antibiotics.
Comparative Analysis of Antimicrobial Activity
To provide a clear and concise overview of the antimicrobial potency of novel piperidine derivatives, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected compounds against various microbial strains. For comparison, data for the standard antibiotic Ampicillin are also included. The lower the MIC value, the higher the antimicrobial activity of the compound.
| Compound | R Group | R' Group | Test Organism | MIC (µg/mL) | Reference |
| 2,6-diaryl-3-methyl-4-piperidone Derivative 1a | CH3 | N(CH3)2 | M. gypseum | 7 | [1] |
| 2,6-diaryl-3-methyl-4-piperidone Derivative 2a | CH3 | OCH3 | M. gypseum | 8 | [1] |
| 2,6-diaryl-3-methyl-4-piperidone Derivative 3a | CH3 | OH | M. gypseum | 10 | [1] |
| 2,6-diaryl-3-methyl-4-piperidone Derivative 4a | Isopropyl | N(CH3)2 | M. gypseum | 12 | [1] |
| 2,6-diaryl-3-methyl-4-piperidone Derivative 5a | Isopropyl | OCH3 | M. gypseum | 15 | [1] |
| 2,6-diaryl-3-methyl-4-piperidone Derivative 6a | Isopropyl | OH | M. gypseum | 18 | [1] |
| Thiosemicarbazone Derivative of 1a (1b) | CH3 | N(CH3)2 | M. gypseum | 5 | [1] |
| Thiosemicarbazone Derivative of 2a (2b) | CH3 | OCH3 | M. gypseum | 6 | [1] |
| Thiosemicarbazone Derivative of 3a (3b) | CH3 | OH | M. gypseum | 7 | [1] |
| Thiosemicarbazone Derivative of 4a (4b) | Isopropyl | N(CH3)2 | M. gypseum | 8 | [1] |
| Thiosemicarbazone Derivative of 5a (5b) | Isopropyl | OCH3 | M. gypseum | 10 | [1] |
| Thiosemicarbazone Derivative of 6a (6b) | Isopropyl | OH | M. gypseum | 12 | [1] |
| Ampicillin (Standard) | - | - | Various Bacteria | 0.1 - 10 | [2] |
Note: The data presented is a summary from the cited literature and is intended for comparative purposes. The specific 4-(4-Bromophenyl)piperidine core structure may vary among the tested derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial activity of 4-(4-Bromophenyl)piperidine derivatives.
Synthesis of 2,6-Diaryl-3-methyl-4-piperidones (General Procedure)
A Mannich reaction is employed for the synthesis of the piperidin-4-one core.[1] Equimolar amounts of an appropriate substituted aromatic aldehyde, ethyl methyl ketone, and ammonium acetate are dissolved in ethanol.[1] The mixture is then refluxed for a specified period. After cooling, the solid product is filtered, washed, and recrystallized from a suitable solvent like methanol to yield the desired 2,6-diaryl-3-methyl-4-piperidone derivative.[1]
Synthesis of Thiosemicarbazone Derivatives of 2,6-Diaryl-3-methyl-4-piperidones
The synthesized piperidin-4-one derivative is reacted with thiosemicarbazide in the presence of a catalytic amount of concentrated hydrochloric acid.[1] The reaction mixture is typically stirred at room temperature. The resulting thiosemicarbazone derivative precipitates out and is then filtered, washed, and purified by recrystallization.[1]
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The culture is then diluted to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Compounds: The test compounds and standard antibiotics are serially diluted in the broth medium within the microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
Experimental Workflow for Antimicrobial Activity Screening
The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of novel piperidine derivatives.
Caption: Workflow for Synthesis and Antimicrobial Evaluation.
Signaling Pathway and Mechanism of Action
While the precise mechanism of action for the antimicrobial activity of many 4-(4-Bromophenyl)piperidine derivatives is still under investigation, some studies on related piperidine-containing compounds suggest potential targets. For instance, certain piperidine derivatives have been shown to inhibit fungal ergosterol biosynthesis, a critical component of the fungal cell membrane. Others may act by inhibiting essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication.
The following diagram illustrates a generalized pathway of DNA gyrase inhibition, a potential mechanism for the antibacterial activity of some piperidine derivatives.
Caption: Proposed Mechanism: DNA Gyrase Inhibition.
References
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Bromine Moiety: A Comparative Guide to the Structure-Activity Relationship of 4-(4-Bromophenyl)piperidine Analogs
For researchers and professionals in drug discovery, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(4-bromophenyl)piperidine analogs, a scaffold of significant interest in medicinal chemistry due to its prevalence in centrally acting agents.
The 4-arylpiperidine framework is a well-established pharmacophore, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system. The introduction of a bromine atom at the para-position of the phenyl ring creates the 4-(4-bromophenyl)piperidine scaffold, which serves as a crucial starting point for the development of ligands for various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors. The presence and position of the bromine atom significantly influence the pharmacological profile of these molecules, affecting their potency, selectivity, and metabolic stability.
This guide synthesizes findings from various studies to provide a clear comparison of how modifications to the 4-(4-bromophenyl)piperidine core impact biological activity.
Comparative Analysis of Receptor Binding Affinities
The following table summarizes the in vitro biological activities of selected 4-(4-bromophenyl)piperidine analogs and related compounds against various receptor subtypes. This data, compiled from multiple research findings, facilitates a comparative analysis of their structure-activity relationships.
| Compound ID | Core Structure | R1 (Piperidine Nitrogen) | R2 (Piperidine Ring) | Target Receptor | Binding Affinity (Ki, nM) |
| Analog 1 | 4-(4-Bromophenyl)piperidine | -H | -H | Dopamine D2 | Data not specified |
| Analog 2 | 4-(4-Bromophenyl)piperidine | -CH3 | -H | Dopamine D2 | Data not specified |
| Analog 3 | 4-(4-Bromophenyl)piperazine | -CH2CH3 | N/A | Dopamine Receptors | Projected high affinity[1] |
| Analog 4 | 4-Phenylpiperidine | -(CH2)4-Butyrophenone | -OH | Dopamine D2 | 0.89[2] |
| Analog 5 | 4-(4-Chlorophenyl)-1,4-diazepane | -(CH2)4-Butyrophenone | N/A | Dopamine D2 | 43.3[2] |
| Analog 6 | 4-(4-Chlorophenyl)-1,4-diazepane | -(CH2)4-Butyrophenone | N/A | Dopamine D4 | 6.6[2] |
| Analog 7 | 4-(4-Chlorophenyl)-1,4-diazepane | -(CH2)4-Butyrophenone | N/A | Serotonin 5-HT1A | 117.4[2] |
| Analog 8 | 4-(4-Chlorophenyl)-1,4-diazepane | -(CH2)4-Butyrophenone | N/A | Serotonin 5-HT2A | 23.3[2] |
Key Insights from Structure-Activity Relationship Studies
Analysis of the available data on 4-arylpiperidine and related heterocyclic analogs reveals several key SAR trends:
-
Substitution on the Piperidine Nitrogen (R1): The nature of the substituent on the piperidine nitrogen is a critical determinant of activity and selectivity. For instance, in the broader class of 4-arylpiperidines, N-phenethyl substitution can lead to a mix of opioid and neuroleptic activity.[3] In contrast, smaller alkyl groups or more complex chains incorporating aromatic moieties can fine-tune the affinity for specific dopamine and serotonin receptor subtypes.[2]
-
Bioisosteric Replacement of the Piperidine Ring: The piperidine ring itself is a frequent target for modification to improve physicochemical properties and metabolic stability.[4] Bioisosteric replacements such as morpholine can alter polarity and pKa, while spiro-systems like azaspiro[3.3]heptane offer different three-dimensional vector spaces for substituents.[4] Such modifications are a key strategy to overcome challenges like metabolic instability often associated with piperazine analogs.[5]
-
Role of the Phenyl Ring and Halogen Substitution: Halogenation of the phenyl ring is a widely used strategy to modulate the pharmacological profile of 4-phenylpiperidine analogs. The position and nature of the halogen can significantly impact potency and selectivity. While this guide focuses on the 4-bromo substitution, comparative studies on halogenated 4-phenylpiperidin-4-ols have systematically investigated the effects of fluorine, chlorine, and bromine at various positions.[6]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are crucial.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., HEK293 cells for human dopamine or serotonin receptors) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound (the 4-(4-bromophenyl)piperidine analog).
-
Separation and Detection: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Incubation: The test compound is incubated with liver microsomes (e.g., from rat or human) and NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching and Analysis: The metabolic reaction is stopped by adding a cold organic solvent like acetonitrile. The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Calculation: The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (Clint).[7]
Visualizing Methodologies and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships in SAR studies.
Caption: General workflow for the structure-activity relationship (SAR) study of 4-(4-bromophenyl)piperidine analogs.
Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway for a D2 receptor antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. List of orphine opioids - Wikipedia [en.wikipedia.org]
- 4. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-(4-Bromophenyl)piperidine Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The 4-(4-bromophenyl)piperidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of compounds targeting diverse biological pathways. The translation of promising in vitro activity to in vivo efficacy is a critical hurdle in the drug development pipeline. This guide provides a comparative overview of the performance of 4-(4-bromophenyl)piperidine based compounds, presenting available experimental data from both in vitro and in vivo studies. Detailed methodologies for key experiments are provided to support the interpretation of these findings and facilitate future research.
In Vitro Efficacy: Targeting Key Biological Processes
The in vitro evaluation of 4-(4-bromophenyl)piperidine derivatives has revealed their potential in addressing complex diseases such as Alzheimer's and cancer. These studies typically involve cell-based assays and enzyme inhibition experiments to determine the potency and mechanism of action of the compounds.
Anti-Alzheimer's Disease Activity of 4-(4-Bromophenyl)piperidin-4-ol Derivatives
A series of 4-(4-bromophenyl)piperidin-4-ol derivatives has been synthesized and evaluated for their potential as multi-target agents for the treatment of Alzheimer's disease. The in vitro assessment of these compounds focused on their ability to inhibit key enzymes involved in the pathology of the disease and to counteract oxidative stress and amyloid-beta (Aβ) aggregation.[1][2][3][4]
Table 1: In Vitro Activity of 4-(4-Bromophenyl)piperidin-4-ol Derivatives in Alzheimer's Disease Models [1][2][3][4]
| Compound ID | AChE IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Aβ Aggregation Inhibition (%) @ 500 µM | Antioxidant Activity (IC₅₀, µM) |
| AB11 | 0.029 | 866 | 43.25 | 26.38 |
| AB14 | 0.038 | 763 | Not Reported | 23.99 |
-
AChE: Acetylcholinesterase
-
MAO-B: Monoamine Oxidase B
-
IC₅₀: Half-maximal inhibitory concentration
-
Aβ: Amyloid-beta
Anticancer Activity of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole Derivatives
Derivatives incorporating the 4-bromophenyl moiety linked to a quinoline-oxadiazole scaffold have been investigated for their anticancer properties. Their in vitro efficacy was assessed against various cancer cell lines and their ability to inhibit key signaling molecules such as EGFR (Epidermal Growth Factor Receptor) kinase.[5][6][7][8]
Table 2: In Vitro Anticancer Activity of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole Derivatives [5][6][7][8]
| Compound ID | Cell Line | IC₅₀ (µg/mL) | EGFR Kinase IC₅₀ (µM) |
| 8c | HepG2 | 0.137 - 0.332 | 0.14 |
| MCF-7 | 0.164 - 0.583 | ||
| 12d | HepG2 | 0.137 - 0.332 | 0.18 |
| MCF-7 | 0.164 - 0.583 | ||
| Erlotinib | HepG2 | 0.308 | Not Applicable |
| (Control) | MCF-7 | 0.512 | |
| Lapatinib | Not Applicable | Not Applicable | 0.12 |
| (Control) |
-
HepG2: Human hepatocellular carcinoma cell line
-
MCF-7: Human breast adenocarcinoma cell line
-
IC₅₀: Half-maximal inhibitory concentration
In Vivo Efficacy: Assessing Therapeutic Potential in Living Systems
While in vitro studies provide crucial initial data, in vivo experiments in animal models are essential to evaluate the overall therapeutic potential, including pharmacokinetics, safety, and efficacy in a complex biological environment. Direct in vivo efficacy data for the specific 4-(4-bromophenyl)piperidine compounds detailed in the in vitro sections above is not extensively available in the public domain. However, this guide provides detailed protocols for standard in vivo models that would be employed to assess their efficacy.
Assessment of Cognitive Enhancement in Alzheimer's Disease Models
For compounds like the 4-(4-bromophenyl)piperidin-4-ol derivatives (AB11 and AB14), which show promise in vitro for Alzheimer's disease, the Morris water maze is a widely used in vivo model to assess their impact on learning and memory.[9][10][11][12]
Experimental Protocol: Morris Water Maze [9][10][11][12]
-
Apparatus: A circular pool (typically 1.5-2 meters in diameter) filled with opaque water (e.g., using non-toxic white paint) to hide a submerged escape platform. The pool is situated in a room with various distal visual cues.
-
Animals: Typically, transgenic mouse models of Alzheimer's disease that develop amyloid plaques and cognitive deficits are used.[13][14][15][16][17] Age-matched wild-type mice serve as controls.
-
Acquisition Phase:
-
Mice are trained over several days (e.g., 5-7 days) to find the hidden platform.
-
Each day consists of multiple trials (e.g., 4 trials) with the mouse starting from different quadrants of the pool.
-
The time taken to reach the platform (escape latency) and the path length are recorded using a video tracking system.
-
If a mouse fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
-
Probe Trial:
-
24 hours after the last training session, the platform is removed from the pool.
-
The mouse is allowed to swim freely for a fixed duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are measured as indicators of spatial memory.
-
-
Data Analysis: The escape latency, path length, and performance in the probe trial are compared between treated and untreated transgenic mice, as well as wild-type controls. A significant reduction in escape latency and an increase in time spent in the target quadrant in treated animals would indicate cognitive improvement.
Evaluation of Antitumor Activity in Xenograft Models
For anticancer compounds such as the 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives, in vivo efficacy is commonly evaluated using tumor xenograft models in immunocompromised mice.
Experimental Protocol: Tumor Xenograft Model
-
Cell Culture: Human cancer cell lines (e.g., HepG2 or MCF-7) are cultured in appropriate media.
-
Animals: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation:
-
A specific number of cancer cells (e.g., 1-5 million) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Once tumors reach the desired size, mice are randomized into control and treatment groups.
-
The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
-
Tumor Growth Monitoring:
-
Tumor size is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length × Width²)/2.
-
Body weight and general health of the mice are also monitored.
-
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size or when the animals show signs of distress. Tumors are then excised and weighed.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to the control group. Statistical analysis is performed to determine the significance of the antitumor effect.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the underlying biological mechanisms.
Caption: Workflow for evaluating anti-Alzheimer's compounds.
Caption: Workflow for evaluating anticancer compounds.
Caption: EGFR signaling pathway and inhibition point.
Detailed Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[18][19][20][21][22]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Conclusion
The 4-(4-bromophenyl)piperidine scaffold continues to be a promising starting point for the development of novel therapeutics. The available in vitro data highlights the potential of these compounds in treating complex diseases like Alzheimer's and cancer. While comprehensive in vivo efficacy data for many of these specific analogues is still emerging, the established protocols and animal models described in this guide provide a clear pathway for their future evaluation. A thorough understanding of both the in vitro potency and the in vivo pharmacological properties is crucial for the successful translation of these promising compounds from the laboratory to the clinic. Further research focusing on the direct correlation between in vitro and in vivo efficacy will be instrumental in advancing the development of this important class of molecules.
References
- 1. 4’4 Bromophenyl 4’Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Sciforum : Event management platform [sciforum.net]
- 4. sciforum.net [sciforum.net]
- 5. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 11. mmpc.org [mmpc.org]
- 12. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. rjptonline.org [rjptonline.org]
- 15. Alzheimer’s Disease: Animal Research Models [labome.com]
- 16. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. texaschildrens.org [texaschildrens.org]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Synthetic Routes of 4-(4-Bromophenyl)piperidine
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 4-(4-Bromophenyl)piperidine is a crucial building block in the synthesis of a wide range of pharmacologically active compounds. This guide provides a detailed comparison of two distinct synthetic routes to this important molecule, offering insights into their respective methodologies, yields, and reaction conditions.
Route 1: Catalytic Hydrogenation of a Tetrahydropyridine Intermediate
This highly efficient, one-step route involves the catalytic hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine. This method is characterized by its high yield and relatively straightforward procedure.
Experimental Protocol
To a solution of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (0.90 g, 3.78 mmol) in anhydrous methanol (20 mL) and triethylamine (2 mL), a Rh/C catalyst (0.060 g) is added. The reaction mixture is then placed under a hydrogen atmosphere (100 psi) and stirred at room temperature for 24 hours. Upon completion, the mixture is filtered through Celite®, and the filtrate is concentrated to yield 4-(4-Bromophenyl)piperidine as a white solid.[1]
Route 2: Two-Step Synthesis via a Pyridine Intermediate followed by Hydrogenation
This alternative route involves the initial synthesis of a 4-arylpyridine intermediate, 4-(4-bromophenyl)pyridine, which is subsequently reduced to the desired piperidine. This method offers a different strategic approach to the target molecule.
Experimental Protocol
Step 1: Synthesis of 4-(4-Bromophenyl)pyridine
While a direct one-pot synthesis of 4-(4-bromophenyl)pyridine can be achieved through various cross-coupling methods, a reliable approach involves a Kröhnke-type reaction. For instance, a related compound, 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine, is synthesized in high yield from 2-acetylpyridine and 4-bromobenzaldehyde in a two-step process.[2][3] A similar strategy can be adapted to synthesize the core 4-(4-bromophenyl)pyridine structure.
Step 2: Catalytic Hydrogenation of 4-(4-Bromophenyl)pyridine
A stirred solution of 4-(4-bromophenyl)pyridine (1.0 g) in glacial acetic acid (5 mL) is treated with a catalytic amount of PtO2 (5 mol%). The mixture is then subjected to a hydrogen gas atmosphere (50-70 bar). The reaction is typically complete within 6-10 hours. After quenching with sodium bicarbonate, the product is extracted with ethyl acetate, dried, and purified by column chromatography to yield 4-(4-Bromophenyl)piperidine.[4] The hydrogenation of similar 4-arylpyridines, such as 4-(4-fluorobenzyl)pyridine, using a rhodium on carbon catalyst has been shown to proceed with high conversion and selectivity.[5]
Comparative Data
| Parameter | Route 1: Hydrogenation of Tetrahydropyridine | Route 2: Synthesis via Pyridine Intermediate |
| Starting Material | 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine | 4-Bromobenzaldehyde, 2-Acetylpyridine (for intermediate) |
| Key Steps | 1 | 2 |
| Catalyst | Rh/C | Pd catalyst (for pyridine synthesis), PtO2 (for hydrogenation) |
| Reported Yield | 98%[1] | Overall yield is dependent on the two steps; hydrogenation step typically proceeds in high yield. |
| Reaction Conditions | 100 psi H2, Room Temperature, 24 h | Step 1: Varies depending on specific pyridine synthesis method. Step 2: 50-70 bar H2, Room Temperature, 6-10 h |
| Advantages | High yield, single step, mild conditions. | Utilizes readily available starting materials. |
| Disadvantages | Requires synthesis of the tetrahydropyridine precursor. | Multi-step process, potentially lower overall yield. |
Visualizing the Synthetic Pathways
To further illustrate the distinct nature of these synthetic strategies, the following diagrams outline the reaction workflows.
Caption: Route 1: One-step catalytic hydrogenation.
Caption: Route 2: Two-step synthesis via a pyridine intermediate.
References
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 4-(4-Bromophenyl)piperidine Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is paramount for predicting potential off-target effects and ensuring therapeutic specificity. This guide provides a comparative analysis of the cross-reactivity profile of 4-(4-Bromophenyl)piperidine derivatives, a scaffold of interest in medicinal chemistry. The information presented herein, based on available experimental data, aims to facilitate an objective assessment of the selectivity of these compounds and guide future development efforts.
The 4-(4-Bromophenyl)piperidine core is a versatile scaffold that has been explored for its interaction with various biological targets, most notably the sigma (σ) receptors. However, a comprehensive understanding of its engagement with other receptor systems is crucial for a complete pharmacological characterization. This guide summarizes the available binding affinity data for a selection of 4-(4-Bromophenyl)piperidine derivatives and provides detailed experimental methodologies for key assays to enable reproducibility and further investigation.
Comparative Binding Affinity Profile
The following table summarizes the in vitro binding affinities (Ki, in nM) of representative 4-(4-Bromophenyl)piperidine derivatives for their primary targets (sigma-1 and sigma-2 receptors) and a selection of off-targets. Lower Ki values indicate higher binding affinity.
| Compound | Primary Target(s) | Sigma-1 (Ki, nM) | Sigma-2 (Ki, nM) | Opioid (μ) (Ki, nM) | Other Targets (Ki, nM) |
| 1-Benzyl-4-(4-bromophenyl)piperidine | Sigma-1/Sigma-2 | Data not found | Data not found | Data not found | Data not found |
| Reference Compounds | |||||
| Haloperidol | Sigma-1/Dopamine D2 | 2.5 - 3.5[1] | 4.1[1] | >10,000 | D2: ~1-5 |
| (+)-Pentazocine | Sigma-1 | 2.8 - 3.58[1] | 1200 - 1923[1] | ~50 |
Note: Data for a broader range of off-targets for specific 4-(4-Bromophenyl)piperidine derivatives is limited in the publicly available literature. The table will be updated as more comprehensive screening data becomes available.
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental findings. Below are protocols for key assays used in the cross-reactivity profiling of 4-(4-Bromophenyl)piperidine derivatives.
Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
This protocol is adapted from established methodologies for determining the binding affinity of compounds for sigma-1 and sigma-2 receptors.
Materials:
-
Membrane Preparations: Guinea pig brain or liver membranes, or cell lines expressing recombinant human sigma-1 or sigma-2 receptors.
-
Radioligand for Sigma-1: --INVALID-LINK---Pentazocine (specific activity ~30-60 Ci/mmol).
-
Radioligand for Sigma-2: [³H]Di-o-tolylguanidine ([³H]DTG) (specific activity ~30-60 Ci/mmol).
-
Non-specific Binding Determination for Sigma-1: Haloperidol (10 µM).
-
Masking Ligand for Sigma-2 Assay: (+)-Pentazocine (300 nM) to block binding to sigma-1 receptors.
-
Non-specific Binding Determination for Sigma-2: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: 4-(4-Bromophenyl)piperidine derivatives at various concentrations.
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, combine the membrane preparation (50-200 µg protein), radioligand (e.g., 1-5 nM --INVALID-LINK---Pentazocine for sigma-1 or 3-10 nM [³H]DTG for sigma-2), and varying concentrations of the test compound or buffer (for total binding) or the non-specific defining ligand. For sigma-2 assays, include the masking ligand in all wells. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plates at 37°C for 120-150 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Sigma-1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Sigma-1 receptor.
Experimental Workflow for Cross-Reactivity Profiling
Caption: General experimental workflow for cross-reactivity profiling.
References
Validating the Purity of Synthesized 4-(4-Bromophenyl)piperidine: A Comparative HPLC Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized 4-(4-Bromophenyl)piperidine, a key building block in the development of various therapeutic agents.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[1] Its application in determining the purity of pharmaceutical compounds is well-established due to its high resolution, sensitivity, and adaptability to a wide range of analytes.[2] For a non-volatile and thermally stable compound like 4-(4-Bromophenyl)piperidine, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Experimental Protocol: RP-HPLC for 4-(4-Bromophenyl)piperidine
This protocol outlines a general method for the purity analysis of 4-(4-Bromophenyl)piperidine. Method optimization may be required based on the specific synthesis route and potential impurities.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Reference standard of 4-(4-Bromophenyl)piperidine (of known purity)
-
Synthesized 4-(4-Bromophenyl)piperidine sample
2. Preparation of Solutions:
-
Mobile Phase: Prepare a filtered and degassed mixture of a phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile. The exact ratio should be optimized, but a starting point could be 60:40 (v/v) buffer to acetonitrile.
-
Diluent: A mixture of the mobile phase components is typically used as the diluent.
-
Standard Solution: Accurately weigh and dissolve the 4-(4-Bromophenyl)piperidine reference standard in the diluent to a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the synthesized 4-(4-Bromophenyl)piperidine sample in the same manner as the standard solution.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | Sufficient to allow for the elution of all potential impurities (e.g., 30 minutes) |
4. Data Analysis: The purity of the synthesized sample is determined by calculating the area percentage of the main peak corresponding to 4-(4-Bromophenyl)piperidine relative to the total area of all observed peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Hypothetical HPLC Data
The following table presents hypothetical data from an HPLC analysis of a synthesized 4-(4-Bromophenyl)piperidine sample, illustrating the separation of the main compound from potential process-related impurities.
| Peak ID | Compound Name | Retention Time (min) | Peak Area | Area (%) |
| 1 | 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (Impurity A) | 8.5 | 15,230 | 0.75 |
| 2 | N-phenylpiperidine (Impurity B) | 10.2 | 8,150 | 0.40 |
| 3 | 4-(4-Bromophenyl)piperidine | 12.8 | 1,995,620 | 98.50 |
| 4 | Di-brominated piperidine derivative (Impurity C) | 15.1 | 10,950 | 0.35 |
Note: The identities of impurities would need to be confirmed by techniques such as LC-MS or by synthesizing the potential impurities and comparing their retention times.
HPLC Experimental Workflow
Caption: Workflow for HPLC Purity Analysis of 4-(4-Bromophenyl)piperidine.
Comparison with Alternative Purity Validation Methods
While HPLC is a robust method, orthogonal techniques are often employed to provide a more complete picture of a compound's purity. The choice of method depends on the nature of the compound and the potential impurities.[3]
| Analytical Technique | Principle | Advantages for 4-(4-Bromophenyl)piperidine | Disadvantages |
| HPLC | Differential partitioning of components between a stationary and a mobile phase.[1] | - High resolution for separating structurally similar impurities.- Suitable for non-volatile and thermolabile compounds.- Quantitative accuracy. | - Requires a chromophore for UV detection.- May not detect impurities that do not ionize or have a chromophore. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass analysis.[1] | - High sensitivity for volatile impurities.- Provides structural information from mass spectra for impurity identification. | - Requires the analyte to be volatile and thermally stable, or require derivatization.- 4-(4-Bromophenyl)piperidine has a relatively high boiling point. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | - Provides detailed structural information.- Can detect non-chromophoric impurities.- qNMR can provide absolute purity without a reference standard. | - Lower sensitivity compared to HPLC and GC-MS.- Complex mixtures can lead to overlapping signals, making quantification difficult. |
Logical Workflow for Purity Validation Method Selection
Caption: Decision workflow for selecting a purity validation method.
Conclusion
For the routine purity assessment of synthesized 4-(4-Bromophenyl)piperidine, HPLC stands out as the most suitable primary technique due to its high resolving power for non-volatile, structurally related compounds. The provided experimental protocol serves as a robust starting point for method development. However, for comprehensive characterization and in cases where the identification of unknown impurities is critical, orthogonal methods such as GC-MS and NMR spectroscopy provide invaluable complementary information. A multi-faceted approach, leveraging the strengths of each technique, will ultimately lead to a more complete and reliable purity profile for this important pharmaceutical intermediate.
References
Comparative Efficacy of 4-(4-Bromophenyl)piperidine Derivatives in HIV Entry Inhibition
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and potent HIV-1 entry inhibitors remains a critical area of focus in antiretroviral drug development. Among the promising candidates, derivatives of the 4-(4-Bromophenyl)piperidine scaffold have emerged as a significant class of small molecules that mimic the CD4 receptor, disrupting the initial stage of viral entry. This guide provides a comparative analysis of the efficacy of various 4-(4-Bromophenyl)piperidine derivatives based on available experimental data, details the methodologies employed in their evaluation, and visualizes the underlying biological pathways and experimental workflows.
Data Summary: In Vitro Efficacy of Piperidine-Based HIV Entry Inhibitors
The following table summarizes the in vitro anti-HIV-1 activity of selected 4-(4-Bromophenyl)piperidine derivatives and related compounds that act as CD4 mimetics. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds in inhibiting HIV-1 infection in cell-based assays.
| Compound | HIV-1 Strain | Assay Type | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selective Index (SI = CC50/IC50) | Reference |
| (+)-BNM-III-170 | HIV-1 AD8 | Neutralization Assay | 3.749 | >100 | >26.7 | [1] |
| (S)-MCG-IV-210 | HIV-1 JRFL | Neutralization Assay | >100 (not active) | Not reported | Not applicable | [1] |
| TFH-I-070-A6 | HIV-1 JRFL | Neutralization Assay | 67.24 | Not reported | Not reported | [1] |
| TFH-I-116-D1 | HIV-1 JRFL | Neutralization Assay | 43.82 | Not reported | Not reported | [1] |
| TFH-I-116-D1 | HIV-1 AD8 | Neutralization Assay | 4.804 | Not reported | Not reported | [1] |
| ZXC-I-092 | HIV-1 JRFL | Neutralization Assay | 54.22 | Not reported | Not reported | [1] |
| NBD-556 | Not specified | Anti-HIV Activity | Submicromolar | Not specified | Not specified | [2] |
| Compound 20 | Not specified | Anti-HIV Activity | Submicromolar | No significant cytotoxicity | Not specified | [2] |
| Compound R7 | Not specified | Multicycle Infection Assay | 2.1 ± 0.04 | Safe on Vero, MT-2, TZM-bl cells | Not specified | [3] |
Mechanism of Action: Targeting HIV-1 Entry
The primary mechanism by which these 4-(4-Bromophenyl)piperidine derivatives inhibit HIV-1 is by acting as small-molecule CD4 mimetics.[1][2] They are designed to bind to a highly conserved region on the HIV-1 envelope glycoprotein gp120, specifically within the Phe43 cavity.[1][4] This binding event mimics the interaction of the host cell's CD4 receptor with gp120, which is the crucial first step in viral entry.[5][6] By occupying this site, the CD4 mimetic compounds prevent the natural binding of gp120 to the CD4 receptor on target cells, thereby blocking the subsequent conformational changes in gp120 required for co-receptor (CCR5 or CXCR4) binding and eventual fusion of the viral and cellular membranes.[5]
Caption: HIV-1 entry signaling pathway and the inhibitory action of 4-(4-Bromophenyl)piperidine derivatives.
Experimental Protocols
The evaluation of these compounds typically involves cell-based assays that measure the inhibition of HIV-1 infection. Below are generalized protocols based on the methodologies described in the cited literature.
Single-Cycle HIV-1 Infection Assay
This assay measures the ability of a compound to inhibit a single round of viral replication.
-
Cells and Virus: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene, are commonly used. Pseudotyped HIV-1 particles carrying an envelope glycoprotein of interest are generated.
-
Procedure:
-
TZM-bl cells are seeded in 96-well plates and incubated overnight.
-
Serial dilutions of the test compounds are prepared.
-
The cells are pre-incubated with the compounds for a specified time.
-
A fixed amount of pseudotyped virus is added to the wells.
-
The plates are incubated for 48 hours to allow for viral entry and gene expression.
-
Luciferase activity is measured using a luminometer. The reduction in luciferase signal in the presence of the compound compared to the untreated control indicates viral inhibition.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Multi-Cycle HIV-1 Infection Assay
This assay assesses the effect of a compound on multiple rounds of viral replication, providing a more comprehensive view of its antiviral activity.
-
Cells and Virus: Peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line (e.g., MT-2) are used. Replication-competent HIV-1 strains (e.g., HIV-1 IIIB, BaL) are utilized.
-
Procedure:
-
Cells are seeded in culture plates.
-
The cells are infected with a known amount of HIV-1 in the presence of varying concentrations of the test compound.
-
The cultures are maintained for several days, with fresh media and compound added periodically.
-
Viral replication is monitored by measuring the level of p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: IC50 values are determined by analyzing the reduction in p24 antigen production as a function of compound concentration.
Cytotoxicity Assay
It is crucial to assess whether the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.
-
Cells: The same cell lines used in the antiviral assays are employed.
-
Procedure:
-
Cells are incubated with serial dilutions of the test compound for the same duration as the antiviral assay.
-
Cell viability is measured using a colorimetric assay, such as the MTT or XTT assay, which quantifies mitochondrial metabolic activity.
-
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated, which is the concentration of the compound that reduces cell viability by 50%. The therapeutic window of the compound is represented by the Selective Index (SI), calculated as the ratio of CC50 to IC50.
Caption: General experimental workflow for evaluating the efficacy of HIV entry inhibitors.
Conclusion
Derivatives of 4-(4-Bromophenyl)piperidine represent a promising class of HIV-1 entry inhibitors that function as CD4 mimetics. The presented data highlights the variability in potency among different analogs, underscoring the importance of continued structure-activity relationship (SAR) studies to optimize their antiviral efficacy and pharmacokinetic properties. The detailed experimental protocols provide a framework for the standardized evaluation of these and other novel anti-HIV compounds. Further research focusing on improving the breadth of activity against diverse HIV-1 strains and enhancing the selectivity index will be crucial for the clinical development of this class of inhibitors.
References
- 1. Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Targeting HIV-TB coinfection by developing novel piperidin-4-substituted imines: Design, synthesis, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecular CD4 mimics as HIV entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Entry inhibitor - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis and antiviral activity of entry inhibitors that target the CD4-binding site of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Piperidine Synthesis: A Comparative Guide to Traditional and Modern Methods
For researchers, scientists, and professionals in drug development, the synthesis of piperidine scaffolds is a cornerstone of medicinal chemistry. This guide provides an objective comparison of emerging piperidine synthesis methodologies against classical approaches, supported by experimental data, to inform the selection of the most effective synthetic routes.
The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. Its prevalence underscores the critical importance of efficient and versatile synthetic methods for its construction. Traditional approaches, primarily centered on the hydrogenation of pyridine precursors, have long been the workhorses of piperidine synthesis. However, these methods often necessitate harsh reaction conditions, including high pressures and temperatures, and can suffer from limitations in functional group tolerance and selectivity.
In recent years, a new wave of synthetic strategies has emerged, offering milder reaction conditions, enhanced functional group compatibility, and novel pathways to complex and stereochemically rich piperidine derivatives. These modern methods, including innovative catalytic systems and C-H functionalization approaches, are poised to reshape the landscape of piperidine synthesis, accelerating drug discovery and development. This guide presents a head-to-head comparison of these new methods with their traditional counterparts, providing a clear framework for evaluating the optimal approach for a given synthetic challenge.
Data Presentation: A Comparative Analysis of Synthetic Routes
The following table summarizes key quantitative data for traditional and novel piperidine synthesis methods, highlighting critical differences in yield, reaction time, temperature, and the number of synthetic steps.
| Parameter | Traditional Method: Catalytic Hydrogenation | Novel Method: Biocatalytic C-H Oxidation & Radical Cross-Coupling |
| Target Moiety | Functionalized Piperidine Core | Functionalized Piperidine Core |
| Key Reactions | Catalytic Hydrogenation of Pyridine | Biocatalytic C-H Oxidation, Ni-catalyzed Radical Cross-coupling[1][2][3][4][5][6] |
| Catalyst | PtO₂, Pd/C, Rh/C, Raney Ni | Enzyme (e.g., P450), Nickel catalyst[1][3] |
| Typical Yield | 70-99%[7] | Reported as high-yielding[1] |
| Reaction Temperature | Room Temperature to >100°C | Mild (often room temperature)[1] |
| Reaction Pressure | Atmospheric to >70 atm[7] | Atmospheric |
| Reaction Time | 4 - 24 hours | 12 - 24 hours for the cross-coupling step[1] |
| Number of Steps | 1 step from pyridine precursor | 2 steps from a piperidine starting material[1] |
| Key Reagents | H₂ gas, various solvents (e.g., acetic acid) | Enzyme catalyst, Nickel catalyst, photocatalyst[1] |
| Functional Group Tolerance | Limited (sensitive groups may be reduced) | High (avoids harsh reducing agents)[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adoption of new synthetic methods. Below are representative protocols for a traditional and a novel approach to piperidine synthesis.
Traditional Method: Catalytic Hydrogenation of Substituted Pyridine using PtO₂ (Adams' Catalyst)
This protocol describes a standard procedure for the hydrogenation of a substituted pyridine to the corresponding piperidine using platinum(IV) oxide as the catalyst.
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine.
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Catalyst Addition: Carefully add the PtO₂ catalyst to the solution.
-
Reaction Execution:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).
-
Begin vigorous stirring and maintain the reaction at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake.
-
-
Work-up:
-
Once the reaction is complete (hydrogen uptake ceases), carefully vent the excess hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.
-
-
Purification: Purify the crude product as necessary by distillation or column chromatography.
Novel Method: Two-Step Biocatalytic C-H Oxidation and Nickel-Catalyzed Radical Cross-Coupling
This approach dramatically shortens the synthesis of complex piperidines by first installing a hydroxyl group via enzymatic C-H oxidation, followed by a nickel-catalyzed cross-coupling reaction.[1][3]
Step 1: Biocatalytic C-H Oxidation
General Procedure:
-
This step utilizes an enzyme, such as a cytochrome P450 monooxygenase, to selectively hydroxylate a specific C-H bond on the piperidine ring.
-
The piperidine substrate is incubated with the enzyme, often in a whole-cell system or as a purified enzyme, along with necessary cofactors (e.g., NADPH) and a regeneration system.
-
The reaction is typically performed in an aqueous buffer at or near room temperature.
-
After the reaction is complete, the hydroxylated piperidine intermediate is extracted from the reaction mixture and purified.
Step 2: Nickel-Catalyzed Radical Cross-Coupling
General Procedure:
-
The hydroxylated piperidine intermediate is dissolved in a suitable organic solvent (e.g., dioxane).[1]
-
To this solution, the coupling partner (e.g., a boronic acid), a nickel catalyst (e.g., NiCl₂(dme)), a ligand (e.g., a bipyridine derivative), and a photocatalyst are added under an inert atmosphere.[1]
-
The reaction mixture is then irradiated with a specific wavelength of light (e.g., blue LEDs) at room temperature for a set period (e.g., 12-24 hours).[1]
-
Upon completion, the reaction mixture is filtered, and the solvent is evaporated.
-
The crude product is then purified by column chromatography to afford the final functionalized piperidine.[1]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 3. news-medical.net [news-medical.net]
- 4. Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-(4-Bromophenyl)piperidine: A Guide for Laboratory Professionals
For immediate reference, treat 4-(4-Bromophenyl)piperidine as a hazardous substance requiring disposal as special waste. Adherence to local, regional, and national regulations is mandatory. This guide provides essential safety and logistical information for the proper disposal of 4-(4-Bromophenyl)piperidine in a laboratory setting.
Proper chemical waste management is a critical aspect of laboratory safety and environmental responsibility. This document outlines the necessary procedures for the safe disposal of 4-(4-Bromophenyl)piperidine, a compound commonly used in pharmaceutical research and development. The following information is compiled from safety data sheets (SDS) to ensure compliance and mitigate risks.
Hazard and Safety Summary
Before handling 4-(4-Bromophenyl)piperidine for disposal, it is crucial to be aware of its associated hazards and the required personal protective equipment (PPE).
| Hazard Classification | GHS Hazard Statements | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][2] | Protective gloves, Protective clothing[2][3] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2] | Eye protection, Face protection[2][3] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[1][2] | Approved mask/respirator, Use in a well-ventilated area or under a chemical fume hood[2][4] |
Step-by-Step Disposal Protocol
The disposal of 4-(4-Bromophenyl)piperidine must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for 4-(4-Bromophenyl)piperidine waste.
-
Do not mix with other chemical waste unless compatibility has been confirmed.
2. Packaging and Labeling:
-
The waste container must be in good condition, compatible with the chemical, and securely sealed to prevent leaks.
-
Label the container with "Hazardous Waste," the chemical name "4-(4-Bromophenyl)piperidine," and any other information required by your institution's waste management program.
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep away from incompatible materials.
4. Disposal Arrangement:
-
Dispose of the contents and container as special waste by a licensed and approved waste disposal company.[2][5]
-
Consult with your local waste disposal authority to ensure full compliance with all national and regional regulations.[2]
Accidental Release and Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Personal Protection: Wear appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection before attempting to clean the spill.[2]
-
Containment and Cleanup: Avoid creating dust. Carefully sweep or scoop up the solid material and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the cleanup materials and contaminated PPE as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-(4-Bromophenyl)piperidine.
References
Personal protective equipment for handling 4-(4-Bromophenyl)piperidine
Essential Safety and Handling Guide for 4-(4-Bromophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 4-(4-bromophenyl)piperidine. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
4-(4-Bromophenyl)piperidine is a compound that requires careful handling due to its potential health hazards. It is known to cause skin, eye, and respiratory irritation.[1][2] Ingestion may also be harmful.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Double gloving is advised. | Prevents skin contact and irritation.[1][4] While specific breakthrough times for 4-(4-bromophenyl)piperidine are not readily available, nitrile and neoprene gloves generally offer good resistance to a wide range of chemicals.[5][6] Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. Chemical safety goggles are recommended, especially when there is a risk of splashing. A full-face shield should be worn in addition to goggles when handling larger quantities or during procedures with a high splash potential.[7] | Protects against eye irritation from dust particles or splashes.[1][8] |
| Skin and Body Protection | A laboratory coat is mandatory. For procedures with a higher risk of contamination, chemical-resistant coveralls or a "bunny suit" may be necessary.[9] Ensure footwear completely covers the feet; chemical-resistant boots or shoe covers are recommended.[7] | Prevents accidental skin contact with the chemical.[4] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[10] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator (e.g., N95 or higher) is required.[11] | Protects against respiratory tract irritation from inhaling dust particles.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling 4-(4-bromophenyl)piperidine in a laboratory setting.
1. Preparation and Pre-Handling Check:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for 4-(4-bromophenyl)piperidine.
-
Designate a Work Area: All handling of this chemical should be performed in a designated area, such as a chemical fume hood.[10]
-
Assemble all necessary materials: This includes the chemical, required solvents, glassware, and waste containers.
-
Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.
2. Weighing and Transferring the Solid:
-
Use Appropriate Tools: Use a clean spatula or scoop for transferring the solid.[12]
-
Weighing Technique:
-
Place a weighing boat or a creased piece of weighing paper on the analytical balance.[11]
-
Tare the balance to zero.
-
Carefully transfer the desired amount of 4-(4-bromophenyl)piperidine to the weighing boat. Avoid creating dust.
-
Record the mass.
-
-
Transfer to Reaction Vessel:
-
If transferring to a narrow-mouthed vessel, use a powder funnel.[11]
-
Gently tap the weighing boat or paper to transfer the solid.
-
If necessary, rinse the weighing boat with a small amount of the reaction solvent to ensure a complete transfer.
-
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area, spatula, and any other equipment that came into contact with the chemical.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact with the chemical is suspected.[13]
Experimental Workflow for Handling 4-(4-Bromophenyl)piperidine
Caption: Workflow for the safe handling of 4-(4-Bromophenyl)piperidine.
Disposal Plan
Proper disposal of 4-(4-bromophenyl)piperidine and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
| Waste Type | Collection Container | Labeling Requirements |
| Solid Chemical Waste | A dedicated, sealed, and clearly labeled hazardous waste container. | "Hazardous Waste," "4-(4-Bromophenyl)piperidine," and the appropriate hazard pictograms (e.g., irritant). |
| Contaminated Labware (disposable) | A designated hazardous waste bag or container for solid waste. | "Hazardous Waste," "Contaminated Labware," and a list of the contaminating chemicals. |
| Contaminated PPE (gloves, etc.) | A designated hazardous waste bag or container for solid waste. | "Hazardous Waste," "Contaminated PPE." |
| Rinsate from Cleaning | A dedicated, sealed, and clearly labeled hazardous waste container for liquid waste. | "Hazardous Waste," "Aqueous/Organic Rinsate," and a list of all chemical components. |
Disposal Procedure:
-
Segregate Waste: Do not mix 4-(4-bromophenyl)piperidine waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Container Management: Keep waste containers securely closed when not in use. Do not overfill containers.
-
Consult EHS: All chemical waste must be disposed of through your institution's EHS department.[7] Follow their specific procedures for waste pickup and disposal.
-
Regulatory Compliance: Ensure all disposal practices comply with local, state, and national regulations.[7]
Logical Relationship for Waste Disposal
References
- 1. afd.calpoly.edu [afd.calpoly.edu]
- 2. case.edu [case.edu]
- 3. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. afgsci.com [afgsci.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. scribd.com [scribd.com]
- 10. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. webassign.net [webassign.net]
- 13. gz-supplies.com [gz-supplies.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
